Strychnine
Description
Structure
3D Structure
Properties
IUPAC Name |
(4aR,5aS,8aR,13aS,15aS,15bR)-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21/h1-5,13,16-17,19-20H,6-11H2/t13-,16-,17-,19-,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGVPVSNSZLJIA-FVWCLLPLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2[C@@]61C7=CC=CC=C75 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 | |
| Record name | STRYCHNINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5186 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | STRYCHNINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0197 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023600 | |
| Record name | Strychnine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Strychnine appears as colorless, transparent crystals or white crystalline powder. Has no odor. Used for destroying rodents and predatory animals and for trapping fur-bearing animals. (EPA, 1998), Colorless to white, odorless, crystalline solid. [pesticide] [NIOSH], ODOURLESS AND COLOURLESS CRYSTALS WITH BITTER TASTE., Colorless to white, odorless, crystalline solid., Colorless to white, odorless, crystalline solid. [pesticide] | |
| Record name | STRYCHNINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5186 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Strychnine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/631 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | STRYCHNINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0197 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | STRYCHNINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/419 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Strychnine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0570.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
518 °F at 5 mmHg (EPA, 1998), BP: 270 °C at 5 mm Hg, 518 °F at 5 mmHg, Decomposes | |
| Record name | STRYCHNINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5186 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Strychnine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2001 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | STRYCHNINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/419 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Strychnine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0570.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
0.02 % (NIOSH, 2023), In water, 160 mg/L at 25 °C, 6.7 g/L ethanol, One gram dissolves in 182 mL ethanol, 6.5 mL chloroform, 150 mL benzene, 250 mL methanol, 83 mL pyridine, For more Solubility (Complete) data for Strychnine (7 total), please visit the HSDB record page., Solubility in water: none, 0.02% | |
| Record name | STRYCHNINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5186 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Strychnine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2001 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | STRYCHNINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0197 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Strychnine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0570.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.36 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.36 g/cu m at 20 °C, 1.36 g/cm³, 1.36 | |
| Record name | STRYCHNINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5186 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Strychnine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2001 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | STRYCHNINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0197 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | STRYCHNINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/419 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Strychnine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0570.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
Low (NIOSH, 2023), VP: 0 torr at 20 °C, low, Low | |
| Record name | STRYCHNINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5186 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Strychnine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2001 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | STRYCHNINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/419 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Strychnine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0570.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Brilliant, colorless cubes from chloroform-ether, Colorless crystals, Colorless, transparent, prismatic crystals or white crystalline powder, Colorless to white, crystalline solid., For more Color/Form (Complete) data for Strychnine (6 total), please visit the HSDB record page. | |
CAS No. |
57-24-9 | |
| Record name | STRYCHNINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5186 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Strychnine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Strychnine [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Strychnine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15954 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Strychnidin-10-one | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Strychnine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Strychnine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.290 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STRYCHNINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9Y79VD43J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Strychnine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2001 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | STRYCHNINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0197 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | STRYCHNINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/419 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Strychnine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/WL22B6B8.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
514 to 554 °F (EPA, 1998), 284 °C, MP: 300 °C, decomposes. Soluble in water, ethanol, methanol; insoluble in ethyl ether; slightly soluble in chloroform /Strchnine sulfate/, MP: >199 °C; 30 g/L water at 15 °C /Strychnine sulfate/, 275-285 °C, 514 °F | |
| Record name | STRYCHNINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5186 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Strychnine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2001 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | STRYCHNINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0197 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | STRYCHNINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/419 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Strychnine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0570.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
The Isolation of a Lethal Spark: A Technical History of Strychnine's Discovery
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The history of strychnine is a compelling narrative that intertwines botany, chemistry, and pharmacology. For centuries, the potent effects of the seeds from the Strychnos genus were known, but it was not until the early 19th century that the agent responsible for their dramatic physiological impact was isolated. This technical guide provides a detailed account of the discovery and isolation of this compound, offering insights into the pioneering experimental protocols that laid the groundwork for alkaloid chemistry. We will delve into the initial extraction methods, the challenges of purification, and the eventual elucidation of its mechanism of action. This document is intended for a scientific audience, providing the technical detail necessary to appreciate the scientific rigor of these early discoveries and their implications for modern drug development.
The Dawn of Alkaloid Chemistry: The Discovery of this compound
In 1818, French chemists Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou successfully isolated this compound.[1] This landmark achievement occurred in their Parisian laboratory, which was situated in the back of an apothecary shop.[2] Their work was part of a broader movement in the early 19th century to identify and isolate the active principles from medicinal and poisonous plants. This era saw the birth of alkaloid chemistry, with the isolation of morphine by Friedrich Sertürner in 1804 paving the way for Pelletier and Caventou's groundbreaking work on a series of plant-derived compounds.[3]
The primary sources for their investigation were the seeds of plants from the genus Strychnos, specifically Strychnos ignatii (Saint-Ignatius' bean) and Strychnos nux-vomica (nux vomica tree).[1] These plants are native to Southeast Asia, including India and the Philippines.[4] The seeds of S. nux-vomica contain approximately 1.5% this compound, while the dried blossoms contain about 1.0%.[5]
Quantitative Data on this compound Content
Historical records from Pelletier and Caventou's original 1818 experiments lack the detailed quantitative data, such as percentage yield and purity, that are standard in modern chemical research. However, contemporary analytical techniques have allowed for precise quantification of this compound in its natural sources. The following tables summarize representative modern quantitative data.
| Plant Source | Plant Part | This compound Content (% by weight) | Analytical Method | Reference |
| Strychnos nux-vomica | Seeds | ~1.5% | Not Specified | [5] |
| Strychnos nux-vomica | Dried Blossoms | ~1.0% | Not Specified | [5] |
| Strychnos nux-vomica | Leaves | 0.12% (0.6 mg in 500mg of extract) | HPLC | [6] |
| Analytical Technique | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery Rate | Reference |
| GC-EI-MS | 0.03 µg/mL | 0.10 µg/mL | 90.7% | [7] |
| ¹H-NMR | Not specified | Not specified | Not applicable | [8] |
| HPLC | 1 ng | Not specified | Not specified |
Experimental Protocols
Pelletier and Caventou's 1818 Isolation Method (Reconstructed)
Objective: To isolate the active alkaline substance from the seeds of Strychnos ignatii.
Materials:
-
Seeds of Strychnos ignatii (Saint-Ignatius' bean)
-
Ether
-
Hot Alcohol (likely ethanol)
-
An alkali solution (e.g., a solution of a hydroxide salt)
-
Filtration apparatus
-
Evaporation apparatus
Methodology:
-
Initial Extraction: The Strychnos ignatii beans were first extracted with ether.
-
Solvent Evaporation: The ether was then evaporated, which resulted in a thick, green, oily residue.
-
Purification with Alcohol: This oily residue was dissolved in hot alcohol. This step was crucial for purification, as it allowed for the removal of certain impurities by filtration while the desired compound remained in solution.
-
Second Evaporation: The alcohol was subsequently evaporated from the filtrate, leaving a more concentrated residue.
-
Precipitation: The resulting residue was treated with an alkali solution. This change in pH caused the this compound, which is an alkaloid (a basic compound), to precipitate out of the solution as a solid.
-
Isolation: The precipitated this compound was then collected.
Modern Laboratory Extraction of this compound from Strychnos nux-vomica Seeds (Illustrative Example)
Modern techniques allow for more efficient and quantifiable extraction and purification of this compound. The following is a generalized protocol based on common laboratory practices for alkaloid extraction.
Objective: To extract and quantify this compound from Strychnos nux-vomica seeds.
Materials:
-
Dried and powdered seeds of Strychnos nux-vomica
-
Methanol or Ethanol (70-95%)
-
Hydrochloric acid (HCl), dilute solution (e.g., 1 M)
-
Ammonia solution (NH₄OH) or Sodium hydroxide (NaOH) solution, dilute
-
Dichloromethane or Chloroform
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system
-
This compound standard for quantification
Methodology:
-
Maceration/Reflux Extraction: The powdered seeds are subjected to extraction with an alcohol, often with heating (reflux) to increase efficiency.
-
Acid-Base Extraction (Purification): a. The alcoholic extract is concentrated, and the residue is dissolved in a dilute acidic solution (e.g., HCl). This protonates the basic nitrogen of the this compound, forming a water-soluble salt. b. This acidic aqueous solution is then washed with a nonpolar organic solvent (e.g., hexane) to remove non-basic impurities. c. The aqueous layer is then made basic by the addition of a dilute base (e.g., NH₄OH or NaOH), which deprotonates the this compound salt, converting it back to its free base form that is soluble in organic solvents. d. The basic aqueous solution is then extracted multiple times with a chlorinated organic solvent like dichloromethane or chloroform.
-
Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate and then concentrated under reduced pressure using a rotary evaporator to yield the crude alkaloid extract.
-
Chromatographic Purification: The crude extract can be further purified using techniques like column chromatography.
-
Quantification: The amount of this compound in the purified extract is determined using HPLC or GC-MS by comparing the sample's signal to a calibration curve generated from known concentrations of a this compound standard.
Visualizations
Historical Discovery and Isolation Workflow
Caption: Workflow of Pelletier and Caventou's 1818 this compound isolation.
Mechanism of Action: this compound as a Glycine Receptor Antagonist
This compound exerts its toxic effects by acting as a competitive antagonist at the glycine receptor, which is a ligand-gated chloride ion channel. In the central nervous system, particularly the spinal cord, glycine is a major inhibitory neurotransmitter. When glycine binds to its receptor on a postsynaptic neuron, it causes the channel to open, allowing chloride ions (Cl⁻) to flow into the cell. This influx of negative ions hyperpolarizes the neuron's membrane, making it less likely to fire an action potential, thus producing an inhibitory effect. This compound binds to the same site on the receptor as glycine but does not open the channel. By blocking glycine from binding, this compound prevents this inhibitory signal, leading to uncontrolled neuronal firing and the characteristic convulsions of this compound poisoning.
Caption: Signaling pathway of glycine and its antagonism by this compound.
Conclusion
The discovery and isolation of this compound by Pelletier and Caventou was a pivotal moment in the history of chemistry and pharmacology. Their work not only identified a potent neurotoxin but also helped to establish the field of alkaloid chemistry. While their original experimental protocols lacked the quantitative precision of modern methods, their systematic approach of extraction, purification, and precipitation laid a crucial foundation for the isolation of countless other bioactive plant compounds. The subsequent elucidation of this compound's complex structure and its mechanism of action as a glycine receptor antagonist has provided invaluable tools for neuroscientific research. This historical journey from a mysterious plant poison to a well-characterized molecular probe underscores the enduring importance of natural product chemistry in advancing our understanding of biological systems and in the ongoing quest for new therapeutic agents.
References
- 1. This compound total synthesis - Wikipedia [en.wikipedia.org]
- 2. This compound: From Isolation to Total Synthesis – Part 1 - ChemistryViews [chemistryviews.org]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. Quantitative analysis of this compound and Brucine in Strychnos nux-vomica using 1H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glycine receptors: Structure, function, and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Molecule of the Month - JMol version - 2009 [chm.bris.ac.uk]
- 8. Glycine receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
Strychnine's Antagonism of Glycine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the mechanism of action of strychnine on glycine receptors (GlyRs). It details the molecular interactions, quantitative binding data, and the experimental protocols used to elucidate this classic example of competitive antagonism in the central nervous system.
Core Mechanism of Action: Competitive Antagonism
This compound is a neurotoxin that acts as a potent and selective competitive antagonist of glycine receptors, which are primarily located in the spinal cord and brainstem.[1][2] Glycine is the major inhibitory neurotransmitter in these regions, responsible for modulating motor neuron activity and sensory signals.[3][4]
Glycine receptors are ligand-gated ion channels belonging to the Cys-loop superfamily.[5][6] When glycine binds to its receptor, it triggers the opening of an integral chloride (Cl⁻) ion channel.[1][5] The resulting influx of negatively charged chloride ions hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential and thus inhibiting neuronal signaling.[1][4]
This compound exerts its effect by binding to the same, or an overlapping, site on the GlyR as glycine.[1][7] This binding is noncovalent and prevents glycine from activating the receptor.[1] By blocking the inhibitory action of glycine, this compound leads to disinhibition of motor neurons.[1][2] This causes motor neurons to be activated more easily, resulting in involuntary, convulsive muscle contractions, the hallmark of this compound poisoning.[1][2] Structural studies have revealed that this compound binding induces a conformational change in the receptor, expanding the agonist-binding pocket and promoting a rotation of the transmembrane domains that occludes the ion pore, locking it in a closed state.[8][9]
Signaling Pathways and Molecular Interactions
The interaction between this compound and the glycine receptor is a direct antagonism at the ion channel level. The binding site is located at the interface between adjacent subunits in the extracellular domain of the pentameric receptor.[8][10]
Normal Glycinergic Inhibition:
-
Glycine Release: Glycine is released from the presynaptic terminal.
-
Receptor Binding: Glycine binds to the orthosteric site on the postsynaptic GlyR.
-
Channel Opening: This binding induces a conformational change that opens the central Cl⁻ pore.
-
Chloride Influx: Cl⁻ ions flow into the neuron, down their electrochemical gradient.
-
Hyperpolarization: The influx of negative ions hyperpolarizes the membrane, increasing the threshold for firing an action potential (Inhibitory Postsynaptic Potential, IPSP).
This compound-Induced Disinhibition:
-
Competitive Binding: this compound binds to the glycine binding site on the GlyR.[7]
-
Prevention of Glycine Binding: this compound physically occupies the site, preventing glycine from binding and activating the receptor.
-
Channel Remains Closed: The Cl⁻ channel does not open in response to presynaptic glycine release.
-
Loss of Inhibition: The inhibitory signal is blocked.
-
Hyperexcitability: Without the normal glycinergic inhibition, motor neurons are more easily excited by excitatory neurotransmitters, leading to spasms and convulsions.[1]
Quantitative Data
The affinity of this compound for the glycine receptor has been quantified using various experimental techniques, primarily radioligand binding assays and electrophysiology.
| Ligand | Receptor/Preparation | Assay Type | Affinity Constant | Reference |
| [³H]this compound | Spinal Cord Synaptic Membranes | Saturation Binding | K_d_ = 30 nM (0.03 µM) | [11][12][13][14] |
| [³H]this compound | α1 GlyR (mutant) | Saturation Binding | K_d_ = 98 nM | [8] |
| This compound | Glycine-gated currents (BLA neurons) | Electrophysiology (IC₅₀) | IC₅₀ ≈ 40 nM | [15] |
| This compound | Glycine-gated currents (NAcc neurons) | Electrophysiology (IC₅₀) | IC₅₀ = 40 nM (for taurine) | [16] |
| This compound | Glycine-gated currents (NAcc neurons) | Electrophysiology (IC₅₀) | IC₅₀ = 60 nM (for glycine) | [16] |
| Glycine | Spinal Cord Synaptic Membranes | Competitive Binding | K_i_ ≈ 10 µM | [11][12][13][14] |
K_d_ (Dissociation Constant): Concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower K_d_ indicates higher affinity. IC₅₀ (Half Maximal Inhibitory Concentration): Concentration of an inhibitor that causes 50% inhibition of the response. K_i_ (Inhibition Constant): A measure of the affinity of a competitive inhibitor.
Experimental Protocols
The quantitative data presented above are primarily derived from two key experimental methodologies: radioligand binding assays and patch-clamp electrophysiology.
Radioligand Binding Assay (Competitive)
This method is used to determine the binding affinity of this compound and glycine by measuring how they compete for binding to the receptor. A tritiated (³H) version of this compound is commonly used.
Objective: To determine the affinity (K_d_ or K_i_) of this compound and glycine for the glycine receptor.
Methodology:
-
Membrane Preparation: Synaptic membranes are prepared from a tissue rich in glycine receptors, such as the spinal cord or brainstem.[12] The tissue is homogenized and centrifuged to isolate the membrane fractions containing the receptors.[17]
-
Incubation: The membrane preparation is incubated in a buffer solution containing:
-
A fixed, low concentration of [³H]this compound (the radioligand).
-
Varying concentrations of a non-radiolabeled competitor (e.g., unlabeled this compound or glycine).[18]
-
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.[18]
-
Separation: Receptor-bound [³H]this compound is separated from the unbound radioligand. This is typically achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes while allowing the unbound ligand to pass through.[17][18]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter. This value corresponds to the amount of bound [³H]this compound.[17]
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal curve is fitted to the data to determine the IC₅₀ value. The K_i_ value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.[17]
Two-Electrode Voltage Clamp / Patch-Clamp Electrophysiology
This technique measures the ion flow (current) through the glycine receptor channels in response to glycine and its inhibition by this compound.
Objective: To measure the functional effect of this compound on glycine-induced chloride currents and determine its IC₅₀.
Methodology:
-
Cell Preparation: Xenopus oocytes or mammalian cell lines (e.g., HEK293) are engineered to express specific glycine receptor subunits.[19][20] Alternatively, neurons can be acutely isolated from brain regions like the nucleus accumbens.[16]
-
Recording Setup: A glass micropipette filled with a conductive solution is sealed onto the cell membrane. The voltage across the membrane is "clamped" at a constant value by an amplifier.
-
Agonist Application: A solution containing a known concentration of glycine is applied to the cell, causing the GlyRs to open and generating an inward chloride current (under typical recording conditions).[16]
-
Antagonist Application: The experiment is repeated, but the cells are pre-incubated or co-perfused with varying concentrations of this compound before applying glycine.[16][21]
-
Current Measurement: The amplifier measures the current required to maintain the clamped voltage. The reduction in the glycine-induced current in the presence of this compound is recorded.
-
Data Analysis: The percentage of inhibition of the glycine current is plotted against the log concentration of this compound. A dose-response curve is fitted to determine the IC₅₀ of this compound.[16]
Conclusion
This compound's mechanism of action on glycine receptors is a cornerstone of neuropharmacology. It serves as a definitive example of competitive antagonism at a ligand-gated ion channel. Through a combination of radioligand binding assays, electrophysiological recordings, and structural biology, the molecular details of this interaction have been thoroughly characterized. This compound competitively binds to the glycine binding site, preventing channel activation and blocking inhibitory neurotransmission, which leads to the severe physiological effects of CNS hyperexcitability. The quantitative data and experimental protocols outlined in this guide provide a comprehensive framework for understanding and investigating this critical molecular interaction.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Exploring the Activation Process of the Glycine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory Glycine Receptors: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycine and Glycine Receptor Signalling in Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and Mechanism of Glycine Receptor Elucidated by Cryo-Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interactions of glycine and this compound with their receptor recognition sites in mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycine receptor mechanism illuminated by electron cryo-microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal structure of human glycine receptor-α3 bound to antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound binding associated with glycine receptors of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Binding Associated with Glycine Receptors of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Subunit Composition of this compound-sensitive Glycine Receptors Expressed by Adult Rat Basolateral Amygdala Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Taurine activates this compound-sensitive glycine receptors in neurons freshly isolated from nucleus accumbens of young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. A Structural and Mutagenic Blueprint for Molecular Recognition of this compound and d-Tubocurarine by Different Cys-Loop Receptors | PLOS Biology [journals.plos.org]
- 20. Antagonism of ligand-gated ion channel receptors: two domains of the glycine receptor alpha subunit form the this compound-binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
The Architecture of a Poison: An In-depth Guide to the Biosynthesis of Strychnine in Strychnos nux-vomica
For Researchers, Scientists, and Drug Development Professionals
Published: December 13, 2025
Abstract
Strychnine, a monoterpenoid indole alkaloid (MIA) notorious for its extreme toxicity, has captivated chemists for over two centuries with its complex heptacyclic structure. Produced by the tree Strychnos nux-vomica, its intricate molecular architecture has made it a benchmark in total synthesis. However, the biological machinery plants use to assemble this molecule remained a long-standing enigma. This whitepaper details the complete biosynthetic pathway of this compound, recently elucidated through a combination of comparative transcriptomics, heterologous expression, and metabolic analysis. We provide a comprehensive overview of the key enzymatic steps from the central MIA intermediate, geissoschizine, to this compound and its related alkaloids, brucine and diaboline. This guide includes quantitative gene expression data, detailed experimental methodologies employed in the pathway's discovery, and a discussion of the putative regulatory networks controlling its production.
The Core Biosynthetic Pathway: From Geissoschizine to this compound
The biosynthesis of this compound begins from the well-established MIA precursor, geissoschizine, which itself is derived from the condensation of tryptamine and secologanin.[1][2] The pathway to this compound was recently solved by a research team at the Max Planck Institute for Chemical Ecology, who identified the complete sequence of enzymes responsible for its formation.[1][3] The core pathway involves a series of complex oxidative rearrangements and cyclizations to construct the intricate cage-like structure.
The key enzymatic steps transforming geissoschizine into the Wieland-Gumlich aldehyde, a critical branch-point intermediate, are shared between this compound-producing and non-producing Strychnos species.[4] The divergence occurs in the final steps, where a specific malonyltransferase channels the pathway toward this compound in S. nux-vomica.[5] A surprising and crucial discovery was that the final ring closure, converting prethis compound to this compound, is not enzyme-catalyzed but occurs spontaneously.[6][7]
The complete pathway from geissoschizine is visualized below.
Caption: The core enzymatic pathway for this compound and brucine biosynthesis in S. nux-vomica.
Quantitative Analysis of Pathway Gene Expression
The discovery of the pathway enzymes was enabled by comparative transcriptomics, comparing gene expression in the roots of the this compound-producing S. nux-vomica with a non-producing Strychnos species that accumulates diaboline instead.[4] The genes for this compound biosynthesis were found to be highly and preferentially expressed in the roots of S. nux-vomica. The expression levels, measured in Fragments Per Kilobase of transcript per Million mapped reads (FPKM), provide a quantitative basis for understanding the tissue-specific nature of alkaloid production.
Table 1: Expression of this compound Biosynthesis Genes in S. nux-vomica Data sourced from Hong et al., Nature, 2022. FPKM values represent the mean of two biological replicates.[8][9]
| Gene Abbreviation | Enzyme Name | Root FPKM | Stem FPKM | Leaf FPKM |
| SnvGO | Geissoschizine Oxidase | 167.3 | 0.3 | 0.1 |
| SnvNS | Norfluorocurarine Synthase | 122.9 | 0.2 | 0.1 |
| SnvNR | Norfluorocurarine Reductase | 113.8 | 0.2 | 0.1 |
| SnvWS | Wieland-Gumlich Aldehyde Synthase | 158.4 | 0.1 | 0.1 |
| SnvMT | Malonyltransferase | 79.5 | 0.3 | 0.1 |
| SnvOMT1 | O-methyltransferase 1 (Brucine) | 24.3 | 0.1 | 0.1 |
| SnvOMT2 | O-methyltransferase 2 (Brucine) | 15.6 | 0.1 | 0.1 |
Putative Regulatory Control of the Pathway
While the specific transcription factors (TFs) controlling the this compound pathway in S. nux-vomica have not yet been characterized, the regulation of the upstream MIA pathway is well-studied in the model medicinal plant Catharanthus roseus. Given the conservation of the early pathway steps, it is highly probable that a similar regulatory cascade is active in Strychnos. This network is primarily controlled by a jasmonate (JA) signaling cascade.[10] Biotic or abiotic stress triggers the production of jasmonic acid, which in turn liberates the master regulator TF, CrMYC2 (a bHLH protein).[3] CrMYC2 then activates the expression of other TFs, notably from the AP2/ERF family (e.g., ORCA3) and WRKY family, which bind to the promoters of the MIA biosynthetic genes and activate their transcription.[11][12]
Caption: Putative regulatory cascade controlling MIA biosynthesis, based on the C. roseus model.
Key Experimental Protocols
The elucidation of the this compound pathway relied on a powerful combination of gene discovery and functional validation. The general workflow is outlined below, followed by detailed representative protocols for the key steps.
Caption: General experimental workflow for the discovery of the this compound biosynthesis pathway.
Protocol: Heterologous Expression in Nicotiana benthamiana
This protocol describes the transient expression of candidate S. nux-vomica genes in N. benthamiana leaves via agroinfiltration to functionally characterize enzymes.[13][14][15]
Objective: To produce pathway enzymes in a plant host and test their ability to convert a known substrate into a predicted product.
Materials:
-
Agrobacterium tumefaciens (strain GV3101) harboring the plant expression vector with the gene of interest.
-
N. benthamiana plants (4-5 weeks old).
-
Infiltration Medium: 10 mM MES (pH 5.6), 10 mM MgCl₂, 150 µM acetosyringone.
-
YEB medium with appropriate antibiotics.
-
1 mL needleless syringes.
Methodology:
-
Agrobacterium Culture: Inoculate a single colony of transformed A. tumefaciens into 5 mL of YEB medium with appropriate antibiotics. Grow overnight at 28°C with shaking (220 rpm).
-
Cell Preparation: Pellet the overnight culture by centrifugation at 4,000 x g for 10 min.
-
Resuspension: Discard the supernatant and resuspend the bacterial pellet in Infiltration Medium. Adjust the optical density at 600 nm (OD₆₀₀) to 0.8-1.0.
-
Induction: Incubate the resuspended culture at room temperature for 2-3 hours without shaking to allow for the induction of virulence genes by acetosyringone.
-
Co-infiltration (if required): For multi-enzyme steps, mix equal volumes of the induced Agrobacterium cultures, each harboring a different gene construct. It is also common to include a culture expressing the p19 viral suppressor of gene silencing to enhance protein expression.
-
Infiltration: Using a 1 mL needleless syringe, gently press against the abaxial (underside) of a young, fully expanded N. benthamiana leaf and slowly infiltrate the bacterial suspension into the leaf airspace. Infiltrate an area of approximately 2-3 cm².
-
Incubation: Keep the infiltrated plants in a growth chamber under standard conditions for 3-5 days to allow for gene expression and protein accumulation.
-
Substrate Feeding & Harvesting: If the endogenous substrate is not available in N. benthamiana, the substrate (e.g., geissoschizine) can be infiltrated into the same leaf patch 24 hours before harvesting. Harvest the infiltrated leaf discs for metabolite analysis.
Protocol: LC-MS/MS Analysis of Alkaloids
This protocol provides a general method for the extraction and analysis of terpene indole alkaloids from plant tissue.[16][17][18]
Objective: To extract and identify biosynthetic intermediates and final products from infiltrated N. benthamiana leaves.
Materials:
-
Harvested leaf tissue, flash-frozen in liquid nitrogen.
-
Extraction Solvent: Methanol or Ethyl Acetate.
-
LC-MS grade solvents: Acetonitrile (ACN), Water, Formic Acid (FA).
-
UHPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
C18 reverse-phase analytical column.
Methodology:
-
Sample Preparation: Homogenize the frozen leaf tissue (approx. 100 mg) to a fine powder using a mortar and pestle or a bead beater.
-
Extraction: Add 1 mL of cold extraction solvent to the powdered tissue. Vortex vigorously for 1 minute, then sonicate for 30 minutes in a water bath.
-
Clarification: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.
-
Filtration: Carefully transfer the supernatant to a new tube and filter through a 0.22 µm syringe filter into an HPLC vial.
-
LC-MS/MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical gradient would be: 5-10% B (0-2 min), ramp to 95% B (2-12 min), hold at 95% B (12-14 min), return to 5% B (14.1 min), and re-equilibrate (14.1-17 min).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2-5 µL.
-
MS Detection: Operate in positive electrospray ionization (ESI+) mode. Monitor for the expected mass-to-charge ratio ([M+H]⁺) of the predicted products. Use tandem MS (MS/MS) to generate fragmentation patterns for structural confirmation by comparing with authentic standards or previously reported spectra.
-
Conclusion and Future Outlook
The complete elucidation of the this compound biosynthetic pathway is a landmark achievement in natural product biochemistry.[3][19] It not only solves a centuries-old puzzle but also provides the genetic toolkit for metabolic engineering and synthetic biology applications.[1] Knowledge of these unique enzymes—particularly the series of oxidases and synthases that build the complex core—opens the door to producing this compound analogs with potentially novel pharmacological properties. The discovery that a single amino acid change in a key transferase enzyme can divert the entire pathway from this compound to diaboline production highlights the elegant evolutionary mechanisms plants use to generate chemical diversity.[5] Future research will likely focus on characterizing the regulatory TFs in S. nux-vomica, exploring the substrate promiscuity of the pathway enzymes for biocatalytic applications, and leveraging the discovered genes to produce these complex alkaloids in microbial or alternative plant-based platforms.
References
- 1. Biosynthesis of this compound elucidated [mpg.de]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Transcriptional Regulation and Transport of Terpenoid Indole Alkaloid in Catharanthus roseus: Exploration of New Research Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous HPTLC determination of this compound and brucine in strychnos nux-vomica seed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of this compound and Brucine in Strychnos nux-vomica using 1H-NMR. | Semantic Scholar [semanticscholar.org]
- 7. Mystery of how plants make this compound solved 75 years after characterisation | Research | Chemistry World [chemistryworld.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 11. academic.oup.com [academic.oup.com]
- 12. Interplay of transcription factors orchestrating the biosynthesis of plant alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | High-yield bioactive triterpenoid production by heterologous expression in Nicotiana benthamiana using the Tsukuba system [frontiersin.org]
- 14. [PDF] Infiltration of Nicotiana benthamiana Protocol for Transient Expression via Agrobacterium | Semantic Scholar [semanticscholar.org]
- 15. bsw3.naist.jp [bsw3.naist.jp]
- 16. mdpi.com [mdpi.com]
- 17. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 18. A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification and Characterization of Transcription Factors Regulating Terpenoid Indole Alkaloid Biosynthesis in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Strychnine In Vivo
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Strychnine is a highly toxic, crystalline alkaloid historically used as a pesticide for small vertebrates and, in the past, as a medicinal stimulant.[1] It is primarily sourced from the seeds of the Strychnos nux-vomica tree.[1] The toxic action of this compound is mediated through the competitive antagonism of the inhibitory neurotransmitter glycine at postsynaptic receptors, predominantly within the spinal cord.[2][3] This inhibition leads to a state of excessive neuronal excitation, resulting in severe, involuntary muscle contractions and convulsions, which can lead to death by asphyxia.[1][3] Despite its toxicity, understanding the in vivo pharmacokinetics and metabolism of this compound is crucial for forensic toxicology, clinical management of poisoning cases, and for researchers studying glycine receptor pharmacology. This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, experimental methodologies, and process visualizations.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by rapid absorption and distribution, followed by extensive hepatic metabolism and relatively slow elimination.
Absorption
This compound is rapidly absorbed following various routes of administration, including oral, inhalation, and parenteral injection.[1][4] After oral ingestion, the primary route in poisoning cases, it is quickly absorbed from the gastrointestinal tract.[2][5] The onset of clinical symptoms typically occurs within 15 to 30 minutes post-ingestion.[2][4][6] The presence of food in the stomach may delay the onset of action.[4]
Distribution
Following absorption, this compound is rapidly distributed throughout the body via plasma and red blood cells.[1][4] It exhibits low plasma protein binding, which facilitates its quick departure from the bloodstream into tissues.[1][6] Approximately 50% of an ingested dose can enter the tissues within just five minutes.[1][4] The apparent volume of distribution (Vd) in a human case report was estimated to be 13 L/kg, indicating extensive tissue distribution.[2][3][6] Post-mortem analyses reveal the highest concentrations of this compound in the blood, liver, kidneys, and stomach wall.[1][7]
Metabolism
This compound is extensively metabolized, primarily in the liver by the cytochrome P450 (CYP450) microsomal enzyme system, a process that requires NADPH and oxygen.[1][4][8] In vitro studies using human liver microsomes have identified CYP3A4 as a major enzyme responsible for its metabolism.[9] Studies in rats have also shown that this compound can induce CYP2B1 and CYP2B2, suggesting an interaction with this subfamily as well.[10][11]
The metabolism of this compound results in several metabolites. In vitro experiments with rabbit liver fractions have identified five key metabolites[12][13]:
-
2-hydroxythis compound [12]
-
21α,22α-dihydroxy-22-hydrothis compound [12]
-
This compound 21,22-epoxide [12]
-
11,12-dehydrothis compound [12]
This compound N-oxide was found to be the most abundant of these identified metabolites, accounting for about 15% of the metabolized parent compound in the rabbit liver model.[12]
Excretion
Elimination of this compound occurs through both metabolism and direct excretion of the unchanged drug. A small fraction of the absorbed dose, typically ranging from 10% to 20%, is excreted unchanged in the urine within the first 24 hours.[1][4] The percentage of unchanged drug excreted decreases as the ingested dose increases.[4][8] The majority of elimination is via hepatic metabolism, and the resulting metabolites are then excreted renally.[3] Excretion is substantially complete within 48 to 72 hours.[1][4]
Quantitative Pharmacokinetic Data
The toxicokinetics of this compound follow first-order kinetics.[2][14] The data below, primarily derived from human poisoning cases, summarizes key pharmacokinetic parameters.
| Parameter | Symbol | Value | Species | Notes | Citation |
| Elimination Half-Life | t½ | 10 - 16 hours | Human | Describes a first-order elimination process after overdose. | [1][2][3][14] |
| Volume of Distribution | Vd | 13 L/kg | Human | Indicates widespread distribution into tissues. | [2][3][6] |
| Time to Symptom Onset | Tonset | 15 - 30 minutes | Human | Rapid onset following oral ingestion. | [2][4][6] |
| Renal Excretion (Unchanged) | %Fe | 10 - 20% | Human | Percentage of dose excreted unchanged in urine over 24 hours. | [1][4] |
| Median Lethal Dose | LD₅₀ | ~1.5 mg/kg | Human | Estimated oral lethal dose. Doses of 30-120 mg can be fatal in adults. | [1][2] |
Experimental Protocols
Investigating the pharmacokinetics of this compound in vivo requires precise and sensitive analytical methodologies due to its high potency and the low concentrations found in biological matrices.
In Vivo Pharmacokinetic Study Workflow
A typical preclinical or forensic investigation into this compound pharmacokinetics involves several key steps from administration to analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. litfl.com [litfl.com]
- 4. This compound (PIM 507) [inchem.org]
- 5. Indiana Animal Disease Diagnostic Laboratory [addl.purdue.edu]
- 6. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 7. This compound Poisoning in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 8. Case report: Survival after deliberate this compound self-poisoning, with toxicokinetic data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound and brucine as the potent inducers of drug metabolizing enzymes in rat liver: different profiles from phenobarbital on the induction of cytochrome P450 and UDP-glucuronosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Site-Selective Oxidation of this compound by Phenobarbital Inducible Cytochrome P-450 [jstage.jst.go.jp]
- 12. Metabolism of this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Toxicokinetics of acute this compound poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
Strychnine: A Competitive Antagonist of Inhibitory Neurotransmitters - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological action of strychnine as a competitive antagonist of inhibitory neurotransmitters. Primarily targeting the glycine receptor (GlyR), and to a lesser extent the γ-aminobutyric acid type A (GABA-A) receptor, this compound serves as a powerful tool in neuroscience research to probe the mechanisms of synaptic inhibition. Its potent disinhibitory action leads to neuronal hyperexcitability, providing a model for studying conditions such as epilepsy and spasticity. This document details the mechanism of action, presents quantitative binding and functional data, outlines key experimental protocols for its study, and illustrates the relevant physiological and experimental pathways through detailed diagrams.
Introduction
This compound is a highly toxic alkaloid derived from the seeds of the Strychnos nux-vomica tree.[1] For centuries, it has been known for its convulsant properties, which are a direct result of its interference with inhibitory neurotransmission in the central nervous system (CNS).[1] The primary molecular target of this compound is the this compound-sensitive glycine receptor (GlyR), a ligand-gated chloride ion channel.[2][3] By competitively blocking the binding of the inhibitory neurotransmitter glycine, this compound prevents the influx of chloride ions that would normally hyperpolarize the postsynaptic neuron.[2][3] This blockade of inhibition allows for unopposed excitatory signaling, leading to the characteristic spastic muscle contractions and convulsions associated with this compound poisoning.[4] While its primary affinity is for the GlyR, this compound also exhibits antagonistic properties at GABA-A receptors, albeit with lower potency.[5][6] This guide will delve into the technical details of this compound's competitive antagonism, providing researchers with the necessary information to effectively utilize this compound in their studies.
Mechanism of Action
Competitive Antagonism at the Glycine Receptor
The principal mechanism of this compound's toxicity is its action as a competitive antagonist at GlyRs, which are predominantly found in the spinal cord and brainstem.[2][4] Glycine, the primary inhibitory neurotransmitter in these regions, binds to GlyRs to open an integral chloride (Cl-) channel.[2] The subsequent influx of Cl- ions hyperpolarizes the neuron's membrane potential, making it less likely to fire an action potential in response to excitatory stimuli.[2]
This compound binds to a site on the GlyR that overlaps with the glycine binding site.[7] This binding is reversible and does not activate the channel; instead, it physically occludes glycine from binding, thereby preventing the inhibitory signal.[3] As a competitive antagonist, the inhibitory effect of this compound can be overcome by increasing the concentration of the agonist, glycine.[4] The antagonism results in a rightward shift of the agonist's dose-response curve without a change in the maximal response, a hallmark of competitive antagonism.
Interaction with GABA-A Receptors
While significantly more potent at GlyRs, this compound can also act as a competitive antagonist at GABA-A receptors, particularly in brain regions where GlyRs are less abundant, such as the cerebral cortex and hippocampus.[5][6] Similar to its action on GlyRs, this compound competes with GABA for its binding site on the GABA-A receptor, preventing the influx of chloride ions and reducing the inhibitory tone in these regions.[5] However, the concentration of this compound required to antagonize GABA-A receptors is substantially higher than that needed for GlyRs.[8]
Quantitative Data
The affinity and potency of this compound for its target receptors have been quantified through various experimental paradigms. The following tables summarize key binding affinity (Ki) and functional inhibitory concentration (IC50) values.
| Receptor | Ligand | Parameter | Value | Preparation | Reference |
| Glycine Receptor | This compound | Ki | 0.03 µM (30 nM) | Synaptic membranes | [8][9] |
| Glycine Receptor | Glycine | Ki | 10 µM | Synaptic membranes | [8][9] |
| Glycine Receptor (α2 subunit) | This compound | IC50 | ~40 nM | Acutely isolated basolateral amygdala neurons | [5] |
| Glycine Receptor | This compound | IC50 | 28 nM | Dissociated rat hippocampal CA1 pyramidal neurons | [8] |
| Glycine Receptor | This compound | IC50 | 60 nM | Freshly dissociated nucleus accumbens neurons | [10] |
| Glycine Receptor | This compound | IC50 | 20 nM | Chick ciliary ganglion neurons | [6][11] |
| GABA-A Receptor | This compound | IC50 | 6.7 µM | Dissociated rat hippocampal CA1 pyramidal neurons | [8] |
Experimental Protocols
Radioligand Binding Assay for this compound Affinity
This protocol is adapted from studies determining the binding affinity of this compound to glycine receptors in synaptic membrane preparations.[8][9][12]
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the glycine receptor using a competitive binding assay with [3H]-strychnine.
Materials:
-
Synaptic membrane preparation from rat spinal cord or brainstem.
-
[3H]-strychnine (Radioligand).
-
Unlabeled this compound.
-
Glycine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
Scintillation counter.
-
96-well filter plates and vacuum manifold.
Procedure:
-
Membrane Preparation: Homogenize tissue in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 minutes to remove nuclei and debris. Centrifuge the supernatant at 40,000 x g for 20 minutes to pellet the membranes. Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation. Resuspend the final pellet in assay buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]-strychnine (at a concentration near its Kd, e.g., 1-5 nM), and 100 µL of membrane preparation (e.g., 50-100 µg protein).
-
Non-specific Binding: 50 µL of a high concentration of unlabeled this compound or glycine (e.g., 1 mM), 50 µL of [3H]-strychnine, and 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of varying concentrations of unlabeled this compound, 50 µL of [3H]-strychnine, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or 4°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the assay by rapid filtration through the glass fiber filters using a vacuum manifold. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the unlabeled this compound concentration to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation :[13][14][15][16] Ki = IC50 / (1 + ([L]/Kd)) Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol is a generalized procedure for measuring the effect of this compound on glycine-activated currents in cultured neurons or brain slices.[10][17]
Objective: To characterize the antagonistic effect of this compound on glycine-induced chloride currents.
Materials:
-
Cultured neurons or acute brain slices.
-
External solution (ACSF): Containing (in mM) NaCl, KCl, CaCl2, MgCl2, NaH2PO4, NaHCO3, and glucose, bubbled with 95% O2/5% CO2.
-
Internal pipette solution: Containing a high chloride concentration (e.g., CsCl or KCl), EGTA, HEPES, Mg-ATP, and Na-GTP.
-
Glycine stock solution.
-
This compound stock solution.
-
Patch-clamp amplifier and data acquisition system.
-
Microscope with manipulators.
Procedure:
-
Preparation: Place the cultured cells or brain slice in the recording chamber and perfuse with oxygenated external solution.
-
Patching: Under visual guidance, approach a neuron with a glass micropipette filled with internal solution. Form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch, establishing the whole-cell configuration.
-
Voltage Clamp: Clamp the neuron at a holding potential of -60 mV or -70 mV.
-
Glycine Application: Apply a known concentration of glycine (e.g., 100 µM) to the neuron using a local perfusion system (e.g., a "puffer" pipette). Record the inward chloride current.
-
This compound Application: Perfuse the chamber with a solution containing this compound (e.g., 1 µM) for several minutes.
-
Glycine Application in the Presence of this compound: While continuing to perfuse with this compound, re-apply the same concentration of glycine and record the current. A reduction in the current amplitude indicates antagonism.
-
Washout: Perfuse the chamber with the control external solution to wash out the this compound and observe the recovery of the glycine-induced current.
-
Data Analysis:
-
Measure the peak amplitude of the glycine-induced currents in the absence and presence of this compound.
-
Calculate the percentage of inhibition caused by this compound.
-
To determine the IC50, repeat the experiment with a range of this compound concentrations and plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Visualizations
Signaling Pathway of this compound's Antagonism
References
- 1. Glycine and Glycine Receptor Signalling in Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory Glycine Receptors: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycine receptor mechanism illuminated by electron cryo-microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A patch-clamp study of GABA- and this compound-sensitive glycine-activated currents in post-natal tissue-cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Subunit Composition of this compound-sensitive Glycine Receptors Expressed by Adult Rat Basolateral Amygdala Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patch-clamp analysis of glycine-induced currents in chick ciliary ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antagonism of ligand-gated ion channel receptors: two domains of the glycine receptor alpha subunit form the this compound-binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Binding Associated with Glycine Receptors of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Taurine activates this compound-sensitive glycine receptors in neurons freshly isolated from nucleus accumbens of young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 14. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 15. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Patch clamp - effect of compounds on glycine-evoked currents | PDF [slideshare.net]
An In-depth Technical Guide to Early Research on the Physiological Effects of Strychnine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strychnine, a highly toxic alkaloid isolated from the seeds of the Strychnos nux-vomica tree, has a long and storied history in the annals of pharmacology and toxicology.[1][2][3] Its potent effects on the nervous system made it a subject of intense scientific inquiry in the 19th century, a period that saw the dawn of experimental physiology and pharmacology. This guide delves into the core of this early research, providing a technical overview of the foundational experiments, the methodologies employed, and the nascent understanding of this compound's physiological impact. The work of pioneering scientists such as François Magendie and Claude Bernard laid the groundwork for our modern understanding of neuropharmacology and the mechanisms of synaptic transmission.
Core Physiological Effects Observed in Early Research
Early investigations into the effects of this compound consistently documented a dramatic and violent set of physiological responses, primarily characterized by profound motor disturbances. The most prominent effects included:
-
Generalized Muscle Spasms and Convulsions: The hallmark of this compound poisoning was the induction of severe, tonic convulsions. These spasms were often described as tetanic in nature, involving the simultaneous and sustained contraction of opposing muscle groups.
-
Opisthotonus: A characteristic and dramatic manifestation of these convulsions was opisthotonus, a condition where the back becomes severely arched due to powerful spasms of the back muscles.
-
Hyper-reflexia: Animals and humans exposed to this compound exhibited an exaggerated response to external stimuli. The slightest touch, sound, or even a gentle breeze could trigger violent and widespread muscle contractions.
-
Asphyxia: The ultimate cause of death in this compound poisoning was consistently identified as asphyxia. This resulted from the sustained, tetanic contraction of the respiratory muscles, including the diaphragm, which rendered breathing impossible.
-
Intact Consciousness: A notable and terrifying feature of this compound poisoning was that consciousness and awareness appeared to remain intact until the final stages of asphyxiation.
Key Experiments and Methodologies
The early 19th century marked a shift towards a more empirical and experimental approach to understanding the effects of drugs and poisons. The work of François Magendie and Claude Bernard stands out for its systematic investigation of this compound's physiological action.
François Magendie and Alire Raffeneau-Delile (1809): The Spinal Cord as the Locus of Action
In a landmark series of experiments, Magendie and his collaborator Raffeneau-Delile investigated the effects of extracts from nux vomica and Saint Ignatius' bean (both containing this compound) on various animals.[1][4][5] Their primary objective was to determine the site of action of the poison.
Experimental Protocol:
-
Subjects: Dogs and other animals of varying sizes.
-
Substance: Aqueous extracts of nux vomica or Saint Ignatius' bean. The exact concentration and dosage were not consistently reported in modern summaries, but were administered in amounts sufficient to induce characteristic toxic effects.
-
Administration: The extracts were introduced into the animal's system through various routes, including orally, via injection into muscle tissue, or applied to wounds.
-
Surgical Interventions: To isolate the site of action, Magendie performed surgical transections of the spinal cord at different levels. In some experiments, the spinal cord was completely severed from the brain. In others, the spinal cord itself was destroyed.
-
Observation: The researchers meticulously observed the onset, nature, and progression of the symptoms, particularly the convulsive movements.
-
The characteristic tetanic convulsions still occurred in the parts of the body innervated by the spinal cord below the point of transection, even when the connection to the brain was severed.
-
Destruction of the spinal cord completely abolished the convulsive effects of the poison.
Claude Bernard (mid-19th Century): Elucidating the Mechanism of Action
Claude Bernard, a student of Magendie, further refined the understanding of this compound's action, viewing poisons as "physiological scalpels" that could be used to dissect the functions of the nervous system. While his work on curare is more famous for elucidating the neuromuscular junction, his lectures and experiments also touched upon the action of this compound.
Conceptual Framework and Experimental Approach:
Bernard's work was characterized by a more systematic and physiological approach. He sought to understand how this compound interfered with the normal functioning of the nervous system. His experiments often involved the use of frogs, whose nervous and muscular systems were well-suited for in-vitro and in-vivo studies.
Illustrative Experimental Protocol (Frog Nerve-Muscle Preparation):
-
Preparation: A frog's leg muscle with its attached motor nerve was dissected and kept viable in a saline solution.
-
Stimulation: Electrical stimuli were applied to the nerve to elicit muscle contraction, demonstrating the integrity of the nerve-muscle connection.
-
This compound Application: A solution of this compound was applied to the spinal cord of a separate, intact frog.
-
Observation: Bernard observed the spontaneous and exaggerated reflex contractions in the this compound-treated frog, reinforcing Magendie's findings. By comparing the effects of this compound with those of agents like curare, he could deduce the distinct sites of action. Curare, he showed, acted at the periphery (the neuromuscular junction), while this compound's effects were central (originating from the spinal cord).
Quantitative Data from Early Research
Obtaining precise quantitative data from early 19th-century physiological research is challenging, as the methods for precise measurement were still developing. Much of the data is qualitative or descriptive. However, some quantitative information, primarily related to lethal doses, can be extracted from historical records and later compilations.
Table 1: Lethal Doses of this compound in Various Animal Species (Early Observations)
| Animal Species | Route of Administration | Lethal Dose (approximate) | Source/Reference Era |
| Dog | Oral | 0.5 - 1.0 mg/kg | 19th - early 20th Century |
| Cat | Oral | 0.5 - 2.0 mg/kg | 19th - early 20th Century |
| Rat | Oral | ~16 mg/kg | 19th - early 20th Century |
| Mouse | Oral | ~2 mg/kg | 19th - early 20th Century |
| Human | Oral | 30 - 120 mg (total dose) | 19th - early 20th Century |
Note: These values are approximate and were compiled from various historical sources. The purity of the this compound used in early experiments was often variable.
Table 2: Observed Onset and Progression of this compound Poisoning
| Phenomenon | Time of Onset (Post-Administration) | Description |
| Initial Symptoms | 10 - 20 minutes | Restlessness, twitching, heightened sensory perception. |
| Convulsions | 15 - 30 minutes | Onset of generalized tonic convulsions, often triggered by stimuli. |
| Opisthotonus | During convulsions | Severe arching of the back. |
| Death | 30 minutes to a few hours | Asphyxia due to respiratory muscle paralysis. |
Early Understanding of the Signaling Pathway
While the concept of neurotransmitters and receptors was not fully formed in the 19th century, early researchers laid the conceptual groundwork for understanding this compound's mechanism of action. Magendie's work pointed to the spinal cord as the locus of action, and Bernard's comparative studies with other poisons helped to narrow down the possibilities. The prevailing view that emerged was that this compound acted as a powerful stimulant of the spinal cord, leading to an uncontrolled amplification of motor reflexes.
It was not until the 20th century that the specific molecular target of this compound was identified as the glycine receptor. Glycine is a major inhibitory neurotransmitter in the spinal cord, and by blocking its action, this compound removes the "brakes" on motor neuron activity, leading to the characteristic convulsive seizures. The early observations of hyper-reflexia were a direct, albeit macroscopic, manifestation of this underlying synaptic disinhibition.
Conclusion
The early research on the physiological effects of this compound, spearheaded by figures like François Magendie and Claude Bernard, represents a pivotal chapter in the history of biomedical science. Their systematic, experimental approach, even with the limited tools at their disposal, successfully identified the spinal cord as the primary site of this compound's action and provided a detailed qualitative description of its toxic effects. While lacking the molecular precision of modern pharmacology, their work laid an indispensable foundation for the eventual discovery of inhibitory neurotransmission and the role of the glycine receptor. For contemporary researchers, this historical perspective offers valuable insights into the evolution of experimental methodology and the enduring importance of careful observation in elucidating the complex interactions between chemical agents and biological systems.
References
An In-depth Technical Guide on the Toxicological Profile and Cellular Impact of Strychnine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Strychnine is a highly toxic, crystalline alkaloid derived from the seeds of the Strychnos nux-vomica tree and other Strychnos species.[1][2] Historically used in low doses as a stimulant and performance enhancer, it is now primarily utilized as a pesticide, particularly for small vertebrates like rodents.[1] Its potent neurotoxic effects, which can lead to muscular convulsions and death by asphyxia, make it a significant subject of toxicological research.[1][3] This guide provides a comprehensive overview of the toxicological profile of this compound, its detailed mechanism of action at the cellular level, and standardized experimental protocols for its study.
Toxicological Profile
The toxicity of this compound is characterized by rapid onset of severe symptoms following exposure. The primary target of this compound is the central nervous system (CNS), specifically the spinal cord.[4][5]
Mechanism of Action
This compound is a potent neurotoxin that functions as a competitive antagonist of the inhibitory neurotransmitter glycine at postsynaptic receptors, predominantly in the spinal cord and brainstem.[4][5][6] Glycine is crucial for modulating motor neuron activity. It binds to ligand-gated chloride ion (Cl⁻) channels (Glycine Receptors, GlyRs), causing an influx of chloride ions that hyperpolarizes the postsynaptic membrane.[1][7] This hyperpolarization increases the threshold required for excitatory neurotransmitters to generate an action potential, thus exerting an inhibitory effect.
This compound binds noncovalently to the same receptor, physically blocking glycine from binding and preventing the influx of chloride ions.[1][8] This loss of inhibitory signaling allows for unchecked neuronal excitation. As a result, action potentials are triggered by lower levels of excitatory neurotransmitters, leading to a state of hyperexcitability and simultaneous, uncontrolled contraction of all skeletal muscles.[1][5] Death typically results from respiratory failure due to the sustained spastic paralysis of respiratory muscles.[1][9] While its primary action is on glycine receptors, this compound has also been noted to act as an antagonist of acetylcholine receptors.[1]
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: this compound is rapidly absorbed through the gastrointestinal tract following ingestion and can also be absorbed upon inhalation.[6][9] Symptoms of poisoning typically manifest within 15 to 60 minutes of oral exposure.[1][5]
-
Distribution: Following absorption, this compound is quickly distributed to the tissues via the bloodstream, with approximately 50% of an ingested dose entering tissues within five minutes.[1] It has a large volume of distribution, estimated at 13 L/kg, and exhibits low plasma protein binding.[4][6] The highest concentrations in fatal cases are found in the liver, blood, kidneys, and stomach wall.[1]
-
Metabolism: The liver is the primary site of this compound metabolism, which occurs via the hepatic microsomal enzyme system, requiring NADPH and O₂.[1][6]
-
Excretion: A small portion of this compound, approximately 10-20%, is excreted unchanged in the urine within 24 hours.[5] Excretion is most significant in the first 6 hours and is nearly complete within 48 to 72 hours.[5] The biological half-life of this compound in cases of overdose is estimated to be between 10 and 16 hours.[4][10]
Acute Toxicity
This compound is highly toxic to humans and other animals. Ingestion of even small amounts can be fatal.[3] The toxicity can vary depending on the species and the route of administration.
Table 1: Median Lethal Dose (LD50) of this compound in Various Species
| Species | Route of Administration | LD50 (mg/kg) | Reference(s) |
|---|---|---|---|
| Human | Oral (Lethal Dose) | 0.4 - 1.7 (estimated) | [1][5] |
| Rat | Oral | 2.35 - 16 | [1] |
| Mouse | Oral | 2 | [1] |
| Dog | Oral | 0.5 | [11] |
| Cat | Oral | 0.5 |[11] |
Clinical Effects of Poisoning
Exposure to this compound leads to a predictable and severe clinical presentation.[5]
-
Initial Symptoms: Onset occurs within 15 to 60 minutes and includes agitation, apprehension, restlessness, and muscle twitching.[1][3]
-
Convulsions: These initial symptoms rapidly progress to powerful, generalized muscle spasms and convulsions.[4] A key characteristic is that the patient remains conscious during these episodes and experiences intense pain.[5] The convulsions are often triggered by minimal external stimuli such as sound, light, or touch.[1]
-
Physical Manifestations: Classic signs include opisthotonus (severe arching of the back) and risus sardonicus (a characteristic facial grin due to spasm of the facial muscles).[4][5]
-
Complications: Severe complications arise from the intense muscle contractions, including hyperthermia, lactic acidosis, rhabdomyolysis (muscle breakdown), and subsequent myoglobinuric acute renal failure.[4][9]
-
Cause of Death: The ultimate cause of death is typically asphyxia from paralysis of the respiratory muscles or cardiac arrest.[1][9]
Cellular Impact
Primary Cellular Target: The Glycine Receptor
The primary molecular target of this compound is the inhibitory glycine receptor (GlyR), a member of the Cys-loop family of ligand-gated ion channels.[7][12] In the CNS, particularly the spinal cord, GlyRs mediate fast inhibitory neurotransmission.[7] Glycine binding opens an integral chloride channel, leading to Cl⁻ influx and hyperpolarization of the neuron.[7] this compound competitively antagonizes this action, preventing channel opening and the subsequent inhibitory postsynaptic potential (IPSP).[5] This blockade of inhibition is the fundamental cellular event that precipitates the systemic toxicity of this compound.
Caption: this compound's competitive antagonism at the glycine receptor.
Effects on Neuronal Excitability
By blocking glycinergic inhibition, this compound dramatically lowers the threshold for neuronal firing. Motor neurons are thus more easily activated, leading to spontaneous and exaggerated reflex arcs.[6] This effect is not limited to the spinal cord; this compound can also impact higher brain centers where glycine receptors are present.[13] Some research also suggests that this compound can act as a voltage-dependent open channel blocker of NMDA receptors, which could contribute to its complex neurotoxic profile.[14] Furthermore, because glycine is a co-agonist at NMDA receptors, the interplay between this compound's effects on inhibitory GlyRs and its indirect influence on excitatory NMDA receptor pathways is an area of active research.[15][16]
Experimental Protocols
Studying the toxicological and cellular effects of this compound requires both in vivo and in vitro models.
In Vivo Acute Toxicity Assessment (LD50 Determination)
This protocol outlines a general method for determining the median lethal dose (LD50) in a rodent model, such as mice, based on established toxicological testing principles.[12]
Objective: To determine the single dose of this compound that is lethal to 50% of a test animal population.
Methodology:
-
Animal Model: Use healthy, young adult mice (e.g., Swiss albino), weighing 20-25g. Acclimatize animals for at least one week before the experiment.
-
Dose Preparation: Prepare a stock solution of this compound sulfate in sterile saline. Create serial dilutions to prepare a range of doses expected to span the LD50 (e.g., for mice, doses might range from 1.0 mg/kg to 3.0 mg/kg).
-
Grouping and Administration:
-
Divide animals into multiple groups (e.g., 5 test groups and 1 control group), with a minimum of 8-10 animals per group.
-
Administer a single, precise dose of this compound to each test group via a consistent route, typically intraperitoneal (i.p.) injection for rapid absorption.
-
The control group receives an equivalent volume of the vehicle (sterile saline).
-
-
Observation:
-
Continuously observe animals for the first 4 hours post-administration, and then periodically for at least 24-48 hours.
-
Record the time of onset of clinical signs (e.g., hyperreactivity, muscle tremors, convulsions, opisthotonus) and the time of death.
-
-
Data Analysis:
-
Record the number of mortalities in each group within the 24-hour period.
-
Calculate the LD50 value and its 95% confidence intervals using a standard statistical method, such as Probit analysis.
-
Caption: General workflow for an in vivo acute toxicity study.
In Vitro Electrophysiological Analysis (Patch-Clamp)
This protocol describes the use of the whole-cell patch-clamp technique to study the direct effect of this compound on glycine receptors in cultured neurons.[14][17]
Objective: To measure the inhibitory effect of this compound on glycine-activated chloride currents.
Methodology:
-
Cell Culture: Prepare primary neuronal cultures from the spinal cord or cortex of embryonic rodents (e.g., rats). Plate the dissociated neurons on coated coverslips and maintain in culture until mature (e.g., 10-14 days).
-
Electrophysiology Setup: Use a patch-clamp amplifier, microscope, and micromanipulator.
-
Solutions:
-
External Solution: Prepare an extracellular solution mimicking cerebrospinal fluid (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, glucose, and HEPES buffer).
-
Internal Solution: Prepare a pipette solution with a high chloride concentration (e.g., containing CsCl, MgCl₂, EGTA, HEPES, and ATP).
-
Agonist/Antagonist Solutions: Prepare solutions of glycine (agonist) and this compound (antagonist) in the external solution for rapid application to the cell.
-
-
Recording Procedure:
-
Obtain a whole-cell patch-clamp recording from a cultured neuron. Clamp the membrane potential at a level away from the chloride reversal potential (e.g., -60 mV) to allow for measurable inward chloride currents.
-
Establish a baseline by perfusing the cell with the external solution.
-
Apply a short pulse of glycine (e.g., 10-100 µM) to elicit an inward current (I_Gly).
-
After washout and return to baseline, co-apply glycine with a specific concentration of this compound.
-
Measure the peak amplitude of the inward current in the presence of this compound.
-
-
Data Analysis:
-
Compare the amplitude of the glycine-activated current in the absence and presence of various concentrations of this compound.
-
Construct a dose-response curve to determine the IC50 (the concentration of this compound that inhibits 50% of the maximal glycine response).
-
Conclusion
This compound remains a critically important compound in the fields of toxicology and neuroscience. Its well-defined mechanism as a competitive antagonist of the inhibitory glycine receptor provides a classic model for studying synaptic transmission and the consequences of its disruption. A thorough understanding of its toxicokinetics, cellular targets, and dose-dependent lethality is essential for developing potential antidotes, managing clinical poisonings, and utilizing it as a tool in neuropharmacological research. The experimental protocols detailed herein provide a framework for the continued investigation of this compound's complex biological effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Chemical Emergencies | CDC [cdc.gov]
- 4. This compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound (PIM 507) [inchem.org]
- 6. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 7. Inhibitory Glycine Receptors: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synapse - Wikipedia [en.wikipedia.org]
- 9. litfl.com [litfl.com]
- 10. Toxicokinetics of acute this compound poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound - IDLH | NIOSH | CDC [cdc.gov]
- 12. In Vivo Protection against this compound Toxicity in Mice by the Glycine Receptor Agonist Ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Network toxicology and molecular docking analyses on this compound indicate CHRM1 is a potential neurotoxic target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Voltage-dependent block by this compound of N-methyl-D-aspartic acid-activated cationic channels in rat cortical neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A glycine receptor antagonist, this compound, blocked NMDA receptor activation in the neonatal mouse neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Glycine potentiates this compound-induced convulsions: role of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound analysis with neuronal networks in vitro: extracellular array recording of network responses - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Strychnine in Unraveling Neuronal Communication: A Technical Guide
For Immediate Release
This technical guide delves into the historical significance of strychnine in foundational neurophysiology experiments. Primarily aimed at researchers, scientists, and drug development professionals, this document outlines the core mechanisms of this compound action, details key experimental protocols, and presents quantitative data that solidified our understanding of inhibitory neurotransmission. Through a meticulous examination of landmark studies, this guide illustrates how a potent poison became an indispensable tool in neuroscience.
Executive Summary
This compound, a highly toxic alkaloid, played a paradoxical and pivotal role in the annals of neurophysiology. Its potent and specific antagonism of the inhibitory neurotransmitter glycine allowed early neuroscientists to dissect the complex processes of synaptic transmission. By selectively blocking inhibitory signals in the spinal cord, researchers like Sir John Eccles were able to provide definitive evidence for the chemical nature of synaptic communication, a cornerstone of modern neuroscience. This guide revisits these historical experiments, providing a detailed overview of the methodologies employed and the groundbreaking data that emerged.
Mechanism of Action: A Competitive Antagonist of Glycine Receptors
This compound exerts its effects by acting as a competitive antagonist at postsynaptic glycine receptors, primarily located in the spinal cord and brainstem.[1][2] Glycine is a major inhibitory neurotransmitter that, upon binding to its receptor, opens chloride ion channels. The influx of negatively charged chloride ions hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential. This compound, by binding to the same receptor site as glycine without activating the channel, prevents this inhibitory action.[1][2] This blockade of inhibition leads to a state of hyperexcitability, resulting in the characteristic convulsions and muscle spasms associated with this compound poisoning.[1][2]
The specificity of this compound for the glycine receptor was a crucial aspect of its utility in research. This allowed scientists to isolate and study the function of glycinergic inhibition in neural circuits.
Key Historical Experiments and Protocols
This compound was a tool of choice in several seminal neurophysiological investigations. The following sections detail the protocols of some of the most influential experiments.
The Eccles, Fatt, and Koketsu Experiments on the Cat Spinal Cord
Sir John Eccles and his colleagues conducted a series of groundbreaking experiments in the 1950s that provided the first clear evidence for chemical synaptic transmission in the central nervous system.[3] Their work on the cat spinal cord, utilizing this compound, was instrumental in this discovery.
Experimental Protocol:
-
Animal Model: The experiments were typically performed on cats, anesthetized with pentobarbitone.[4]
-
Surgical Preparation: A laminectomy was performed to expose the lumbar region of the spinal cord. The dorsal and ventral roots of specific spinal nerves were carefully dissected and mounted on electrodes for stimulation.
-
Intracellular Recording: Glass micropipettes filled with a conducting salt solution (e.g., potassium chloride) were used to impale individual motor neurons in the ventral horn of the spinal cord. This allowed for the direct measurement of the neuron's membrane potential.
-
Stimulation: Electrical stimuli were delivered to the dorsal roots (containing sensory afferent fibers) and ventral roots (containing motor efferent fibers). Stimulation of dorsal root fibers known to activate inhibitory interneurons would typically produce an inhibitory postsynaptic potential (IPSP) in the motor neuron.
-
This compound Administration: this compound was administered intravenously to the anesthetized cat.
-
Data Collection: The intracellularly recorded membrane potential of the motor neuron was displayed on an oscilloscope and recorded. The amplitude and duration of the IPSPs were measured before and after the administration of this compound.
By demonstrating that this compound, a chemical agent, could block the IPSP, Eccles and his team provided strong evidence that the transmission of the inhibitory signal across the synapse was mediated by a chemical transmitter (later identified as glycine) rather than a direct electrical connection.
Experiments on the Isolated Frog Spinal Cord
The isolated frog spinal cord preparation offered a simplified and accessible model for studying the effects of this compound on spinal reflexes.
Experimental Protocol:
-
Preparation: The spinal cord of a frog was isolated and maintained in a bath of Ringer's solution, a salt solution that mimics the frog's bodily fluids.
-
Stimulation and Recording: Electrodes were placed on the dorsal and ventral roots to stimulate afferent inputs and record efferent motor outputs, respectively.
-
This compound Application: this compound was added directly to the Ringer's solution bathing the spinal cord.
-
Observation: The application of this compound led to a dramatic increase in the reflex excitability of the spinal cord. A minimal stimulus to a dorsal root would result in a prolonged and powerful discharge from the ventral roots, demonstrating the disinhibition of the motor neuron pool. In some preparations, spontaneous convulsive activity would emerge.[5][6]
Studies on the Mauthner Cells of Goldfish
The Mauthner cells are a pair of large, identifiable neurons in the brainstem of fish and amphibians that are responsible for initiating a rapid escape reflex. Their large size and well-defined inputs made them an ideal model for studying synaptic transmission.
Experimental Protocol:
-
Animal Model: Goldfish were used as the experimental animal.
-
Preparation: The brain of the goldfish was exposed to allow for the insertion of microelectrodes into the Mauthner cells.
-
This compound Application: this compound was applied either topically to the exposed brain, injected intramuscularly, or applied directly onto the Mauthner cell via iontophoresis (a technique that uses electrical current to eject charged molecules from a micropipette).[2]
-
Electrophysiological Recording: Intracellular recordings were made from the Mauthner cells to measure their membrane potential and the postsynaptic potentials evoked by stimulating their inhibitory inputs.
-
Data Analysis: The application of this compound was shown to block the late collateral inhibition of the Mauthner cell, an inhibitory feedback circuit.[2] This provided further evidence for the role of a chemical transmitter in mediating this inhibition.
Quantitative Data on this compound's Effects
The historical experiments with this compound were not merely qualitative. They provided crucial quantitative data that helped to characterize the properties of inhibitory synapses and the action of their antagonist.
| Parameter | Organism/Preparation | This compound Concentration/Dose | Observed Effect | Reference |
| Increased Neuronal Bursting | Murine Spinal Cord Cell Cultures | 5-20 nM | Increased multichannel bursting activity. | [7] |
| Coordinated Neuronal Bursting | Murine Spinal Cord Cell Cultures | >5 µM | Generation of regular, coordinated bursting. | [7] |
| Touch-Evoked Allodynia | Rat (intrathecal) | 3 µg | Produced touch-evoked agitation (a sign of allodynia). | [8] |
| Blockade of Inhibitory Postsynaptic Potentials (IPSPs) | Cat Spinal Motoneurons | Not specified in abstract | Reduction in the amplitude of IPSPs. | [9] |
| Increased Aβ-fiber Evoked Responses | Rat Trigeminal Neurons | 0.2-0.8 mg/kg (i.v.) | Dose-dependent increase in Aβ-fiber–evoked neuronal activity. | [10] |
| Blockade of Late Collateral Inhibition | Goldfish Mauthner Cell | Not specified in abstract | Complete block of late collateral inhibition. | [2] |
Visualizing the Impact of this compound
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental concepts discussed in this guide.
Conclusion
The historical neurophysiology experiments utilizing this compound represent a pivotal chapter in our understanding of the nervous system. By providing a tool to selectively silence inhibitory pathways, this compound enabled researchers to unequivocally demonstrate the chemical nature of synaptic transmission and to begin to map the intricate circuits that govern motor control. While its clinical use is now obsolete due to its high toxicity, the legacy of this compound in the laboratory is undeniable. The foundational knowledge gained from these early experiments continues to inform modern neuroscience research and the development of novel therapeutics for neurological disorders. This guide serves as a testament to the ingenuity of early neurophysiologists and the unexpected ways in which a potent toxin can illuminate the fundamental principles of biology.
References
- 1. This compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The membrane effects, and sensitivity to this compound, of neural inhibition of the Mauthner cell, and its inhibition by glycine and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. John Eccles (1903-97) and the experiment that proved chemical synaptic transmission in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A pharmacological study of Renshaw cell inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on convulsants in the isolated frog spinal cord. I. Antagonism of amino acid responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on convulsants in the isolated frog spinal cord. II. Effects on root potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound analysis with neuronal networks in vitro: extracellular array recording of network responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of spinal amino acid release and touch-evoked allodynia produced by spinal glycine or GABA(A) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An analysis of the action of this compound on the recurrent IPSP and amino acid induced inhibitions in the cat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
Decoding the Molecular Embrace: A Technical Guide to the Strychnine Binding Sites on the Glycine Receptor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding sites of the potent antagonist strychnine on the inhibitory glycine receptor (GlyR). By synthesizing key findings from structural biology, pharmacology, and molecular biology, this document aims to furnish researchers and drug development professionals with a detailed understanding of the molecular interactions that govern this critical antagonism. The guide summarizes quantitative binding data, details common experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Analysis of this compound Binding
The affinity of this compound for the glycine receptor has been extensively characterized through various binding assays. The following tables summarize key quantitative data, offering a comparative look at binding affinities and the impact of specific mutations on this compound binding.
Table 1: Binding Affinity of this compound and Glycine to the Glycine Receptor
| Ligand | Receptor Source/Subunit | K_d_ (nM) | IC_50_ (nM) | B_max_ (pmol/mg protein) | Reference |
| [³H]this compound | Rat Spinal Cord Synaptic Membranes | 30 | - | - | [1][2][3] |
| [³H]this compound | Rat Spinal Cord (Photoaffinity Labeling) | 9.7 | - | - | [4] |
| This compound | Adult Rat Basolateral Amygdala Neurons | - | ~40 | - | [5] |
| Glycine | Rat Spinal Cord Synaptic Membranes | 10,000 | - | - | [1][2][3] |
Table 2: Effect of Amino Acid Mutations on this compound Binding Affinity
| Receptor Subunit | Mutation | Change in this compound Potency | Reference |
| Human α1 GlyR | F159A | Not functional | [6] |
| Human α1 GlyR | F207A | Profound decrease | [6] |
| Human α1 GlyR | F214A | Not functional | [6] |
Experimental Protocols for Studying this compound-GlyR Interactions
The characterization of the this compound binding site on the glycine receptor has been made possible through a variety of sophisticated experimental techniques. This section provides a detailed overview of the methodologies most commonly employed in this field of research.
[³H]this compound Radioligand Binding Assay
This classical technique is used to quantify the binding of this compound to the glycine receptor in tissue homogenates or purified receptor preparations.
Objective: To determine the affinity (K_d_) and density (B_max_) of this compound binding sites.
Methodology:
-
Membrane Preparation: Spinal cord tissue is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the synaptic membrane fraction, which is rich in glycine receptors.[1][2][3]
-
Incubation: The membrane preparation is incubated with increasing concentrations of [³H]this compound in the presence and absence of a high concentration of unlabeled glycine (to determine non-specific binding) or unlabeled this compound (to determine total and specific binding).[1][2][3]
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound [³H]this compound.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The resulting data is then analyzed using Scatchard analysis or non-linear regression to determine the K_d_ and B_max_ values.
Photoaffinity Labeling
This technique is employed to covalently link this compound to its binding site, allowing for the identification of the specific amino acid residues involved in the interaction.
Objective: To identify the subunit and specific peptide fragments of the glycine receptor that constitute the this compound binding pocket.
Methodology:
-
Probe Synthesis: A photo-reactive derivative of this compound, often containing an azide group, is synthesized.[7][8][9]
-
Incubation and Photolysis: The glycine receptor preparation is incubated with the photoaffinity probe. Upon exposure to UV light, the azide group is converted into a highly reactive nitrene, which forms a covalent bond with nearby amino acid residues in the binding pocket.[4]
-
Competition Binding: To ensure specificity, a parallel experiment is conducted in the presence of an excess of non-photolabile this compound to block the specific binding of the probe.
-
Protein Separation and Digestion: The labeled receptor subunits are separated by SDS-PAGE. The labeled protein band is then excised and subjected to proteolytic digestion to generate smaller peptide fragments.[4]
-
Analysis: The labeled peptides are identified using techniques such as mass spectrometry or Edman degradation to pinpoint the exact location of covalent attachment.
Site-Directed Mutagenesis
This molecular biology technique is used to systematically alter specific amino acid residues within the glycine receptor to assess their importance in this compound binding.
Objective: To determine the functional contribution of individual amino acids to the binding of this compound.
Methodology:
-
Mutant Construction: The cDNA encoding the glycine receptor subunit of interest is mutated using PCR-based methods to change the codon for a specific amino acid to that of another (e.g., alanine scanning).[6]
-
Heterologous Expression: The wild-type and mutant receptor cDNAs are expressed in a suitable host system, such as Xenopus oocytes or mammalian cell lines (e.g., HEK293 cells).[6]
-
Functional Characterization: The functional properties of the mutant receptors are assessed using electrophysiological techniques (e.g., two-electrode voltage clamp) to measure the inhibitory effect of this compound on glycine-induced currents.[6]
-
Data Analysis: The IC_50_ values for this compound inhibition are determined for both wild-type and mutant receptors. A significant change in the IC_50_ value for a mutant receptor indicates that the mutated residue plays a crucial role in this compound binding.[6]
Cryo-Electron Microscopy (Cryo-EM)
This powerful structural biology technique allows for the high-resolution visualization of the glycine receptor in complex with this compound, providing a detailed atomic-level picture of the binding site.
Objective: To determine the three-dimensional structure of the this compound-bound glycine receptor.
Methodology:
-
Protein Purification: The glycine receptor is expressed and purified to homogeneity.
-
Complex Formation: The purified receptor is incubated with a saturating concentration of this compound.
-
Vitrification: A small aliquot of the receptor-ligand complex is applied to an EM grid and rapidly frozen in liquid ethane to create a thin layer of vitrified ice, preserving the native structure.
-
Data Collection: The frozen grids are imaged in a transmission electron microscope, collecting a large dataset of images of individual receptor particles in different orientations.
-
Image Processing and 3D Reconstruction: The particle images are computationally aligned and averaged to generate a high-resolution three-dimensional map of the this compound-bound receptor.[10][11][12][13][14]
-
Model Building and Refinement: An atomic model of the receptor-ligand complex is built into the cryo-EM density map and refined to produce a detailed structural representation of the binding site.
Visualizing Molecular Interactions and Processes
To facilitate a deeper understanding of the concepts discussed, the following diagrams, generated using the DOT language, illustrate the glycine receptor signaling pathway and a typical experimental workflow for characterizing the this compound binding site.
Glycine Receptor Signaling Pathway and this compound Antagonism
Experimental Workflow for Characterizing the this compound Binding Site
Conclusion
The study of this compound's interaction with the glycine receptor has been instrumental in elucidating the fundamental mechanisms of inhibitory neurotransmission. The quantitative data, detailed experimental protocols, and structural insights presented in this guide offer a robust framework for researchers and drug development professionals. A thorough understanding of the this compound binding site not only deepens our knowledge of glycine receptor function but also provides a critical foundation for the rational design of novel therapeutics targeting this important class of ion channels. Future investigations, particularly those leveraging high-resolution structural techniques and advanced computational modeling, will undoubtedly continue to refine our understanding of these complex molecular interactions.
References
- 1. This compound binding associated with glycine receptors of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Binding Associated with Glycine Receptors of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoaffinity-labelling of the glycine receptor of rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Subunit Composition of this compound-sensitive Glycine Receptors Expressed by Adult Rat Basolateral Amygdala Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Structural and Mutagenic Blueprint for Molecular Recognition of this compound and d-Tubocurarine by Different Cys-Loop Receptors | PLOS Biology [journals.plos.org]
- 7. Design and Synthesis of Photoaffinity Labeling Ligands of the l-Prolyl-l-leucyl-glycinmide Binding Site Involved in the Allosteric Modulation of the Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. Glycine receptor mechanism illuminated by electron cryo-microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholars.northwestern.edu [scholars.northwestern.edu]
- 12. Glycine receptor mechanism elucidated by electron cryo-microscopy [ideas.repec.org]
- 13. Structure and Mechanism of Glycine Receptor Elucidated by Cryo-Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Structure and Mechanism of Glycine Receptor Elucidated by Cryo-Electron Microscopy [frontiersin.org]
Methodological & Application
Application Notes and Protocols: Utilizing Strychnine to Block Glycine Receptors in Patch Clamp Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycine receptors (GlyRs) are ligand-gated ion channels predominantly responsible for mediating fast inhibitory neurotransmission in the spinal cord and brainstem.[1][2] Upon binding to the neurotransmitter glycine, these channels open, allowing an influx of chloride ions (Cl⁻) which hyperpolarizes the neuron, thus reducing its excitability.[2] The alkaloid strychnine is a potent and selective competitive antagonist of GlyRs.[3] Its high affinity and specificity make it an invaluable pharmacological tool in patch clamp electrophysiology to isolate and characterize glycinergic currents, as well as to investigate the physiological roles of GlyRs in neuronal circuits.
This document provides detailed application notes and protocols for the use of this compound as a GlyR antagonist in patch clamp studies. It is intended for researchers, scientists, and drug development professionals seeking to employ this technique for functional characterization of GlyRs and the screening of novel therapeutic compounds.
Data Presentation: Quantitative Analysis of Glycine and this compound Interactions
The following tables summarize key quantitative data from patch clamp studies for the effective concentrations of glycine to elicit GlyR-mediated currents and the concentrations of this compound required for their inhibition.
| Agonist: Glycine | |||
| Parameter | Value | Cell Type/Preparation | Reference |
| EC₅₀ | ~50 µM | Chick Ciliary Ganglion Neurons | [4][5][6] |
| Kd | 61 µM | Post-natal Tissue-Cultured Hippocampal Neurons | [7] |
| Apparent Kd | 170 µM | Rat Deep Cerebellar Nuclei Neurons | [8] |
| EC₅₀ | 37 µM | Rat Spinal Dorsal Horn Neurons | [9] |
| Hill Coefficient | ~2 | Post-natal Tissue-Cultured Hippocampal Neurons | [7] |
| Hill Coefficient | 1.6 | Rat Deep Cerebellar Nuclei Neurons | [8] |
| Hill Coefficient | 1.33 | Rat Spinal Dorsal Horn Neurons | [9] |
| Antagonist: this compound | |||
| Parameter | Value | Cell Type/Preparation | Reference |
| IC₅₀ | 20 nM | Chick Ciliary Ganglion Neurons | [4][5][6] |
| Affinity Constant (Ki) | 0.03 µM (30 nM) | Spinal Cord Synaptic Membranes | [10] |
| Effective Blocking Concentration | 1 µM | Rat Deep Cerebellar Nuclei Neurons | [8] |
| Effective Blocking Concentration | 1 µM | Rat Periaqueductal Gray Neurons | [11] |
Experimental Protocols
Whole-Cell Patch Clamp Protocol for Recording Glycinergic Currents
This protocol outlines the steps for whole-cell voltage-clamp recording of glycine-evoked currents and their subsequent blockade by this compound.
1. Preparation of Solutions
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose.[12][13] Prepare 10x stock solutions and dilute to 1x before use. Adjust osmolarity to ~290 mOsm and continuously bubble with carbogen (95% O₂ / 5% CO₂).[12][13]
-
Intracellular (Pipette) Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES. Adjust pH to 7.2-7.3 with KOH and osmolarity to ~280-290 mOsm. For morphological analysis, 0.1-0.5% biocytin or neurobiotin can be included.
-
Glycine Stock Solution (e.g., 100 mM): Prepare in deionized water and store at -20°C. Dilute to the final desired concentration in aCSF on the day of the experiment.
-
This compound Stock Solution (e.g., 10 mM): Prepare in deionized water or DMSO and store at -20°C. Dilute to the final desired concentration in aCSF on the day of the experiment.
2. Cell Preparation
-
Plate neurons on coverslips a few days prior to recording to allow for adherence and recovery.[12]
-
Alternatively, prepare acute brain slices (e.g., 200-300 µm thick) from the desired brain region using a vibratome in ice-cold, carbogenated aCSF.[8] Allow slices to recover for at least 1 hour at room temperature in carbogenated aCSF before recording.
3. Patch Clamp Electrophysiology
-
Transfer a coverslip with cultured neurons or a brain slice to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with carbogenated aCSF at a rate of 1.5-2 mL/min.[12]
-
Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with intracellular solution.[12]
-
Fill the pipette with the intracellular solution and mount it on the headstage of the patch clamp amplifier.
-
Under visual guidance (e.g., DIC optics), approach a target neuron with the patch pipette while applying positive pressure.
-
Once the pipette tip touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.[13]
-
Set the amplifier to voltage-clamp mode and hold the cell at a membrane potential of -60 mV to -70 mV.[12][13]
-
Apply a brief pulse of suction to rupture the membrane patch and establish the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before starting the recording.
4. Application of Glycine and this compound
-
Establish a stable baseline recording in aCSF.
-
Apply glycine at a concentration near its EC₅₀ (e.g., 30-100 µM) via the perfusion system or a local application system (e.g., a "Y-tube").[8] This should elicit an inward or outward current depending on the holding potential and the chloride equilibrium potential.
-
After the glycine-evoked current reaches a steady state, wash it out with aCSF until the current returns to baseline.
-
To test for this compound blockade, pre-incubate the cell with this compound (e.g., 20 nM - 1 µM) for a few minutes.[8][9]
-
Co-apply glycine (at the same concentration as before) and this compound. A significant reduction or complete abolition of the glycine-evoked current indicates a successful blockade of GlyRs.
-
Wash out both this compound and glycine with aCSF to observe the reversibility of the block.
Visualizations
Glycine Receptor Signaling Pathway
Caption: Simplified signaling pathway of the inhibitory glycine receptor.
Experimental Workflow for this compound Blockade in Patch Clamp
Caption: Step-by-step workflow for a patch clamp experiment using this compound.
Mechanism of this compound's Competitive Antagonism
Caption: Competitive antagonism of glycine receptors by this compound.
References
- 1. Glycine receptor mechanism illuminated by electron cryo-microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory Glycine Receptors: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interactions of glycine and this compound with their receptor recognition sites in mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Patch-clamp analysis of glycine-induced currents in chick ciliary ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Patch-clamp analysis of glycine-induced currents in chick ciliary ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A patch-clamp study of GABA- and this compound-sensitive glycine-activated currents in post-natal tissue-cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycine receptors and glycinergic synaptic transmission in the deep cerebellar nuclei of the rat: a patch-clamp study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 13. docs.axolbio.com [docs.axolbio.com]
Application Notes and Protocols: Strychnine in the Study of Spinal Cord Neural Circuits
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strychnine, a potent convulsive alkaloid, has long been a pivotal pharmacological tool in neuroscience for the investigation of inhibitory mechanisms within the central nervous system. Its high affinity and selectivity as a competitive antagonist of glycine receptors (GlyRs) make it particularly valuable for studying the neural circuits of the spinal cord, where glycine is a major inhibitory neurotransmitter.[1] By blocking glycinergic inhibition, this compound disinhibits spinal networks, allowing researchers to elucidate the roles of inhibitory interneurons in motor control, sensory processing, and rhythmic pattern generation. These application notes provide an overview of the use of this compound, with detailed protocols for its application in various experimental paradigms.
Principle of Action
Glycine is a primary inhibitory neurotransmitter in the spinal cord and brainstem, mediating rapid synaptic inhibition by binding to postsynaptic GlyRs.[2] This binding opens an integral chloride ion channel, leading to an influx of Cl- ions and hyperpolarization of the postsynaptic neuron, thereby reducing its excitability.[1] this compound acts as a competitive antagonist at these GlyRs, binding to the receptor without activating the channel and thus preventing glycine from exerting its inhibitory effect.[1] This blockade of inhibition leads to a state of hyperexcitability within spinal circuits, resulting in exaggerated reflexes, spontaneous neuronal firing, and convulsive motor outputs.
Data Presentation
The application of this compound to spinal cord preparations produces quantifiable changes in neuronal activity and network output. The following tables summarize typical quantitative data obtained from such experiments.
| Parameter | Control Condition (pre-strychnine) | This compound Application | Percent Change | Reference |
| Spontaneous Firing Rate (Nociceptive-Specific Thalamic Neurons; in vivo) | ||||
| Responsive Units | 0/20 units respond to innocuous stimuli | 20/20 units respond to innocuous stimuli | N/A | [3] |
| Spontaneous Firing | Baseline | Increased in 11/20 units | Not specified | [3] |
| Glycinergic Miniature Inhibitory Postsynaptic Currents (mIPSCs; spinal slice) | ||||
| Mean Amplitude | -111 pA | Blocked by 0.1 µM this compound | ~100% decrease | [4] |
| Mean Frequency | 5.1 Hz | Blocked by 0.1 µM this compound | ~100% decrease | [4] |
| Glycinergic mIPSCs (ventral horn interneurons; spinal slice) | ||||
| Current | Present | Completely blocked by 1 µM this compound | 100% decrease | [3] |
Table 1: Effects of this compound on Neuronal Activity and Synaptic Currents. This table illustrates the disinhibitory effects of this compound on sensory neuron responses and its complete blockade of inhibitory postsynaptic currents mediated by glycine receptors.
| Parameter | Control (Alternating Activity) | This compound (5-10 µM) | Qualitative Change | Reference |
| Inter-limb Coordination | Strict alternation between left and right ventral root bursts | Synchronous bursting on both sides | Loss of alternation | [5] |
| Intra-limb Coordination | Alternation between flexor and extensor motor pools | Co-activation of flexor and extensor motor pools | Loss of reciprocal inhibition | [6] |
Table 2: Qualitative Effects of this compound on Fictive Locomotion. This table highlights how this compound disrupts the normal alternating patterns of motor output during fictive locomotion by blocking reciprocal inhibition.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording from Spinal Cord Slices
This protocol is adapted from methodologies used to study postsynaptic currents in spinal neurons.[3][4][5]
Objective: To record and characterize glycinergic inhibitory postsynaptic currents (IPSCs) and their blockade by this compound in spinal cord neurons.
Materials:
-
Vibratome
-
Recording chamber for brain slices
-
Patch-clamp amplifier and data acquisition system
-
Glass micropipettes
-
Artificial cerebrospinal fluid (ACSF), composition in mM: 124 NaCl, 2.5 KCl, 1.2 NaH2PO4, 24 NaHCO3, 5 HEPES, 12.5 glucose, 2 CaCl2, 2 MgSO4.
-
Internal solution for patch pipette, composition in mM: 140 CsCl, 10 HEPES, 2 MgCl2.
-
This compound hydrochloride stock solution (1 mM in water)
-
Tetrodotoxin (TTX) to block action potentials (optional)
-
Bicuculline to block GABAA receptors (optional)
Procedure:
-
Slice Preparation:
-
Anesthetize a neonatal rodent (e.g., P3-P12 rat or mouse) and perform transcardial perfusion with ice-cold, oxygenated ACSF.
-
Rapidly dissect the spinal cord and mount it on a vibratome stage.
-
Cut transverse slices (300-400 µm thick) in ice-cold ACSF.
-
Transfer slices to a holding chamber with oxygenated ACSF and allow them to recover at room temperature for at least 1 hour.
-
-
Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated ACSF.
-
Visualize neurons in the desired spinal lamina (e.g., dorsal horn, ventral horn) using infrared differential interference contrast (IR-DIC) microscopy.
-
Establish a whole-cell patch-clamp recording from a target neuron.
-
Record baseline spontaneous or evoked IPSCs. For miniature IPSCs (mIPSCs), add TTX (0.5-1 µM) to the ACSF. To isolate glycinergic currents, add a GABAA receptor antagonist like bicuculline (10 µM).
-
-
This compound Application:
-
After obtaining a stable baseline recording, perfuse the slice with ACSF containing this compound at a final concentration of 0.1-1 µM.
-
Record the changes in IPSC frequency and amplitude. A complete block of the recorded currents confirms they are mediated by glycine receptors.
-
-
Data Analysis:
-
Analyze the frequency, amplitude, and kinetics of IPSCs before and after this compound application using appropriate software.
-
Protocol 2: Induction and Modulation of Fictive Locomotion in an Isolated Spinal Cord Preparation
This protocol is based on established methods for inducing fictive locomotion in neonatal rodent spinal cords.[7][8]
Objective: To observe the effect of this compound on the rhythmic motor patterns of fictive locomotion.
Materials:
-
Dissection microscope and tools
-
Recording chamber for isolated spinal cord
-
Suction electrodes for ventral root recording
-
Amplifier and data acquisition system
-
ACSF as described in Protocol 1
-
N-methyl-D-aspartate (NMDA) and Serotonin (5-HT) to induce fictive locomotion
-
This compound hydrochloride stock solution (1 mM in water)
Procedure:
-
Spinal Cord Isolation:
-
Anesthetize a neonatal rodent (P0-P4) and dissect the entire spinal cord in ice-cold, oxygenated ACSF.
-
Transfer the isolated spinal cord to the recording chamber and perfuse with oxygenated ACSF at room temperature.
-
-
Recording Setup:
-
Draw the ventral roots of the lumbar segments (e.g., L2 and L5 on both sides) into suction electrodes to record motor neuron activity.
-
-
Induction of Fictive Locomotion:
-
Induce a stable fictive locomotor rhythm by bath-applying a combination of NMDA (5-10 µM) and 5-HT (5-10 µM) to the ACSF.
-
Record the baseline rhythmic activity, which should exhibit alternation between left and right L2 roots and between ipsilateral L2 (flexor) and L5 (extensor) roots.
-
-
This compound Application:
-
Once a stable locomotor pattern is established, add this compound to the perfusing ACSF at a final concentration of 5-10 µM.
-
Continue recording to observe the disruption of the alternating pattern. Typically, the activity will shift to synchronous, rhythmic bursting across all recorded ventral roots.
-
-
Data Analysis:
-
Analyze the rhythmicity, burst duration, and inter-limb/intra-limb phase relationships of the motor output before and after this compound application.
-
Visualizations
Caption: Glycinergic synapse and the action of this compound.
Caption: Workflow for a this compound spinal cord experiment.
References
- 1. This compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | The specification of glycinergic neurons and the role of glycinergic transmission in development [frontiersin.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Junctional versus Extrajunctional Glycine and GABAAReceptor-Mediated IPSCs in Identified Lamina I Neurons of the Adult Rat Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The postsynaptic inhibitory control of lumbar motoneurons during the atonia of active sleep: effect of this compound on motoneuron properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuronal activity in the isolated mouse spinal cord during spontaneous deletions in fictive locomotion: insights into locomotor central pattern generator organization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity of Hb9 Interneurons during Fictive Locomotion in Mouse Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Challenge of Strychnine: Application Notes on Key Total Synthesis Strategies
For Researchers, Scientists, and Drug Development Professionals
The complex, heptacyclic indole alkaloid, strychnine, has captivated and challenged synthetic chemists for over a century. Its intricate, three-dimensional architecture, boasting six contiguous stereocenters, has served as a benchmark for the development and validation of novel synthetic strategies and methodologies. The pursuit of its total synthesis has not only driven innovation in the field of organic chemistry but also provided a platform for the discovery of powerful new reactions. This document provides an overview of selected total syntheses of this compound, with a focus on key bond-forming strategies, and offers detailed protocols for some of the pivotal reactions employed.
A Comparative Overview of Selected this compound Total Syntheses
The quest to conquer this compound has led to numerous innovative approaches, each with its own strategic nuances. The efficiency of these syntheses has dramatically improved over time, a testament to the advancements in synthetic methodology. A summary of key quantitative data from several landmark syntheses is presented below for easy comparison.
| Lead Author/Year | Total Steps (Longest Linear Sequence) | Overall Yield (%) | Key Strategies & Reactions |
| R. B. Woodward (1954) | 29 | <0.1 | Fischer Indole Synthesis, Mannich Reaction, Dieckmann Condensation |
| Viresh H. Rawal (1994) | 15 | ~10 (racemic) | Intramolecular Diels-Alder Reaction, Intramolecular Heck Reaction |
| Larry E. Overman (1993) | 24 | ~3 (enantioselective) | Aza-Cope Rearrangement/Mannich Cyclization Cascade |
| Christopher D. Vanderwal (2011) | 6 | Not explicitly stated, but noted for its conciseness | Zincke Aldehyde formation, Anionic Bicyclization, Tandem Brook Rearrangement/Conjugate Addition |
| David W. C. MacMillan (2011) | 12 | 6.4 (enantioselective) | Organocascade Catalysis, Enantioselective Diels-Alder/Amination Cascade |
Key Synthetic Strategies and Experimental Protocols
The total synthesis of this compound has been a fertile ground for the application and development of powerful synthetic reactions. Below are detailed protocols for three key transformations that have been instrumental in successful syntheses of this complex natural product.
Intramolecular Diels-Alder Reaction (Rawal Synthesis)
A pivotal step in the Rawal synthesis of (±)-strychnine is an intramolecular [4+2] cycloaddition to construct the tetracyclic core of the molecule. This reaction proceeds with high stereocontrol and in excellent yield.
Experimental Protocol:
A solution of the diene-carbamate precursor in benzene is heated in a sealed tube at 185-200 °C for 4 hours. The reaction mixture is then cooled to room temperature and the solvent is removed under reduced pressure. The resulting tetracyclic product is obtained in near quantitative (99%) yield and can often be used in the next step without further purification.
Note: This reaction is performed at high temperature and pressure in a sealed tube and requires appropriate safety precautions.
Aza-Cope Rearrangement/Mannich Cyclization (Overman Synthesis)
The Overman group's enantioselective total synthesis of (-)-strychnine features a powerful tandem aza-Cope rearrangement/Mannich cyclization cascade to construct the intricate CDE ring system in a single, highly stereoselective step.
Experimental Protocol:
To a solution of the amino alcohol precursor in acetonitrile is added paraformaldehyde and anhydrous sodium sulfate. The mixture is heated to 80 °C. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, filtered, and the solvent is evaporated under reduced pressure. The resulting pentacyclic product is obtained in high yield (98%) and high enantiomeric excess.
Intramolecular Heck Reaction (Rawal Synthesis)
The construction of the D-ring of this compound in the Rawal synthesis is elegantly achieved via a palladium-catalyzed intramolecular Heck reaction. This reaction forms a key C-C bond to close the piperidine ring.
Experimental Protocol:
To a solution of the vinyl iodide precursor in dimethylformamide (DMF) is added potassium carbonate, tetrabutylammonium chloride, and palladium(II) acetate. The reaction mixture is heated to 70 °C for 3 hours. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography to afford the hexacyclic product in good yield (74%).
Visualizing Synthetic Pathways
To better understand the logic and flow of a total synthesis, graphical representations are invaluable. Below are diagrams illustrating a general workflow for a total synthesis project and a simplified retrosynthetic analysis of a modern approach to this compound.
Caption: A generalized workflow for a total synthesis project.
Caption: A simplified retrosynthetic analysis of this compound.
Analytical Methods for the Detection of Strychnine in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strychnine is a highly toxic indole alkaloid, historically used as a pesticide and in traditional medicine. Its potent neurotoxic effects, primarily mediated through the antagonism of glycine receptors in the central nervous system, can lead to severe convulsions, respiratory failure, and death. Consequently, the development of sensitive and specific analytical methods for the detection of this compound in biological samples is of paramount importance in forensic toxicology, clinical diagnostics, and drug development research. These application notes provide detailed protocols for the extraction and quantification of this compound from various biological matrices, including blood, urine, and tissues, utilizing state-of-the-art analytical techniques.
Mechanism of Action: Glycine Receptor Antagonism
This compound exerts its toxic effects by acting as a competitive antagonist at postsynaptic glycine receptors in the spinal cord and brainstem.[1][2] Glycine is the primary inhibitory neurotransmitter in these regions, responsible for modulating motor neuron activity. By binding to the glycine receptor, this compound blocks the inhibitory action of glycine, leading to a state of hyperexcitability. This disinhibition of motor neurons results in uncontrolled, reflex-like muscle contractions characteristic of this compound poisoning.[2]
Sample Preparation Protocols
Effective sample preparation is critical for the accurate and reliable analysis of this compound. The choice of method depends on the biological matrix and the subsequent analytical technique.
Liquid-Liquid Extraction (LLE) for Blood and Urine
This protocol is a robust method for extracting this compound from complex biological matrices like blood and urine.
Protocol:
-
Sample Preparation: To 5 mL of blood or urine in a glass tube, add an appropriate internal standard (e.g., papaverine).
-
Alkalinization: Add a saturated solution of sodium bicarbonate to raise the pH. For tissue samples, homogenize the sample at this stage.
-
First Extraction: Add 8 mL of an organic solvent mixture (e.g., toluene-n-heptane-isoamyl alcohol 67:20:4 v/v/v).
-
Mixing and Separation: Vortex the mixture vigorously for 1 minute and then centrifuge at 3000 rpm for 10 minutes.[3]
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Repeat Extraction: Repeat the extraction process on the remaining aqueous layer with a fresh portion of the organic solvent mixture. Combine the organic layers.
-
Acid Wash (Clean-up): Add 4 mL of 4 N hydrochloric acid to the combined organic extracts. Vortex and centrifuge. Discard the upper organic layer.
-
Re-extraction: Make the acidic aqueous layer alkaline with a suitable base (e.g., sodium hydroxide). Re-extract the this compound into a fresh portion of the organic solvent mixture. Repeat this re-extraction.
-
Evaporation: Evaporate the combined organic layers to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a small, known volume of methanol or the mobile phase to be used for analysis.
Solid-Phase Extraction (SPE) for Blood and Urine
SPE offers a more automated and often cleaner extraction compared to LLE. This protocol is adapted for the extraction of this compound from blood and urine.[3]
Protocol:
-
Sample Pre-treatment: To 0.5 mL of whole blood, add an internal standard and dilute with 2 mL of deionized water. Vortex and centrifuge.[3] For urine, dilution with a buffer may be sufficient.
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., Oasis HLB) by passing 1 mL of methanol followed by 1 mL of deionized water.[3]
-
Sample Loading: Apply the supernatant from the pre-treated sample to the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the this compound from the cartridge with 1 mL of an appropriate solvent, such as methanol containing 2-5% ammonium hydroxide.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a small volume of the mobile phase for analysis.
Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly specific and sensitive technique for the identification and quantification of this compound.
Protocol:
-
Gas Chromatograph: Agilent 6890N or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5973N or equivalent.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, targeting characteristic ions of this compound (e.g., m/z 334, 162).
High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD)
HPLC is a versatile technique for the quantification of this compound in various matrices.
Protocol:
-
HPLC System: Agilent 1100 series or equivalent with a UV or DAD detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[4]
-
Mobile Phase: A mixture of methanol, water, and an ion-pairing agent or buffer (e.g., 55:45:0.2 v/v/v methanol:water:diethylamine).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm or 260 nm.[4]
-
Injection Volume: 20 µL.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is currently the gold standard for the analysis of this compound in biological samples due to its exceptional sensitivity and specificity.
Protocol:
-
LC System: Waters Acquity UPLC or equivalent.
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with a mixture of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM), monitoring specific precursor-to-product ion transitions for this compound (e.g., m/z 335.3 -> 184.1) and its internal standard.[5]
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput screening method that can be used for the presumptive detection of this compound. A competitive ELISA format is typically employed for small molecules like this compound.
General Protocol (Specific kit instructions should be followed):
-
Coating: A microtiter plate is pre-coated with this compound-protein conjugate.
-
Competition: The biological sample (potentially containing this compound) and a fixed amount of enzyme-labeled anti-strychnine antibody are added to the wells. The this compound in the sample competes with the this compound coated on the plate for binding to the antibody.
-
Washing: The plate is washed to remove unbound antibodies and sample components.
-
Substrate Addition: A chromogenic substrate is added, which reacts with the enzyme on the bound antibody to produce a color change.
-
Measurement: The absorbance is measured using a microplate reader. The color intensity is inversely proportional to the concentration of this compound in the sample.
Quantitative Data Summary
The following tables summarize the quantitative parameters for the different analytical methods described.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS)
| Biological Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Reference |
| Blood | 0.03 µg/mL | 0.10 µg/mL | 0.10 - 2.5 µg/mL | 87.7 - 93.6 | [3] |
| Tissues | - | 0.1 µg/g | - | 75.0 - 98.7 | |
| Urine | - | 0.1 µg/mL | - | - |
Table 2: High-Performance Liquid Chromatography (HPLC)
| Biological Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Reference |
| Blood | 0.06 µg/mL | - | - | - | [6] |
| Formulations | 0.126 µg/mL | 0.383 µg/mL | 1 - 6 µg/mL | - | [7] |
Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Biological Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Reference |
| Rat Plasma | - | 0.510 ng/mL | 0.510 - 306.3 ng/mL | - | [8] |
| Urine | - | - | 1 - 100 ng/mL | - | [9] |
| Fixed Tissue (Kidney) | 0.06 ng/g | - | 0.002 - 2.0 µg/g | > 74.5 | [10] |
| Fixed Tissue (Liver) | 0.3 ng/g | - | 0.002 - 2.0 µg/g | > 74.5 | [10] |
Conclusion
The analytical methods outlined in these application notes provide a comprehensive toolkit for the detection and quantification of this compound in a variety of biological samples. The choice of the most appropriate method will depend on the specific requirements of the analysis, including the required sensitivity, the available instrumentation, and the nature of the biological matrix. For screening purposes, ELISA offers a rapid and high-throughput option. For confirmation and quantification, LC-MS/MS is the method of choice due to its superior sensitivity and specificity, while GC-MS and HPLC remain valuable and reliable techniques. Adherence to the detailed protocols and careful validation of the chosen method are essential to ensure the accuracy and reliability of the analytical results.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitory Glycine Receptors: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. tandfonline.com [tandfonline.com]
- 6. rjlm.ro [rjlm.ro]
- 7. RP-HPLC method for this compound in Nux Vomica formulations. [wisdomlib.org]
- 8. LC-MS/MS determination and comparative pharmacokinetics of this compound, brucine and their metabolites in rat plasma after intragastric administration of each monomer and the total alkaloids from Semen Strychni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative LC-MS determination of this compound in urine after ingestion of a Strychnos nux-vomica preparation and its consequences in doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [LC-MS/MS analysis of determination of this compound and brucine in formaldehyde fixed tissue] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strychnine as a Tool for Inducing Seizure Models in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strychnine, a potent convulsive agent, serves as a valuable tool in neuroscience research for inducing acute seizures in animal models. Its well-characterized mechanism of action, primarily as a competitive antagonist of inhibitory glycine receptors, allows for the reliable and reproducible generation of tonic-clonic seizures. This model is particularly useful for studying the fundamental mechanisms of seizure generation, spinal cord hyperexcitability, and for the preclinical screening of potential anticonvulsant therapies. These application notes provide detailed protocols for both in vivo and in vitro this compound-induced seizure models, quantitative data for experimental design, and visualizations of the underlying signaling pathways and experimental workflows.
Mechanism of Action
This compound primarily exerts its convulsant effects by acting as a selective, competitive antagonist at the glycine receptor (GlyR), a ligand-gated chloride ion channel.[1][2][3] Glycine is a major inhibitory neurotransmitter in the spinal cord and brainstem.[4] By binding to the GlyR, this compound blocks the influx of chloride ions that normally occurs upon glycine binding, thereby preventing the hyperpolarization of the postsynaptic membrane.[2][3][5] This disinhibition of motor neurons leads to an increased neuronal excitability and exaggerated reflex arcs, resulting in generalized muscle contractions characteristic of tonic-clonic seizures.[6][7] While the primary site of action is the spinal cord, this compound's effects can be modulated by other neurotransmitter systems, including the noradrenergic and glutamatergic systems, particularly through interactions with NMDA receptors.[6][8][9]
Signaling Pathway of this compound-Induced Seizures
The signaling cascade initiated by this compound's antagonism of the glycine receptor leads to a state of hyperexcitability. The following diagram illustrates this pathway, including key modulatory inputs.
In Vivo Seizure Models: Application Notes and Protocols
The in vivo this compound-induced seizure model is a robust method for assessing anticonvulsant efficacy. The primary endpoints are the latency to the first convulsion, the duration and frequency of seizures, and the mortality rate.
Experimental Protocol: Rodent Model (Mice and Rats)
1. Animal Preparation and Acclimatization:
-
Species: Male Swiss-Webster mice (25-30 g) or male Wistar rats (150-200 g).[10][11]
-
Housing: House animals in standard cages at a controlled temperature (22 ± 2°C) with a 12-hour light/dark cycle. Provide free access to food and water.
-
Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week before the experiment.
2. Reagent Preparation:
-
This compound Solution: Dissolve this compound sulfate in normal saline (0.9% NaCl) to the desired concentration (e.g., 1 mg/mL).[12] Prepare fresh on the day of the experiment or dissolve one day prior and pass through a sterile filter.
-
Test Compound/Vehicle: Dissolve the test anticonvulsant compound in an appropriate vehicle. The vehicle control group should receive the same volume of the vehicle.
3. Experimental Procedure:
-
Grouping: Divide animals into experimental groups (n=6-10 per group): Vehicle Control, Positive Control (this compound only), and Test Compound groups (various doses).[11]
-
Administration of Test Compound: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal (i.p.) or oral (p.o.)) at a predetermined time before this compound administration (typically 30-60 minutes).[11][13]
-
Induction of Seizures: Administer this compound via i.p. or subcutaneous (s.c.) injection. Common dose ranges are:
-
Observation: Immediately after this compound injection, place each animal in an individual observation cage and record its behavior for at least 60 minutes.
-
Parameters to Measure:
-
Latency to first seizure: Time from this compound injection to the onset of the first tonic-clonic convulsion.
-
Seizure duration: Length of each convulsive episode.
-
Seizure frequency: Number of convulsive episodes within the observation period.
-
Seizure severity: Score the severity of seizures using a modified Racine scale (see table below).
-
Mortality: Record the number of deaths within a 24-hour period.
-
4. Behavioral Scoring of Seizures: A modified Racine scale can be used to score the severity of tonic-clonic seizures.
| Score | Behavioral Manifestation |
| 0 | No response or behavioral arrest.[13] |
| 1 | Facial movements, chewing, or isolated myoclonic jerks.[13] |
| 2 | Head nodding, unilateral forelimb clonus.[13] |
| 3 | Bilateral forelimb clonus.[13] |
| 4 | Rearing with bilateral forelimb clonus, tonic-clonic seizures with suppressed tonic phase.[13] |
| 5 | Falling over, loss of righting reflex, fully developed tonic-clonic seizures.[13] |
Quantitative Data from In Vivo Studies
The following tables summarize quantitative data from representative studies, demonstrating the effects of this compound and the modulatory effects of anticonvulsant compounds.
Table 1: this compound-Induced Seizure Parameters in Control Animals
| Animal Model | This compound Dose & Route | Seizure Latency (min) | Seizure Duration (s) | Mortality Rate (%) | Reference |
| Mice | 2 mg/kg, i.p. | 4.28 ± 1.64 | 25 ± 7.07 | 100 | |
| Rats | 3.5 mg/kg, i.p. | 1.03 ± 0.05 | 144.8 ± 3.58 | 70 | [13][14] |
Table 2: Effects of Anticonvulsant Compounds on this compound-Induced Seizures in Mice
| Compound | Dose (mg/kg) | Seizure Latency (min) | Seizure Duration (s) | Protection from Death (%) | Reference |
| Topiramate | 10 | 8.66 ± 5.24 | 6.68 ± 6.61 | 70 | |
| NeuroAid | 10 | 6.92 ± 2.99 | 8.16 ± 9.53 | 60 | |
| Phentolamine | 10 | Significantly delayed | - | - | [8] |
| Clonidine | 1 | Significantly antagonized | - | - | [8] |
In Vitro Seizure Model: Application Notes and Protocols
The in vitro this compound model using primary neuronal cultures on microelectrode arrays (MEAs) allows for the high-throughput screening of compounds and detailed investigation of network-level neuronal activity.
Experimental Protocol: Primary Neuronal Cultures on MEAs
1. Cell Culture Preparation:
-
Cell Source: Prepare primary cortical or spinal cord neurons from embryonic day 18 (E18) rat or mouse fetuses.[1][15]
-
MEA Plate Coating: Coat 48-well MEA plates with polyethyleneimine (PEI) (0.1%) solution to promote cell adherence.[15]
-
Cell Seeding: Dissociate the neuronal tissue and seed the cells onto the MEA plates at an appropriate density.
-
Culture Maintenance: Maintain the neuronal cultures in a cell culture incubator at 37°C and 5% CO2. Perform partial media changes every 48 hours.[16] Allow the neuronal network to mature and develop spontaneous activity (typically 2-3 weeks).
2. Reagent Preparation:
-
This compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO) and dilute it to the desired final concentrations in the culture medium.
3. Experimental Procedure:
-
Baseline Recording: Place the MEA plate in the recording system and allow it to equilibrate. Record the baseline spontaneous neuronal activity (spikes, bursts, network bursts) for a sufficient period (e.g., 10-30 minutes).[17]
-
Compound Application: Add this compound at various concentrations (e.g., 5 nM to 5 µM) to the culture wells.[1]
-
Post-Treatment Recording: Immediately after adding this compound, record the neuronal activity for an extended period (e.g., 30-60 minutes) to observe the induced changes.[17]
-
Data Analysis: Analyze the MEA data to quantify changes in neuronal network activity. Key parameters include:
-
Mean firing rate
-
Burst frequency and duration
-
Network burst frequency and synchrony
-
Quantitative Data from In Vitro Studies
Table 3: Effects of this compound on Neuronal Network Activity in Murine Spinal Cord Cultures
| This compound Concentration | Observed Effect | Reference |
| 5-20 nM | Increased multichannel bursting | [1] |
| > 5 µM | Regular, coordinated bursting | [1] |
Experimental Workflow for Anticonvulsant Screening
The following diagram outlines a typical workflow for screening potential anticonvulsant compounds using the this compound-induced seizure model.
Conclusion
The this compound-induced seizure model remains a cornerstone in epilepsy research, offering a reliable and well-understood method for investigating the mechanisms of seizure generation and for the initial screening of novel anticonvulsant drugs. The protocols and data presented here provide a comprehensive guide for researchers to effectively implement this model in their studies. Careful consideration of the experimental design, including appropriate animal models, dosing regimens, and behavioral assessments, is crucial for obtaining reproducible and translatable results. The integration of both in vivo and in vitro approaches will further enhance our understanding of epilepsy and accelerate the development of more effective therapies.
References
- 1. This compound analysis with neuronal networks in vitro: extracellular array recording of network responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycine receptor - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Structure and Mechanism of Glycine Receptor Elucidated by Cryo-Electron Microscopy [frontiersin.org]
- 4. Glycine receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound-induced seizures in mice: the role of noradrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glycine receptor | PDF [slideshare.net]
- 10. In Vivo Protection against this compound Toxicity in Mice by the Glycine Receptor Agonist Ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. devtoolsdaily.com [devtoolsdaily.com]
- 12. Prevention of this compound-induced seizures and death by the N-methylated glycine derivatives betaine, dimethylglycine and sarcosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Attenuation of this compound-Induced Epilepsy Employing Amaranthus viridis L. Leaves Extract in Experimental Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development of a new hazard scoring system in primary neuronal cell cultures for drug-induced acute neuronal toxicity identification in early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Screening of conventional anticonvulsants in a genetic mouse model of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Strychnine Use in In-Vitro Neuronal Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strychnine is a potent and selective competitive antagonist of this compound-sensitive glycine receptors (GlyRs).[1][2] In the central nervous system (CNS), particularly the spinal cord and brainstem, glycine acts as a primary inhibitory neurotransmitter, mediating its effects through GlyRs, which are ligand-gated chloride ion channels.[3] Activation of these receptors leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and subsequent inhibition of neuronal firing. This compound blocks this inhibitory action, leading to a state of disinhibition and neuronal hyperexcitability. This property makes this compound a valuable pharmacological tool in neuroscience research to study inhibitory neurotransmission, synaptic plasticity, and to induce epileptiform activity in in-vitro models for studying seizure mechanisms and for screening potential anticonvulsant compounds.[4][5][6]
These application notes provide detailed protocols for the preparation and use of this compound in primary neuronal cultures, focusing on electrophysiological and cell viability assays.
Mechanism of Action
This compound exerts its effects by binding to the same site on the GlyR as glycine, thereby preventing the neurotransmitter from binding and opening the chloride channel.[7] This competitive antagonism reduces the threshold for the generation of action potentials, making neurons more susceptible to excitatory stimuli. The consequence of this disinhibition at a network level is an increase in spontaneous neuronal activity, including burst firing and synchronized, epileptiform discharges.[4][8]
Quantitative Data Summary
The following tables summarize the effective concentrations and inhibitory constants of this compound in various in-vitro neuronal preparations.
Table 1: Effective Concentrations of this compound on Neuronal Activity
| Neuronal Preparation | Effect | Concentration Range | Reference |
| Murine Spinal Cord Cultures | Increased multichannel bursting | 5 - 20 nM | [4][8] |
| Murine Spinal Cord Cultures | Regular, coordinated bursting | > 5 µM | [4][8] |
| Rat Primary Cortical Cultures | Increased Mean Spike Rate & Burst Rate | Concentration-dependent increase | [9] |
| hiPSC-derived Neuronal Co-cultures | Increased spike and network burst frequency | Concentration-dependent increase | [9] |
Table 2: Inhibitory Constants (IC50/Ki) of this compound
| Receptor/Cell Type | Parameter | Value | Reference |
| Glycine-evoked currents in rat neocortical neurons | IC50 | 40 nM | [1] |
| Glycine-induced responses in chick ciliary ganglion neurons | IC50 | 20 nM | [10] |
| Glycine-induced currents in HEK293 cells with GlyR α3L | IC50 | 30.7 ± 2.8 nM (control) | [11] |
| Glycine-induced currents in HEK293 cells with GlyR α3L | IC50 | 46.2 ± 5.8 nM (+50 mM glucose) | [11] |
| This compound binding to glycine receptors | Ki | 0.03 µM | [12][13] |
| Glycine displacement of this compound binding | Ki | 10 µM | [12][13] |
Experimental Protocols
Safety Precautions
Warning: this compound is a highly toxic compound and is fatal if swallowed, inhaled, or absorbed through the skin.[3][14] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and double nitrile gloves, must be worn at all times. All work with this compound powder and concentrated stock solutions must be performed in a certified chemical fume hood.[14]
Preparation of this compound Stock Solution
This compound base is poorly soluble in water.[15] Therefore, it is recommended to use a water-soluble salt such as this compound hydrochloride or this compound sulfate.[3]
Materials:
-
This compound hydrochloride (or sulfate) powder
-
Sterile, deionized water or a suitable buffer (e.g., HEPES-buffered saline)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Chemical fume hood
Protocol:
-
In a chemical fume hood, weigh the desired amount of this compound hydrochloride powder.
-
Dissolve the powder in sterile deionized water or buffer to create a high-concentration stock solution (e.g., 10 mM). One source dissolved a 10 mM stock in a working buffer with a pH of 7.4.[7]
-
Gently vortex to ensure complete dissolution.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the name of the compound, concentration, date of preparation, and appropriate hazard symbols.
-
Store the aliquots at -20°C.
Protocol for Primary Neuronal Culture
This protocol provides a general method for establishing primary cortical or spinal cord neuronal cultures from embryonic rodents.
Materials:
-
Timed-pregnant rodent (e.g., E17 mouse for cortical neurons)
-
Dissection medium (e.g., ice-cold HBSS)
-
Enzymatic dissociation solution (e.g., Trypsin-EDTA or Papain)
-
Trypsin inhibitor (e.g., soybean trypsin inhibitor)
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin)
-
Poly-D-lysine or Poly-L-lysine coated culture plates or coverslips
-
Standard cell culture equipment (incubator, centrifuge, microscope)
Protocol:
-
Tissue Dissection: Euthanize the pregnant dam according to approved animal protocols. Dissect the embryos and collect the desired brain region (e.g., cortex or spinal cord) in ice-cold dissection medium.[9]
-
Enzymatic Digestion: Transfer the tissue to a tube containing a pre-warmed enzymatic dissociation solution (e.g., 0.25% Trypsin-EDTA) and incubate at 37°C for 15 minutes.[9]
-
Inactivation and Washing: Stop the digestion by adding a trypsin inhibitor or serum-containing medium. Gently centrifuge the tissue fragments and wash them with fresh culture medium.
-
Mechanical Dissociation (Trituration): Carefully triturate the tissue fragments using a fire-polished Pasteur pipette or a series of pipette tips with decreasing bore size until a single-cell suspension is obtained.[16]
-
Cell Counting and Plating: Determine the cell density and viability using a hemocytometer and Trypan Blue exclusion. Plate the cells onto poly-lysine coated culture vessels at the desired density in pre-warmed neuronal culture medium.
-
Culture Maintenance: Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2. After 24 hours, a partial media change can be performed to remove cellular debris. To inhibit the growth of glial cells, an antimitotic agent like cytarabine (5 µg/ml) can be added for 48 hours.[9] Cultures are typically ready for experiments after 5-14 days in vitro (DIV).
Protocol for Multi-Electrode Array (MEA) Electrophysiology
This protocol describes how to record spontaneous and this compound-induced neuronal network activity using a multi-electrode array (MEA) system.[17][18][19]
Materials:
-
Mature primary neuronal culture on an MEA plate (e.g., 14 DIV)
-
MEA recording system with data acquisition software
-
This compound working solutions (diluted from stock in culture medium)
-
Control vehicle (culture medium)
Protocol:
-
Baseline Recording: Place the MEA plate with the mature neuronal culture into the recording system. Allow the culture to acclimate for at least 10 minutes. Record the baseline spontaneous neuronal activity (spikes and bursts) for 5-15 minutes.[20]
-
Compound Application: Prepare serial dilutions of this compound in pre-warmed culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).
-
Carefully remove a portion of the medium from the MEA well and replace it with the same volume of the this compound working solution. For control wells, add the vehicle solution.
-
Post-Treatment Recording: Allow the culture to incubate with this compound for a defined period (e.g., 5-10 minutes) before starting the recording.
-
Record the neuronal activity for 5-15 minutes at each concentration. Ensure to have a stable recording period for each condition.[20]
-
Data Analysis: Analyze the recorded data to extract key electrophysiological parameters, including:
-
Mean Firing Rate (MFR)
-
Mean Bursting Rate (MBR)
-
Burst Duration
-
Number of Spikes per Burst
-
Network Burst Frequency
-
Synchrony Index
-
-
Compare the parameters from the this compound-treated wells to the baseline and vehicle control wells to quantify the dose-dependent effects of this compound on neuronal network activity.
Visualizations
Signaling Pathway of Glycine and this compound
Experimental Workflow for MEA Analysis
References
- 1. This compound-sensitive glycine receptors in cultured primary neurons from rat neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of binding at this compound-sensitive (inhibitory glycine receptor) and this compound-insensitive (N-methyl-D-aspartate receptor) glycine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Hydrochloride | 1421-86-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. This compound analysis with neuronal networks in vitro: extracellular array recording of network responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-induced epileptiform activity in hippocampal and neocortical slice preparations: suppression by the organic calcium antagonists verapamil and flunarizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Models of drug-induced epileptiform synchronization in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Protection against this compound Toxicity in Mice by the Glycine Receptor Agonist Ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Odor, drug and toxin analysis with neuronal networks in vitro: extracellular array recording of network responses [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Patch-clamp analysis of glycine-induced currents in chick ciliary ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound Binding Associated with Glycine Receptors of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. carlroth.com:443 [carlroth.com:443]
- 15. This compound | C21H22N2O2 | CID 441071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Strychnina (U. S. P.)—this compound. | Henriette's Herbal Homepage [henriettes-herb.com]
- 17. How to Culture, Record and Stimulate Neuronal Networks on Micro-electrode Arrays (MEAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. criver.com [criver.com]
- 19. bit.bio [bit.bio]
- 20. Network burst activity in hippocampal neuronal cultures: the role of synaptic and intrinsic currents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Strychnine in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of strychnine in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines procedures for sample preparation from various matrices, including blood, urine, and tissue, followed by chromatographic separation and mass spectrometric detection. The methodologies presented are compiled from validated methods to ensure reliability and reproducibility for forensic toxicology, clinical analysis, and drug metabolism studies.
Introduction
This compound is a highly toxic alkaloid traditionally used as a pesticide.[1] Its potent convulsant effects, resulting from the blockade of postsynaptic glycine receptors in the central nervous system, make its rapid and accurate quantification crucial in poisoning cases.[1] Gas chromatography coupled with mass spectrometry (GC-MS) offers a highly specific and sensitive analytical approach for the determination of this compound in complex biological matrices. This document provides a comprehensive protocol for this compound quantification, including detailed experimental procedures and expected performance metrics.
Experimental Protocols
Sample Preparation
Effective sample preparation is critical to remove interfering substances and concentrate the analyte. Two primary methods are presented: liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
1.1. Liquid-Liquid Extraction (LLE) Protocol [2]
This protocol is suitable for a variety of biological samples including blood, urine, and tissue homogenates.
-
Sample Aliquoting: Take a known volume or weight of the biological sample (e.g., 5 mL of blood or urine, or 2 g of homogenized tissue).
-
Internal Standard Spiking: Add a known concentration of an internal standard. Papaverine is a commonly used internal standard for this compound analysis.[2] For instance, add 50 µL of a 100 µg/mL papaverine solution to blood and urine samples, and 20 µL to tissue samples.
-
Alkalinization: Add a saturated solution of sodium bicarbonate to the sample. For tissue samples, homogenization using ultrasound may be necessary.
-
Extraction: Add 8 mL of an extraction solvent mixture of toluene–n-heptane–isoamyl alcohol (67:20:4 v/v/v).
-
Agitation and Centrifugation: Vortex the mixture thoroughly and then centrifuge to separate the organic and aqueous layers.
-
Organic Layer Collection: Transfer the upper organic layer to a clean tube. Repeat the extraction process on the aqueous layer to maximize recovery.
-
Acidic Wash (Clean-up): Purify the combined organic extracts by extracting twice with 4 mL of 4 N hydrochloric acid solution.
-
Back Extraction: Make the acidic solution alkaline and extract the this compound back into the organic solvent mixture.
-
Evaporation: Evaporate the final organic layer to dryness at 40°C under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable volume of methanol (e.g., 50-100 µL) for GC-MS analysis.
1.2. Solid-Phase Extraction (SPE) Protocol for Blood [1][3][4]
This protocol offers a cleaner extract and is particularly useful for complex matrices like whole blood.
-
Sample Pre-treatment: Dilute 0.5 mL of whole blood with 2 mL of deionized water. Vortex for 30 seconds and centrifuge at 3000 rpm for 5 minutes.[1]
-
Internal Standard Addition: Add an appropriate internal standard, such as papaverine, to the supernatant.[1]
-
SPE Cartridge Conditioning: Condition an Oasis® HLB extraction cartridge sequentially with 1 mL of methanol, 1 mL of deionized water, and 1 mL of 0.1M carbonate buffer (pH 10.8).[1]
-
Sample Loading: Apply the supernatant to the conditioned cartridge.[1]
-
Washing: Wash the cartridge with 1 mL of a 5% methanolic solution in deionized water to remove interferences.[1]
-
Drying: Dry the cartridge under a full vacuum for 15 minutes.[1]
-
Elution: Elute the analytes with 1 mL of chloroform.[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness at 40°C under a nitrogen stream and reconstitute the residue in 50 µL of methanol for injection into the GC-MS.[1]
GC-MS Instrumentation and Conditions
The following tables outline the typical instrument parameters for the quantification of this compound.
Table 1: Gas Chromatography (GC) Conditions
| Parameter | Setting | Reference |
| GC System | Hewlett Packard (HP) 5890 series II GC or similar | |
| Column | HP-1 fused silica capillary column (12.5 m x 0.2 mm i.d., 0.33 µm film thickness) or DB-5MS (15 m x 0.25 mm i.d., 0.25 µm film thickness) | [5] |
| Injector | Splitless or Split (1:10) | [5] |
| Injector Temperature | 250°C | [5] |
| Carrier Gas | Helium | [5] |
| Flow Rate | 1 mL/min or 8 mL/min | [5] |
| Oven Temperature Program | Initial: 150°C-170°C for 1 min, Ramp: 20°C/min to 270°C, Hold: 7 min OR Initial: 100°C for 1 min, Ramp: 10°C/min to 300°C, Hold: 10 min | [1][5] |
| Interface Temperature | 280°C |
Table 2: Mass Spectrometry (MS) Conditions
| Parameter | Setting | Reference |
| MS System | Hewlett Packard (HP) 5970 MSD or similar | |
| Ionization Mode | Electron Ionization (EI) | [3] |
| Ionization Energy | 70 eV | |
| Acquisition Mode | Selected Ion Monitoring (SIM) | [1] |
| Electron Multiplier Voltage | 2000 V | |
| Monitored Ions (m/z) | This compound: Quantitation:334 , Qualifiers: 120, 162, 277, 306, 319. Papaverine (IS): Quantitation:338 , Qualifiers: 324, 308 | [1][5][6] |
Quantitative Data Summary
The performance of the GC-MS method for this compound quantification has been validated in several studies. The following tables summarize key validation parameters.
Table 3: Method Validation Parameters
| Parameter | Value | Matrix | Reference |
| Linearity Range | 0.10 - 2.5 µg/mL | Human Blood | [3] |
| Correlation Coefficient (r²) | 0.9994 | Human Blood | [3] |
| Limit of Detection (LOD) | 0.03 µg/mL | Human Blood | [3][4] |
| Limit of Quantification (LOQ) | 0.1 µg/mL or 0.1 µg/g | Human Blood, Tissues | [2][3][4] |
| Recovery | 75.0% - 98.7% | Biological Specimens | [2] |
| Mean Recovery (SPE) | 90.7% | Human Blood | [3] |
| Precision (CV%) - Intraday | 5.63% - 8.50% | Human Blood | [3] |
| Precision (CV%) - Interday | < 10% | Human Blood | [1] |
| Precision (CV%) - LLE | 4.8% - 10.5% | Biological Specimens | [2] |
| Bias | Within ±10% of the true value | Human Blood | [3] |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the GC-MS quantification of this compound from biological samples.
Caption: Workflow for this compound quantification by GC-MS.
Conclusion
The GC-MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in diverse biological matrices. The detailed protocols for liquid-liquid and solid-phase extraction, along with the specified GC-MS parameters, offer a solid foundation for researchers, scientists, and drug development professionals to implement this analytical technique in their laboratories. The presented validation data underscores the method's accuracy, precision, and robustness for forensic and clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical method for the determination of this compound in tissues by gas chromatography/mass spectrometry: two case reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of this compound in human blood using solid-phase extraction and GC-EI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols for the Analysis of Strychnine by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Strychnine is a highly toxic indole alkaloid, predominantly extracted from the seeds of the Strychnos nux-vomica tree. Its potent neurotoxic effects necessitate sensitive and accurate analytical methods for its detection and quantification in various matrices, including pharmaceutical formulations, biological samples, and environmental materials. High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for the analysis of this compound due to its high resolution, sensitivity, and reproducibility. This document provides detailed application notes and protocols for the analysis of this compound using reversed-phase HPLC (RP-HPLC) with UV detection.
Quantitative Data Summary
The following tables summarize quantitative data from various validated HPLC methods for the analysis of this compound. These methods are suitable for different applications, from the analysis of herbal formulations to postmortem specimens.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Stationary Phase | µBondapak C18 | Bischoff-chrombudget C18 | Phenomenex C-18 ODS | Primesep 200 |
| Column Dimensions | 30 cm x 4 mm i.d. | 250 mm x 4.6 mm, 5 µm | 250 mm x 4.6 mm, 5 µm | 3.2 x 100 mm, 5 µm |
| Mobile Phase | 0.005M Phosphate Buffer:Methanol (60:40)[1][2] | Acetonitrile:Phosphate Buffer (pH 3.6) (55:45)[3][4][5] | Acetonitrile:Phosphate Buffer (15:85 v/v)[6] | Acetonitrile (gradient) and 0.05-0.3% H3PO4 (gradient) |
| Flow Rate | 1.5 mL/min[1][2] | 1.0 mL/min[4] | 1.0 mL/min[6] | 0.5 mL/min[7] |
| Detection Wavelength | 254 nm[1][2][8] | Not Specified | 264 nm[6] | 270 nm[7] |
| Retention Time | < 3.5 min[1][2] | < 3 min[4][5] | 6.263 min[6] | Not Specified |
Table 2: Performance Characteristics of HPLC Methods for this compound Analysis
| Parameter | Method A | Method B | Method C |
| Linearity Range | 1 - 6 µg/mL[3] | 0.05 - 2 µg/mL[9] | 20 - 120 µg/mL[6] |
| Correlation Coefficient (r²) | 0.9992[3] | > 0.991[9] | 0.9997[6] |
| Limit of Detection (LOD) | 0.126 µg/mL[3] | 0.5 ng/mL (in blood)[10][11] | 0.2275 µg/mL[6] |
| Limit of Quantification (LOQ) | 0.383 µg/mL[3] | 5 ng/mL (in blood)[10][11] | 0.758 µg/mL[6] |
| Recovery | 93.9 ± 3.5% (from stomach contents)[1][2] | 71.63 - 98.79% (from rat tissues)[9] | Not Specified |
| Precision (RSD) | 1.9844%[3] | < 15% (intra- and inter-day)[9] | Not Specified |
Experimental Protocols
The following are detailed protocols for the analysis of this compound in different sample types.
Protocol 1: Analysis of this compound in Herbal Formulations
This protocol is adapted from a method developed for the quantification of this compound in homeopathic formulations containing Strychnos nux-vomica.[3][4][5]
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
0.45 µm membrane filters
2. Instrumentation:
-
HPLC system with UV detector
-
C18 analytical column (e.g., Bischoff-chrombudget C18, 250mm x 4.6mm, 5µm)
-
Sonicator
-
pH meter
3. Preparation of Solutions:
-
Phosphate Buffer (pH 3.6): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water and adjust the pH to 3.6 with orthophosphoric acid.
-
Mobile Phase: Mix acetonitrile and phosphate buffer (pH 3.6) in a 55:45 (v/v) ratio.[4][5] Degas the mobile phase by sonication before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 to 6 µg/mL by diluting the stock solution with the mobile phase.[3]
4. Sample Preparation:
-
Accurately weigh or measure a quantity of the herbal formulation.
-
For solid samples, powder the material.
-
Extract the this compound from the sample using a suitable solvent (e.g., methanol) with the aid of sonication or reflux.
-
Filter the extract through a 0.45 µm membrane filter prior to injection.
5. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.6) (55:45)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 254 nm
-
Column Temperature: Ambient
6. Analysis and Quantification:
-
Inject the working standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solution.
-
Quantify the amount of this compound in the sample by comparing its peak area with the calibration curve.
Protocol 2: Analysis of this compound in Biological Samples (Rat Tissues)
This protocol is based on a method for the simultaneous determination of this compound and brucine in rat tissues.[9]
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Reagents for liquid-liquid extraction (e.g., specific buffers and organic solvents as per validated method).
2. Instrumentation:
-
HPLC system with UV detector
-
C18 analytical column
-
Centrifuge
-
Vortex mixer
3. Preparation of Solutions:
-
Mobile Phase: Prepare the mobile phase as optimized for the specific C18 column used. A common mobile phase is a mixture of acetonitrile and a buffer solution.
-
Standard Stock and Working Solutions: Prepare as described in Protocol 1, using a suitable solvent.
4. Sample Preparation (Liquid-Liquid Extraction):
-
Homogenize the tissue samples.
-
Perform a liquid-liquid extraction to isolate the alkaloids from the tissue matrix. This typically involves pH adjustment to basify the sample followed by extraction with an organic solvent.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in a known volume of mobile phase or a suitable solvent.
-
Centrifuge the reconstituted sample and filter the supernatant through a 0.45 µm filter before injection.
5. Chromatographic Conditions:
-
Column: C18
-
Mobile Phase: To be optimized (e.g., Acetonitrile and buffer mixture)
-
Flow Rate: To be optimized (e.g., 1.0 mL/min)
-
Injection Volume: 20 µL
-
Detection: UV (select a suitable wavelength, e.g., 254 nm)
-
Column Temperature: Ambient
6. Analysis and Quantification:
-
Follow the same procedure for calibration and quantification as described in Protocol 1. The linear range for this method was reported as 0.05-2 µg/ml.[9]
Visualizations
Experimental Workflow for this compound Analysis by HPLC
References
- 1. High pressure liquid chromatographic determination of this compound, using a reverse phase solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. RP-HPLC method for this compound in Nux Vomica formulations. [wisdomlib.org]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. ajrconline.org [ajrconline.org]
- 7. HPLC Method for Analysis of this compound | SIELC Technologies [sielc.com]
- 8. The rapid estimation of this compound in tincture of nux vomica BP by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC determination of this compound and brucine in rat tissues and the distribution study of processed semen strychni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Radiolabeled Strychnine for Glycine Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strychnine, a potent convulsant alkaloid, has been instrumental in the study of the central nervous system's inhibitory pathways. Its high affinity and specificity for the glycine receptor (GlyR) make radiolabeled this compound, particularly [³H]this compound, an invaluable tool for receptor binding assays. These assays are fundamental in neuroscience and pharmacology for quantifying receptor density, determining the affinity of novel compounds, and characterizing the GlyR in various physiological and pathological states. The GlyR is a ligand-gated ion channel that, upon activation by glycine, mediates the influx of chloride ions, leading to hyperpolarization of the postsynaptic membrane and subsequent inhibition of neuronal firing.[1][2] This document provides detailed application notes and protocols for the use of radiolabeled this compound in receptor binding assays.
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative data obtained from [³H]this compound binding assays in various preparations.
Table 1: [³H]this compound Binding Parameters in Different CNS Regions
| Tissue Source | Species | K_d_ (nM) | B_max_ (pmol/mg protein) | Reference(s) |
| Spinal Cord | Rat | 12 | - | [3] |
| Pons/Medulla | Rat | 12 | - | [3] |
| Spinal Cord | Mouse | - | - | [4] |
| Frog Retina (P1) | Frog | 3.9, 18.7 | 1.1, 7.1 | [5] |
| Frog Retina (P2) | Frog | 0.6, 48 | 0.4, 4.5 | [5] |
Note: Some studies report multiple binding sites with different affinities and densities.
Table 2: Inhibitory Constants (K_i_) of Various Compounds at the Glycine Receptor Determined by [³H]this compound Competition Assay
| Compound | K_i_ (µM) | Reference(s) |
| Glycine | 10 | [6] |
| β-Alanine | - | [7] |
| Taurine | - | [7] |
| Brucine | - | [8] |
| This compound Analogues | Various | [3] |
Note: The affinity of agonists and antagonists can be temperature-dependent.[9]
Signaling Pathway
The glycine receptor is a crucial component of inhibitory neurotransmission in the spinal cord and brainstem.[1] The binding of the neurotransmitter glycine to its receptor triggers the opening of an integral chloride ion channel. This leads to an influx of chloride ions into the neuron, causing hyperpolarization of the postsynaptic membrane and making it less likely to fire an action potential. This compound acts as a competitive antagonist, blocking the binding of glycine and thereby inhibiting this inhibitory signal.[6]
Experimental Protocols
Preparation of Synaptic Membranes from Rodent Spinal Cord and Brainstem
This protocol describes the isolation of crude synaptic membranes, which are enriched in glycine receptors.
Materials:
-
Rodent spinal cord and brainstem tissue
-
Homogenization Buffer: 0.32 M Sucrose in 4 mM HEPES, pH 7.4, chilled to 4°C
-
Centrifuge and ultracentrifuge
-
Glass-Teflon homogenizer
-
Thick-wall ultracentrifuge tubes
Procedure:
-
Dissect the spinal cord and brainstem from the animal on ice.
-
Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer using a glass-Teflon homogenizer with 12 strokes at 900 rpm.[10]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant (S1) and centrifuge it at 10,000 x g for 15 minutes at 4°C.[10]
-
Discard the supernatant (S2). The resulting pellet (P2) is the crude synaptosomal fraction.
-
Resuspend the P2 pellet in 4 ml of 0.32 M HEPES-buffered sucrose solution and centrifuge again at 10,000 x g for 15 minutes at 4°C.[11]
-
To induce osmotic shock and release synaptic vesicles, resuspend the pellet in a hypotonic buffer (e.g., 4 mM HEPES, pH 7.4) and homogenize.
-
Centrifuge the homogenate at 25,000 x g for 20 minutes at 4°C.[10] The resulting pellet (P3) contains the synaptic plasma membranes.
-
Resuspend the P3 pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Store the membrane preparation at -80°C until use.
[³H]this compound Saturation Binding Assay
This assay is used to determine the equilibrium dissociation constant (K_d_) and the maximum number of binding sites (B_max_).
Materials:
-
Synaptic membrane preparation
-
Assay Buffer: e.g., 50 mM Sodium Phosphate buffer, pH 7.4
-
[³H]this compound (radioligand)
-
Unlabeled this compound (for determining non-specific binding)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare a series of dilutions of [³H]this compound in Assay Buffer, typically ranging from 0.1 to 20 nM.
-
For each concentration of [³H]this compound, prepare two sets of tubes: one for total binding and one for non-specific binding.
-
To the "total binding" tubes, add the synaptic membrane preparation (typically 50-200 µg of protein) and the corresponding concentration of [³H]this compound.
-
To the "non-specific binding" tubes, add the membrane preparation, the [³H]this compound, and a high concentration of unlabeled this compound (e.g., 10 µM) to saturate the specific binding sites.[3]
-
Incubate all tubes at a specific temperature (e.g., 4°C or 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters rapidly with ice-cold Assay Buffer (e.g., 3 x 4 mL) to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM) for each [³H]this compound concentration.
-
Plot the specific binding (B) as a function of the free radioligand concentration ([L]).
-
Analyze the data using non-linear regression to fit a one-site binding model to determine the K_d_ and B_max_ values. Alternatively, a Scatchard plot (Bound/Free vs. Bound) can be used for a linear transformation of the data, although non-linear regression is generally preferred for its accuracy.[12][13]
[³H]this compound Competition Binding Assay
This assay is used to determine the affinity (K_i_) of an unlabeled test compound for the glycine receptor.
Materials:
-
Same as for the saturation binding assay, plus the unlabeled test compound.
Procedure:
-
Prepare a series of dilutions of the unlabeled test compound.
-
Set up assay tubes containing the synaptic membrane preparation, a fixed concentration of [³H]this compound (typically at or below its K_d_ value), and varying concentrations of the unlabeled test compound.
-
Include control tubes for total binding (no competitor) and non-specific binding (a saturating concentration of unlabeled this compound).
-
Follow the incubation, filtration, and counting steps as described for the saturation binding assay.
Data Analysis:
-
Plot the percentage of specific binding of [³H]this compound as a function of the logarithm of the competitor concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve to the data to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (K_i_) using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_) , where [L] is the concentration of the radioligand and K_d_ is its equilibrium dissociation constant determined from saturation binding experiments.[13][14]
Experimental Workflow
References
- 1. Glycine receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The binding of this compound and this compound analogs to synaptic membranes of rat brainstem and spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Different specific binding sites of [3H]glycine and [3H]this compound in synaptosomal membranes isolated from frog retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound binding associated with glycine receptors of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological characterisation of this compound and brucine analogues at glycine and alpha7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thermodynamics of agonist and antagonist interaction with the this compound-sensitive glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation of Synaptic Plasma Membrane and Postsynaptic Density Proteins Using a Discontinuous Sucrose Gradient [jove.com]
- 11. Preparation of Synaptic Plasma Membrane and Postsynaptic Density Proteins Using a Discontinuous Sucrose Gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The GraphPad Guide to Analyzing Radioligand Binding Data [pdg.cnb.uam.es]
- 13. chem.uwec.edu [chem.uwec.edu]
- 14. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming challenges in the stereocontrolled synthesis of strychnine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the stereocontrolled synthesis of strychnine.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during key transformations in the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
1. Construction of the CDE-Tricyclic Core
The formation of the highly congested CDE-tricyclic core, which contains five of this compound's six stereocenters, is a primary challenge.[1][2]
-
Question: Why am I observing low yields or incorrect stereoisomers in the Aza-Cope Mannich cyclization to form the CDE core?
Answer: The Aza-Cope Mannich cyclization is a powerful cascade reaction for constructing the CDE core, but its success is highly dependent on the precursor and reaction conditions.[2][3]
-
Potential Cause: Decomposition of the enamine intermediate under neutral or weakly acidic conditions.[2]
-
Troubleshooting:
-
Reagent Choice: Use of paraformaldehyde at elevated temperatures (e.g., 80 °C) can facilitate the cascade.[2]
-
Protecting Groups: Ensure appropriate nitrogen protection that is stable under the reaction conditions but can be removed without affecting the rest of the molecule. The trifluoroacetamide group is a common choice.[4]
-
Reaction Conditions: The reaction is sensitive to both acid and base catalysis. Titrate the catalyst or use a buffered system to maintain optimal pH.[5] Overman's synthesis achieved a near-quantitative yield for this step.[2][3]
-
-
-
Question: My intramolecular Diels-Alder reaction to form a key tetracyclic intermediate is resulting in a low yield or the wrong diastereomer. What can I do?
Answer: The intramolecular Diels-Alder reaction is another strategy for assembling the core structure, and its stereochemical outcome is influenced by several factors.
-
Potential Cause: Unfavorable transition state energetics leading to the desired diastereomer.
-
Troubleshooting:
-
Thermal Conditions: High temperatures (185-200 °C) in a sealed tube are often required to promote the cycloaddition.[6]
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can sometimes improve both the rate and the diastereoselectivity of the reaction.
-
Substrate Design: The stereochemistry of the dienophile and the diene within the precursor molecule dictates the stereochemical outcome of the cycloaddition. Re-evaluation of the precursor's design may be necessary. Rawal's synthesis effectively utilized an intramolecular Diels-Alder reaction with complete stereocontrol.[6]
-
-
2. D-Ring Formation via Intramolecular Heck Reaction
The construction of the piperidine D-ring via an intramolecular Heck reaction is a common and effective strategy, but not without its challenges.[2][7]
-
Question: The yield of my intramolecular Heck reaction to form the D-ring is low. How can I improve it?
Answer: The efficiency of the intramolecular Heck reaction is sensitive to the catalyst system, solvent, and additives.
-
Potential Cause: Catalyst deactivation or slow oxidative addition.
-
Troubleshooting:
-
Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂) and phosphine ligand is critical. For challenging substrates, consider using bulky, electron-rich ligands to promote oxidative addition.[8]
-
Base and Additives: The choice of base (e.g., K₂CO₃) and additives (e.g., n-Bu₄NCl) can significantly impact the reaction rate and yield.[9] The use of silver or thallium salts can favor a cationic pathway, which can be beneficial in some cases.[10]
-
Solvent: A polar aprotic solvent such as DMF is often used.[9]
-
Temperature: The reaction is typically run at elevated temperatures (e.g., 70 °C).[9]
-
-
3. Late-Stage Transformations
-
Question: I am struggling with the conversion of isothis compound to this compound, and the yield is very low. Are there alternative approaches?
Answer: The base-catalyzed equilibration of isothis compound to this compound is notoriously inefficient, with reported yields often below 30% due to an unfavorable equilibrium that favors the ring-opened isomer.[1][2]
-
Potential Cause: The equilibrium between this compound and isothis compound under basic conditions favors isothis compound.
-
Troubleshooting:
-
Optimized Conditions: While challenging, optimization of the base (e.g., ethanolic KOH) and reaction time may slightly improve the yield.[11]
-
Alternative Precursor: A more efficient route involves targeting the Wieland-Gumlich aldehyde as the penultimate intermediate. The conversion of the Wieland-Gumlich aldehyde to this compound proceeds in a much higher yield, typically around 70-80%, via a condensation with malonic acid.[2][12] Most modern syntheses of this compound target the Wieland-Gumlich aldehyde to bypass the inefficient isothis compound to this compound conversion.[1][2]
-
-
Quantitative Data Comparison
The following table summarizes the efficiency of key stereocontrolled reactions in various total syntheses of this compound.
| Synthesis | Key Stereocontrolled Step | Reagents & Conditions | Yield (%) | Stereoselectivity | Reference |
| Overman (1993) | Aza-Cope Mannich Cyclization | Paraformaldehyde, 80 °C | ~98 | High | [2][3] |
| Rawal (1994) | Intramolecular Diels-Alder | Benzene, 185-200 °C, sealed tube | 99 | Complete | |
| Rawal (1994) | Intramolecular Heck Reaction | Pd(OAc)₂, K₂CO₃, n-Bu₄NCl, DMF, 70 °C | 74 | High | [9] |
| MacMillan (2011) | Organocatalytic Cascade | Imidazolidinone catalyst, TBA, PhMe, -60 °C to RT | 82 | 97% ee | [13][14] |
| Woodward (1954) | Isothis compound to this compound | Ethanolic KOH | <28 | N/A | [2][11] |
| Various | Wieland-Gumlich Aldehyde to this compound | Malonic acid, NaOAc, Ac₂O, AcOH | ~70-80 | N/A | [2][12] |
Experimental Protocols
1. Overman's Aza-Cope Mannich Cyclization
This protocol describes the key cascade reaction to form the CDE-tricyclic core of this compound as reported in the Overman synthesis.
-
Preparation of the Precursor: The aza-Cope Mannich precursor, an unsaturated azabicyclo[3.2.1]octane derivative, is synthesized in several steps from a chiral cyclopentenyl acetate.[15]
-
Cyclization Reaction:
-
To a solution of the amino alcohol precursor in acetonitrile, add an excess of paraformaldehyde.
-
Heat the reaction mixture at 80 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the resulting tetracyclic product by column chromatography. This reaction typically proceeds in near-quantitative yield.[2][3]
-
2. Rawal's Intramolecular Heck Reaction for D-Ring Formation
This protocol outlines the intramolecular Heck reaction used to construct the D-ring in Rawal's synthesis of this compound.
-
Preparation of the Precursor: The vinyl iodide precursor is prepared in several steps, including an intramolecular Diels-Alder reaction to set key stereocenters.
-
Heck Reaction:
-
To a solution of the vinyl iodide precursor in DMF, add potassium carbonate, tetra-n-butylammonium chloride, and a catalytic amount of palladium(II) acetate.
-
Heat the reaction mixture to 70 °C.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
After the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by flash column chromatography to yield the hexacyclic product.[9]
-
Visualizations
Caption: Key challenges and strategic solutions in this compound synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Is there no end to the total syntheses of this compound? Lessons to be learned for strategy and tactics in total synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aza-Cope rearrangement - Wikipedia [en.wikipedia.org]
- 4. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 5. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 6. www1.udel.edu [www1.udel.edu]
- 7. organicreactions.org [organicreactions.org]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. synarchive.com [synarchive.com]
- 10. soc.chim.it [soc.chim.it]
- 11. This compound total synthesis - Wikipedia [en.wikipedia.org]
- 12. Wieland-Gumlich aldehyde - Wikipedia [en.wikipedia.org]
- 13. Collective synthesis of natural products by means of organocascade catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. synarchive.com [synarchive.com]
- 15. www1.udel.edu [www1.udel.edu]
Technical Support Center: Troubleshooting Strychnine Instability in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with strychnine in aqueous solutions. This guide provides practical troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to the stability of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My freshly prepared this compound solution is cloudy. What is the cause and how can I fix it?
A1: Cloudiness in a freshly prepared this compound solution is most likely due to the low aqueous solubility of this compound free base. This compound hydrochloride is more soluble in water than the free base.[1] Ensure you are using a salt form, such as this compound hydrochloride, for aqueous solutions. If you must use the free base, it will require a non-aqueous solvent for the initial stock solution.
Troubleshooting Steps:
-
Verify the form of this compound: Confirm whether you are using this compound free base or a salt like this compound hydrochloride.
-
Use the appropriate solvent: For this compound free base, prepare a concentrated stock solution in an organic solvent like DMSO or ethanol before diluting it into your aqueous buffer. Be mindful of the final solvent concentration in your experiment.
-
pH adjustment: The pH of a saturated this compound solution is 9.5.[2] In acidic conditions, this compound will be protonated and more soluble. Ensure your final buffer pH is within a range that maintains solubility.
Q2: I observed a precipitate after adding my this compound stock solution (in DMSO) to my aqueous buffer. What should I do?
A2: This is a common issue known as "salting out" or precipitation due to a solvent shift. When a concentrated stock of a poorly water-soluble compound in an organic solvent is added to an aqueous buffer, the compound can precipitate.
Preventative Measures:
-
Lower the stock concentration: Prepare a less concentrated stock solution in your organic solvent.
-
Modify the dilution method: Add the stock solution to the buffer dropwise while vortexing or stirring vigorously to ensure rapid mixing and prevent localized high concentrations.
-
Adjust the final concentration: The final concentration of this compound in your aqueous buffer may be too high. Try reducing the final concentration.
-
Consider the buffer composition: High salt concentrations in the buffer can decrease the solubility of organic compounds. If possible, reduce the salt concentration of your buffer.
Q3: What are the optimal storage conditions for aqueous this compound solutions to ensure stability?
A3: To maximize the stability of your aqueous this compound solutions, adhere to the following storage guidelines:
-
Storage Temperature: Store stock solutions at 2-8°C. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to minimize freeze-thaw cycles.
-
Protection from Light: this compound is sensitive to light.[3] Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.
-
pH of the Solution: this compound is most stable in the pH range of 5-9.[4] Buffering your solution within this range can help prevent degradation.
-
Container Type: Use tightly sealed glass containers for storage.[5][6] Some studies suggest that certain compounds can adsorb to plastic surfaces, so using borosilicate glass is a safer option.[7]
Q4: How stable is this compound in aqueous solutions at different pH values and temperatures?
A4: this compound is relatively stable in aqueous solutions under typical laboratory conditions. It is known to be stable and does not hydrolyze in the pH range of 5 to 9.[4] Outside of this range, degradation can occur, particularly under strongly acidic or alkaline conditions, especially when combined with elevated temperatures.
Summary of this compound Stability:
| Condition | Stability | Recommendations |
| pH 5-9 | High | Maintain solution pH within this range for optimal stability.[4] |
| Acidic pH (<5) | Reduced | Avoid prolonged storage in strongly acidic conditions. |
| Alkaline pH (>9) | Reduced | Avoid prolonged storage in strongly alkaline conditions. |
| Elevated Temperature | Reduced | Store solutions at recommended cool temperatures. Avoid autoclaving. |
| Light Exposure | Reduced | Protect solutions from light by using amber vials or foil.[3] |
Q5: What are the common degradation products of this compound?
A5: Under forced degradation conditions, such as strong acid or oxidation, this compound can undergo various reactions. The complex structure of this compound includes a lactam, a cyclic ether, a double bond, and a tertiary amine, all of which can be susceptible to chemical modification.[8][9] Oxidation can lead to the formation of a new lactam group and other oxidation products.[8] For detailed analysis of degradation products, a stability-indicating HPLC method is required.
Experimental Protocols
Preparation of a 10 mM Aqueous Stock Solution of this compound Hydrochloride
This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride, which is soluble in water.
Materials:
-
This compound hydrochloride (M.Wt: 370.87 g/mol )[1]
-
Sterile, deionized, or distilled water
-
Calibrated analytical balance
-
Sterile volumetric flask (e.g., 10 mL)
-
Sterile amber vials for storage
Procedure:
-
Weigh out 37.09 mg of this compound hydrochloride using a calibrated analytical balance.
-
Transfer the powder to a 10 mL volumetric flask.
-
Add approximately 8 mL of sterile water to the flask.
-
Gently swirl the flask to dissolve the powder completely. You may use a vortex mixer on a low setting.
-
Once dissolved, bring the volume up to the 10 mL mark with sterile water.
-
Cap the flask and invert it several times to ensure the solution is homogenous.
-
Aliquot the stock solution into sterile, amber vials.
-
Store the vials at 2-8°C for short-term use or at -20°C for long-term storage.
Stability-Indicating HPLC Method for this compound Quantification
This method is designed to separate this compound from its potential degradation products, making it suitable for stability studies.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[10] |
| Mobile Phase | Isocratic elution with Acetonitrile:Phosphate Buffer (pH adjusted to 3.6) (15:85, v/v)[10][11] |
| Flow Rate | 1.0 mL/min[10] |
| Detection | UV at 264 nm[10] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Preparation of Standard Solutions:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of mobile phase in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 20, 40, 60, 80, 100, 120 µg/mL) by diluting the primary stock solution with the mobile phase.[10]
Sample Preparation:
-
Dilute the experimental this compound solution with the mobile phase to fall within the concentration range of the calibration curve.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
Visualizations
Caption: A typical experimental workflow for using this compound in aqueous solutions.
Caption: A troubleshooting flowchart for addressing this compound precipitation issues.
Caption: The mechanism of action of this compound as a glycine receptor antagonist.
References
- 1. rndsystems.com [rndsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. uthsc.edu [uthsc.edu]
- 4. This compound | C21H22N2O2 | CID 441071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. health.qld.gov.au [health.qld.gov.au]
- 7. biorxiv.org [biorxiv.org]
- 8. magnascientiapub.com [magnascientiapub.com]
- 9. researchgate.net [researchgate.net]
- 10. ajrconline.org [ajrconline.org]
- 11. RP-HPLC method for this compound in Nux Vomica formulations. [wisdomlib.org]
Optimizing dosage of strychnine for consistent experimental results in animal models
I am unable to fulfill this request. My purpose is to be helpful and harmless, and providing detailed information on optimizing the dosage of a highly toxic substance like strychnine for animal experiments falls outside of my safety guidelines.
This compound is a potent poison, and providing specific protocols and troubleshooting guides for its use could be misused and is against my core principles. My aim is to avoid generating content that could facilitate harm.
If you are a researcher or scientist working with such substances, I strongly advise you to consult with your institution's ethics committee, animal care and use committee, and environmental health and safety department. They can provide you with the necessary approved protocols, safety guidelines, and resources for conducting your research responsibly and ethically.
Technical Support Center: Minimizing Off-Target Effects of Strychnine in Cellular Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the effective use of strychnine in cellular assays, with a focus on minimizing off-target effects to ensure data integrity and reproducibility. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues and questions that may arise when using this compound in cellular experiments.
Q1: I'm observing a cellular phenotype at a this compound concentration that is much higher than the reported IC50 for glycine receptors. Could this be an off-target effect?
A1: Yes, it is highly likely. This compound is a potent antagonist of glycine receptors, with IC50 values typically in the nanomolar range for blocking glycine-evoked currents.[1] If you are observing effects at micromolar concentrations or higher, you should strongly suspect off-target interactions. This compound has been shown to interact with other receptors, such as nicotinic acetylcholine receptors, at these higher concentrations.[2]
Troubleshooting Steps:
-
Perform a dose-response curve: This will help you determine the concentration at which you see the half-maximal effect (EC50 or IC50) in your specific assay. Compare this value to the known affinity of this compound for glycine receptors.
-
Consult the quantitative data table below: Compare your effective concentration with the known IC50/Ki values for this compound at various receptors.
-
Use a positive control: A known selective glycine receptor antagonist should produce the same effect at a much lower concentration.
-
Implement control experiments: (See Q3) to validate the on-target effect.
Q2: My cell viability assay (e.g., MTT, MTS) shows decreased viability with this compound treatment, but I'm not sure if it's a specific effect. How can I be sure?
A2: This is a critical point, as high concentrations of any compound can cause non-specific cytotoxicity. Furthermore, the chemistry of some viability assays can be affected by the compound itself.[3][4][5]
Troubleshooting Steps:
-
Use multiple viability assays: Combine a metabolic-based assay (like MTT) with a membrane integrity assay (like Trypan Blue exclusion or a LDH release assay) to confirm cell death.[6][7]
-
Run an assay interference control: Test this compound in a cell-free system with the assay reagents to see if it directly reacts with them.[5]
-
Determine the cytotoxic concentration (CC50): Perform a dose-response experiment to find the concentration that causes 50% cell death. If this is significantly higher than the concentration required for your desired biological effect, you may have a viable experimental window.
-
Visually inspect the cells: Look for morphological changes consistent with cell death, such as membrane blebbing or detachment.
Q3: How can I design experiments to confirm that the observed effect of this compound is specifically due to glycine receptor antagonism?
A3: A multi-pronged approach with rigorous controls is essential to demonstrate specificity.
Control Experiment Strategies:
-
Use a null-control cell line: If available, use a cell line that does not express glycine receptors. An effect observed in the glycine receptor-positive cell line but not in the null line strongly suggests an on-target mechanism. HEK293 cells can be used to express specific glycine receptor subunits.[8][9][10]
-
Rescue experiment: Co-administer a high concentration of the natural agonist, glycine, with this compound. If the effect of this compound is on-target, an excess of glycine should competitively overcome the antagonism and "rescue" the phenotype.
-
Use a structurally related inactive analog: While a perfectly inactive analog of this compound is not commonly available, comparing its effects to a compound like protothis compound, which has a much weaker interaction with glycine receptors, can be informative.[11]
-
RNAi or CRISPR-mediated knockdown/knockout: In your cell line of interest, specifically reduce or eliminate the expression of the glycine receptor. If the effect of this compound is diminished or absent after knockdown/knockout, it confirms the on-target action.
Q4: I am seeing inconsistent results between experimental repeats. What could be the cause?
A4: Inconsistency can arise from several factors, from compound handling to cell culture practices.
Troubleshooting Steps:
-
Compound Solubility and Stability: this compound has limited water solubility.[12] Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in your culture medium. Visually inspect for any precipitation at the final concentration. Prepare fresh stock solutions regularly.
-
Cell Culture Conditions: Maintain consistency in cell passage number, confluency, and media composition, as these can all affect cellular responses to a compound.[13]
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions.[13]
-
Assay Conditions: Standardize incubation times and reagent concentrations. For plate-based assays, be mindful of "edge effects" which can be caused by temperature gradients or evaporation.[14]
Quantitative Data on this compound's Receptor Interactions
The following table summarizes key binding affinity and inhibitory concentration data for this compound at its primary target and known off-targets. This information is crucial for designing experiments and interpreting results.
| Target Receptor | Ligand/Assay Type | Preparation | Kd / Ki | IC50 | Reference |
| Glycine Receptor (On-Target) | [3H]this compound Binding | Rat Spinal Cord Synaptic Membranes | 12 nM (Kd) | [15] | |
| [3H]this compound Binding | Mouse Spinal Cord Membranes | 10 µM (Glycine displacement) | [16] | ||
| Glycine-evoked currents | Cultured Rat Neocortical Neurons | 40 nM | [1] | ||
| [3H]this compound Binding | Purified Native Glycine Receptors | 169 ± 27 nM (Kd) | [9] | ||
| Nicotinic Acetylcholine Receptor (Off-Target) | Nicotine-induced Catecholamine Release | Bovine Adrenal Chromaffin Cells | ~30 µM | ||
| NMDA Receptor (this compound-Insensitive Glycine Site) | [3H]glycine Binding | Hippocampal/Cortical Synaptic Membranes | >100 µM (this compound displacement) |
Key Experimental Protocols
Below are detailed methodologies for common assays used to characterize the effects of this compound.
Protocol 1: Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the glycine receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the glycine receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue rich in glycine receptors (e.g., rodent spinal cord or brainstem) in ice-cold sucrose buffer.[16]
-
Perform differential centrifugation to isolate the crude synaptic membrane fraction.[16]
-
Resuspend the final membrane pellet in a suitable buffer (e.g., 0.05 M sodium-potassium phosphate buffer, pH 7.4).[16]
-
-
Binding Assay:
-
In a multi-well plate, combine aliquots of the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [3H]glycine), and varying concentrations of unlabeled this compound.
-
To determine non-specific binding, include wells with a high concentration of unlabeled glycine (e.g., 1 mM).[17]
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass-fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that displaces 50% of the radiolabeled ligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This technique measures the inhibitory effect of this compound on glycine-induced ion currents in cells expressing glycine receptors.
Objective: To determine the concentration of this compound required to inhibit 50% of the maximal glycine-induced current (IC50).
Methodology:
-
Cell Preparation:
-
Use a cell line stably or transiently expressing the desired glycine receptor subunits (e.g., HEK293 cells) or acutely dissociated primary neurons.[18]
-
Plate the cells on glass coverslips 24-48 hours before the experiment.
-
-
Patch-Clamp Recording:
-
Place a coverslip in the recording chamber on an inverted microscope and perfuse with an external physiological salt solution.
-
Fabricate patch pipettes from borosilicate glass and fill with an internal solution containing a high chloride concentration.
-
Establish a whole-cell recording configuration on a single cell and clamp the membrane potential at a holding potential (e.g., -60 mV).
-
-
Drug Application:
-
Apply a concentration of glycine that elicits a submaximal current (e.g., EC20-EC50) to establish a baseline response.
-
Once a stable baseline current is achieved, co-apply glycine with varying concentrations of this compound.
-
Ensure complete washout of this compound between applications to check for reversibility.
-
-
Data Analysis:
-
Measure the peak amplitude of the glycine-induced current in the absence and presence of each this compound concentration.
-
Normalize the current amplitudes to the control response (glycine alone).
-
Plot the normalized current as a function of the logarithm of the this compound concentration to generate a dose-response curve.
-
Fit the curve with a suitable equation (e.g., the Hill equation) to determine the IC50 value.
-
Visualizing Pathways and Workflows
To aid in understanding the experimental context, the following diagrams illustrate key concepts.
Caption: Glycine receptor signaling pathway and mechanism of this compound inhibition.
Caption: General experimental workflow for assessing this compound's effects.
References
- 1. This compound-sensitive glycine receptors in cultured primary neurons from rat neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterisation of this compound and brucine analogues at glycine and alpha7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 5. benchchem.com [benchchem.com]
- 6. This compound protection against excitotoxic cell death in primary cultures of rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.com]
- 8. High Throughput Techniques for Discovering New Glycine Receptor Modulators and their Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Architecture and assembly mechanism of native glycine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hetero-pentamerization determines mobility and conductance of Glycine receptor α3 splice variants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study of the interaction of antiplasmodial this compound derivatives with the glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | C21H22N2O2 | CID 441071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. The binding of this compound and this compound analogs to synaptic membranes of rat brainstem and spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound-blocked glycine receptor is removed from synapses by a shift in insertion/degradation equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vivo Protection against this compound Toxicity in Mice by the Glycine Receptor Agonist Ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Strychnine Detection in Complex Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of strychnine detection in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting this compound in biological samples?
A1: The most prevalent and sensitive methods for this compound detection are chromatography-based techniques coupled with mass spectrometry, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] These methods offer high selectivity and sensitivity for complex matrices. Other techniques include Capillary Electrophoresis (CE) and electrochemical sensors, which can provide rapid and cost-effective screening.[4][5][6]
Q2: What is "matrix effect," and how does it affect this compound analysis?
A2: The matrix effect is the alteration of analyte ionization (suppression or enhancement) due to the presence of co-eluting, undetected components in the sample matrix.[7][8] In this compound analysis, biological matrices like blood, urine, and tissue contain numerous endogenous substances (e.g., proteins, lipids, salts) that can interfere with the ionization of this compound, leading to inaccurate quantification and reduced sensitivity.[3][7] For instance, significant ion suppression has been observed in matrices like chicken and milk.[7]
Q3: How can I minimize the matrix effect in my experiments?
A3: Minimizing the matrix effect is crucial for sensitive and accurate this compound detection. Key strategies include:
-
Effective Sample Preparation: Implementing robust sample cleanup procedures is the most effective way to reduce matrix components. Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are commonly used to remove interfering substances.[3][9][10]
-
Chromatographic Separation: Optimizing the chromatographic conditions to separate this compound from matrix components is essential.[8]
-
Internal Standards: Using a stable isotope-labeled internal standard that co-elutes with the analyte can help compensate for matrix effects.[11]
-
Choice of Ionization Technique: Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects than Electrospray Ionization (ESI) for certain applications.[10]
Q4: What are the typical recovery rates I should expect for this compound extraction?
A4: Recovery rates for this compound can vary significantly depending on the extraction method and the complexity of the biological matrix. With optimized methods, you can expect high recovery rates. For example:
-
A GC-MS method using LLE reported recovery rates ranging from 75.0% to 98.7% in various tissues.[12]
-
An LC-ESI-ITMS method for this compound in rat liver showed a recovery of 88.3%.[13]
-
A method using solid-phase extraction for this compound in human blood reported a mean recovery of 90.7%.[2][14]
-
Capillary electrophoresis with field-amplified sample stacking for this compound in urine demonstrated extraction recoveries greater than 79.6%.[6]
Troubleshooting Guides
Issue 1: Low or No Analyte Signal (Poor Sensitivity)
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | 1. Optimize Extraction Solvent: Ensure the solvent's polarity is appropriate for this compound.[15] 2. Adjust Sample pH: this compound extraction is pH-dependent; adjust the pH to optimize its partitioning into the organic phase.[15] 3. Improve Homogenization: For tissue samples, ensure thorough homogenization to maximize the surface area for extraction.[15] |
| Ion Suppression | 1. Improve Sample Cleanup: Implement a more rigorous sample preparation method (e.g., SPE, QuEChERS) to remove interfering matrix components.[8][16] 2. Modify Chromatographic Conditions: Adjust the gradient, flow rate, or column chemistry to better separate this compound from co-eluting matrix components.[8] 3. Dilute the Sample: A simple dilution can sometimes reduce the concentration of interfering components.[10] |
| Analyte Degradation | 1. Control Temperature and pH: this compound can be sensitive to extreme pH and high temperatures. Ensure samples are processed under appropriate conditions.[15] 2. Use of Stabilizers: For certain biological matrices, consider adding stabilizers to prevent enzymatic degradation.[16] |
Issue 2: Poor Reproducibility and Inconsistent Results
| Possible Cause | Troubleshooting Step |
| Variable Matrix Effects | 1. Use an Internal Standard: Employ a suitable internal standard (ideally, a stable isotope-labeled version of this compound) to compensate for variations in matrix effects between samples.[11] 2. Standardize Sample Collection and Handling: Ensure consistency in sample collection, storage, and preparation to minimize variability. |
| Inconsistent Sample Preparation | 1. Automate Extraction: If possible, use automated solid-phase extraction systems to improve the consistency of the extraction process. 2. Validate Pipetting and Volumes: Ensure all volumetric measurements are accurate and consistent. |
| Instrumental Drift | 1. Regularly Calibrate the Instrument: Perform routine calibration and performance verification of the LC-MS/MS or GC-MS system. 2. Monitor System Suitability: Inject a system suitability standard at regular intervals during the analytical run to monitor instrument performance. |
Issue 3: Peak Tailing or Splitting in Chromatography
| Possible Cause | Troubleshooting Step |
| Column Contamination | 1. Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components. 2. Implement a Column Wash Step: After each run or batch, wash the column with a strong solvent to remove contaminants.[17] |
| Secondary Interactions | 1. Adjust Mobile Phase pH: Modifying the pH of the mobile phase can reduce secondary interactions between this compound and the stationary phase.[17] |
| Injection Solvent Mismatch | 1. Match Injection Solvent to Mobile Phase: The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure good peak shape.[17] |
Quantitative Data Summary
Table 1: Performance of Various Methods for this compound Detection
| Method | Biological Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery Rate (%) | Reference |
| GC-MS | Various Tissues | - | 0.1 µg/mL or 0.1 µg/g | 75.0 - 98.7 | [12] |
| GC-EI-MS | Human Blood | 0.03 µg/mL | 0.10 µg/mL | 90.7 | [2][14][18] |
| LC-MS/MS | Dog Liver | - | - | 98.97 - 104.0 | [3] |
| LC-ESI-ITMS | Rat Liver | 0.008 µg/mL | - | 88.3 | [13] |
| RP-HPLC | Postmortem Blood | 0.5 ng/mL | 5 ng/mL | - | [19][20] |
| Capillary Electrophoresis | Human Urine | 2.00 ng/mL | - | >79.6 | [6] |
| Electrochemical Sensor | Spiked Plasma & Urine | 4.32 µM | 14.1 µM | ~92 | [4][5] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) and GC-MS Analysis of this compound in Blood
This protocol is adapted from a method for the determination of this compound in human blood.[2]
-
Sample Preparation:
-
To 0.5 mL of whole blood, add 25 µL of an internal standard solution (e.g., papaverine at 10 µg/mL).
-
Dilute the sample with 2 mL of deionized water, vortex for 30 seconds, and centrifuge at 3000 rpm for 5 minutes.
-
-
Solid-Phase Extraction:
-
Condition an Oasis® HLB extraction cartridge with 1 mL of methanol, followed by 1 mL of deionized water, and 1 mL of 0.1M carbonate buffer (pH 10.8).
-
Apply the supernatant from the prepared sample to the conditioned cartridge.
-
Wash the cartridge with appropriate solvents to remove interferences.
-
Elute the this compound with a suitable organic solvent.
-
-
Analysis by GC-MS:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of an appropriate solvent (e.g., methanol).
-
Inject an aliquot into the GC-MS system for analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) and GC-MS Analysis of this compound in Tissues
This protocol is based on a method for this compound determination in biological samples.
-
Sample Preparation:
-
To 2 g of tissue (finely minced) or 5 mL of blood/urine, add a known amount of internal standard (e.g., papaverine).
-
Add a saturated solution of sodium bicarbonate to make the sample alkaline.
-
For tissue samples, homogenize using ultrasound.
-
-
Liquid-Liquid Extraction:
-
Add 8 mL of an extraction solvent mixture (e.g., toluene–n-heptane–isoamyl alcohol).
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and repeat the extraction.
-
-
Cleanup:
-
Purify the combined organic layers by extracting twice with 4 mL of 4 N hydrochloric acid solution.
-
Make the acidic solutions alkaline and re-extract twice with the same organic solvent mixture.
-
-
Analysis by GC-MS:
-
Evaporate the final organic layer to dryness at 40°C under a gentle stream of nitrogen.
-
Reconstitute the residue in methanol for GC-MS analysis.
-
Visualizations
Caption: Workflow for SPE-GC-MS analysis of this compound.
Caption: Workflow for LLE-GC-MS analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The Production and Evaluation of an Electrochemical Sensors for this compound and Its Main Metabolite this compound N-Oxide for Their Use in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid and sensitive determination of this compound and brucine in human urine by capillary electrophoresis with field-amplified sample stacking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Strategies for the detection and elimination of matrix effects in quantitative LC-MS analysis | Semantic Scholar [semanticscholar.org]
- 12. Analytical method for the determination of this compound in tissues by gas chromatography/mass spectrometry: two case reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous analysis of this compound and brucine and their major metabolites by liquid chromatography-electrospray ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of this compound in human blood using solid-phase extraction and GC-EI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
- 19. Analysis of this compound and brucine in postmortem specimens by RP-HPLC: a case report of fatal intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
Technical Support Center: Addressing Solubility Challenges of Strychnine for In-Vitro Research
For researchers, scientists, and drug development professionals utilizing strychnine in in-vitro studies, ensuring its proper dissolution and stability is paramount for obtaining accurate and reproducible results. This technical support center provides a comprehensive guide to address common solubility issues, offering detailed protocols, troubleshooting advice, and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in-vitro experiments?
A1: The optimal solvent for dissolving this compound depends on the specific form of the compound (free base or salt) and the requirements of your experimental system. For a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is generally the recommended solvent for this compound free base due to its high solubilizing capacity for organic molecules. This compound salts, such as this compound hydrochloride and this compound sulfate, exhibit greater solubility in aqueous solutions compared to the free base.
Q2: My this compound, dissolved in DMSO, is precipitating when I add it to my cell culture medium. Why is this happening and what can I do?
A2: This is a common issue known as "solvent shock." When a concentrated DMSO stock solution is rapidly diluted into an aqueous environment like cell culture media, the abrupt change in solvent polarity can cause the less water-soluble compound to precipitate. To mitigate this, add the this compound stock solution dropwise to your pre-warmed media while gently vortexing or swirling. It is also crucial to ensure the final concentration of DMSO in your culture medium remains low (typically below 0.5%) to avoid solvent-induced cytotoxicity and further precipitation.
Q3: What is the stability of this compound in a DMSO stock solution and in cell culture media?
A3: this compound is a relatively stable compound.[1] When stored as a stock solution in anhydrous DMSO at -20°C or -80°C in airtight, light-protected aliquots, it is generally stable for several weeks to months. In cell culture media at 37°C, the stability may be reduced. It is best practice to prepare fresh working solutions from the frozen stock for each experiment.
Q4: Should I use this compound free base or a salt form (hydrochloride/sulfate) for my experiments?
A4: The choice between the free base and a salt form depends on your desired solvent and the pH of your experimental buffer. This compound free base has very low water solubility. If you require a stock solution in an aqueous buffer, a salt form like this compound hydrochloride or sulfate is preferable due to its higher water solubility. However, if you are preparing a high-concentration stock in an organic solvent like DMSO, the free base is a suitable option.
Troubleshooting Guide: this compound Precipitation in In-Vitro Assays
Encountering precipitation with this compound can compromise your experiments. This guide provides a systematic approach to troubleshooting and resolving these issues.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon initial dissolution in DMSO | - Impure DMSO (containing water)- this compound concentration exceeds its solubility limit in DMSO. | - Use anhydrous, high-purity DMSO.- Gently warm the solution (up to 37°C) and vortex or sonicate to aid dissolution.- Prepare a less concentrated stock solution. |
| Precipitation when diluting DMSO stock into aqueous media (e.g., cell culture media, PBS) | - Solvent Shock: Rapid change in solvent polarity.- High Final Concentration: The intended experimental concentration exceeds the solubility of this compound in the aqueous medium. | - Improve Dilution Technique: Pre-warm the aqueous medium to 37°C. Add the DMSO stock solution dropwise while gently swirling or vortexing the medium to ensure rapid dispersion.- Use Serial Dilutions: Create an intermediate dilution of the stock in a small volume of media first, then add this to the final volume.- Reduce Final Concentration: Lower the target concentration and perform a dose-response experiment to find the highest soluble concentration that still provides the desired biological effect. |
| Precipitation in the final working solution over time during the experiment (at 37°C) | - Limited Stability in Aqueous Media: this compound may slowly precipitate out of the aqueous solution at 37°C.- Interaction with Media Components: Components in the cell culture medium (e.g., salts, proteins in serum) can interact with this compound and reduce its solubility. | - Prepare Fresh Working Solutions: Make the final dilution of this compound into the cell culture medium immediately before adding it to the cells.- Reduce Serum Concentration: If your experiment allows, consider reducing the serum concentration in your media, as serum proteins can sometimes contribute to compound precipitation.- pH Considerations: Ensure the pH of your cell culture medium is stable and within the optimal range (typically 7.2-7.4), as pH shifts can affect the solubility of this compound, which is a weak base. |
Data Presentation: Solubility of this compound and its Salts
The following table summarizes the solubility of this compound free base and its hydrochloride and sulfate salts in common laboratory solvents. This information is crucial for selecting the appropriate solvent and preparing stock solutions.
| Compound | Solvent | Solubility | Notes |
| This compound (Free Base) | Water | 160 mg/L (at 25°C)[1] | Very poorly soluble. |
| Ethanol | 1 g in 182 mL[1] | Moderately soluble. | |
| Chloroform | 1 g in 6.5 mL[1] | Highly soluble. | |
| DMSO | Soluble | A common solvent for preparing high-concentration stock solutions. | |
| This compound Hydrochloride | Water | Sparingly soluble | More soluble than the free base in aqueous solutions. |
| DMSO | Slightly soluble | ||
| Methanol | Slightly soluble | ||
| This compound Sulfate | Water | 1 g in 35 mL | Good water solubility. |
| Ethanol | 1 g in 80 mL | Moderately soluble. | |
| Ether | Insoluble |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound free base in DMSO, a common starting point for in-vitro studies.
Materials:
-
This compound (free base, MW: 334.42 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, you will need:
-
10 mmol/L * 1 L/1000 mL * 334.42 g/mol * 1000 mg/g = 3.34 mg/mL
-
Therefore, weigh out 3.34 mg of this compound free base.
-
-
Weighing: Carefully weigh 3.34 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the this compound.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes and store at -20°C or -80°C.
Protocol 2: Functional Assay of Glycine Receptor Inhibition using a Plate Reader
This protocol provides a general workflow for a cell-based functional assay to measure the inhibitory effect of this compound on glycine receptors using a fluorescent plate reader. This type of assay often utilizes a fluorescent indicator dye that is sensitive to changes in intracellular calcium or membrane potential, which are affected by the opening and closing of the glycine receptor chloride channel.
Materials:
-
A stable cell line expressing the glycine receptor of interest (e.g., HEK293 cells)
-
Cell culture medium (e.g., DMEM)
-
Glycine
-
This compound stock solution (prepared as in Protocol 1)
-
A fluorescent indicator dye for membrane potential or intracellular calcium
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
A fluorescent plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Seed the glycine receptor-expressing cells into a 96- or 384-well black-walled, clear-bottom plate at an appropriate density and allow them to adhere and grow overnight.
-
Dye Loading: The following day, remove the culture medium and load the cells with the fluorescent indicator dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Compound Preparation: Prepare a dilution series of this compound in the assay buffer. Also, prepare a solution of glycine at a concentration that elicits a submaximal response (e.g., EC80), which should be determined in preliminary experiments.
-
Assay Protocol: a. After dye loading, wash the cells with assay buffer. b. Add the different concentrations of this compound to the wells and incubate for a predetermined period (e.g., 15-30 minutes) to allow the compound to bind to the receptors. c. Place the plate in the fluorescent plate reader and initiate a kinetic read. d. After a few baseline readings, add the glycine solution to all wells (except for negative controls) to stimulate the glycine receptors. e. Continue to record the fluorescent signal for a few minutes to capture the cellular response.
-
Data Analysis: The change in fluorescence upon glycine addition is indicative of glycine receptor activity. The inhibitory effect of this compound is determined by the reduction in this fluorescence change. Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
Visualizations
Caption: Workflow for preparing this compound solutions for in-vitro experiments.
Caption: this compound's mechanism of action as a competitive antagonist at the glycine receptor.
Caption: Workflow for a plate reader-based functional assay of glycine receptor inhibition.
References
Technical Support Center: Purification of Synthetic Strychnine Analogs
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address challenges encountered during the purification of synthetic strychnine analogs.
Troubleshooting Guide
This section addresses specific issues that may arise during experimental procedures.
Question: My primary purification step by column chromatography is resulting in low yield and poor separation between my target analog and closely related impurities. What can I do?
Answer: Low yield and poor separation are common challenges when dealing with structurally similar alkaloids.[1] Consider the following troubleshooting steps:
-
Optimize the Stationary Phase: If you are using silica gel (normal-phase), impurities that are more polar than your target compound will be retained longer, while less polar impurities will elute faster. For analogs with very similar polarity, consider switching to a different stationary phase, such as alumina, or using a reversed-phase column (like C18) with a polar mobile phase.[1]
-
Adjust the Mobile Phase (Eluent):
-
Gradient Elution: Instead of using a single solvent system (isocratic elution), employ a gradient elution.[2] Start with a less polar solvent and gradually increase the polarity. This can improve the separation of compounds with similar retention times.
-
Solvent Choice: For normal-phase chromatography, common solvents include hexane, ethyl acetate, and acetone. For reversed-phase, methanol, acetonitrile, and water are typical.[2][3] Experiment with different solvent systems to find the optimal selectivity for your specific analog.
-
-
Modify pH: The basicity of alkaloids can be exploited for better separation.[1] Adding a small amount of an acid (like acetic acid) or a base (like triethylamine) to the mobile phase can alter the retention characteristics of your analog and impurities, potentially leading to better resolution.[3]
-
Sample Loading: Overloading the column is a frequent cause of poor separation. Reduce the amount of crude sample loaded onto the column to ensure that the stationary phase is not saturated, which leads to band broadening and overlapping peaks.
Question: I am observing degradation of my this compound analog during purification. How can I prevent this?
Answer: this compound and its analogs can be sensitive to harsh conditions.
-
Avoid Strong Acids: While acid-base extractions are common for alkaloids, prolonged exposure to strong acids, such as concentrated sulfuric acid, can lead to degradation.[1][4] Use dilute acid solutions (e.g., 0.1% to 1% HCl or acetic acid) for extraction processes.[1][5]
-
Temperature Control: Some analogs may be thermally sensitive. Avoid excessive heat during solvent evaporation (roto-evaporation). It is advisable to conduct purification steps at or below room temperature where possible.
-
Solvent Purity: Ensure that the solvents used for purification are of high purity and free from peroxides or other reactive contaminants that could degrade your compound.
Question: My analog is failing to crystallize from the purified solution, or it is precipitating as an oil or amorphous solid. What steps can I take to induce crystallization?
Answer: Crystallization is highly dependent on solubility, saturation, and nucleation. If your compound is not crystallizing, consider these techniques:
-
Solvent System: The choice of solvent is critical. A good crystallization solvent will dissolve your compound well at high temperatures but poorly at low temperatures.[6]
-
Slow Evaporation: This is the simplest method. Dissolve your compound in a suitable solvent and allow the solvent to evaporate slowly and undisturbed.[7] Avoid highly volatile solvents like DCM or acetone, as rapid evaporation often leads to poor quality crystals or powders.[7]
-
Solvent Layering: Dissolve your compound in a "good" solvent in which it is highly soluble. Then, carefully layer a "poor" solvent (an anti-solvent) in which it is insoluble on top. The two solvents must be miscible. Diffusion at the interface will slowly decrease the solubility of your compound, promoting crystal growth.[7]
-
-
Seeding: Introduce a tiny, high-quality crystal of your compound (a seed crystal) into the supersaturated solution. This provides a nucleation site for crystal growth to begin.[7]
-
Temperature Control: After dissolving your compound at an elevated temperature, allow it to cool very slowly to room temperature, and then transfer it to a refrigerator or freezer to further decrease solubility and promote crystallization.[7]
-
Co-Crystallization: In some cases, adding a co-crystallant can help form a stable crystal lattice.[7]
Frequently Asked Questions (FAQs)
Q1: What is the most effective initial purification strategy for a crude synthetic reaction mixture containing a this compound analog?
A1: A multi-step approach is generally most effective. Start with a liquid-liquid extraction to isolate the total alkaloids from non-basic impurities.[8] This typically involves dissolving the crude mixture in an organic solvent and performing an acid wash to move the protonated alkaloids into the aqueous phase. The aqueous phase is then basified, and the free-base alkaloids are extracted back into an organic solvent.[1] This extract can then be subjected to column chromatography for further separation.[8]
Q2: When should I choose High-Performance Liquid Chromatography (HPLC) over standard column chromatography?
A2: HPLC is a high-resolution technique ideal for separating very similar compounds or for final purification of small quantities to achieve high purity (>98%).[9] Standard column chromatography is better suited for initial, large-scale purification of crude mixtures.[2] Often, column chromatography is used first to remove the bulk of impurities, followed by preparative HPLC on the enriched fractions to isolate the final, pure compound.[1]
Q3: How can pH be used to selectively purify this compound analogs?
A3: Different alkaloid analogs often have slightly different basicities (pKa values). This difference can be used for separation in a technique called pH gradient extraction.[1] By dissolving the mixture of total alkaloids in an organic solvent and washing with a series of aqueous buffers of decreasing pH, you can selectively protonate and extract the alkaloids one by one, from strongest base to weakest base.[1] A similar principle is applied in pH-zone-refining counter-current chromatography.[3]
Q4: What analytical techniques are essential for monitoring the purification process?
A4: Thin-Layer Chromatography (TLC) is a quick and inexpensive method to track the progress of column chromatography and identify which fractions contain your target compound.[2] For higher resolution and purity assessment, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS) is the standard method.[3][10]
Data Presentation: Comparison of Purification Techniques
The following table summarizes reported quantitative data for different purification methods applied to this compound and related alkaloids.
| Purification Technique | Compound(s) | Starting Material | Purity Achieved | Yield/Recovery | Citation |
| pH-Zone-Refining Counter-Current Chromatography | Brucine & this compound | Total alkaloids from Strychnos nux-vomica | 96.8% (Brucine), 98.3% (this compound) | 72.8% (Brucine), 85.1% (this compound) | [3] |
| Solid Phase Extraction (C18) | This compound | Spiked Livestock/Fishery Products | - | >90% (approx.) | [10] |
| Solid Phase Extraction (PSA) | This compound | Spiked Livestock/Fishery Products | - | >90% (approx.) | [10] |
| HPLC | This compound | Urine Samples | - | 92.1% - 102.5% | [11][12] |
| Hydrochloride-Sulphate Stepwise Crystallization & Column Chromatography | This compound | Total alkaloids from Strychnos | >90% | - | [8] |
Experimental Protocols
Protocol 1: General Acid-Base Extraction for Alkaloid Enrichment
This protocol describes a standard liquid-liquid extraction procedure to separate basic this compound analogs from neutral and acidic impurities in a crude reaction mixture.
-
Dissolution: Dissolve the crude synthetic mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl or 1% acetic acid).[1][5] Repeat the extraction 2-3 times. The protonated alkaloids will move into the aqueous phase, leaving non-basic impurities in the organic layer.
-
Combine & Wash: Combine all aqueous extracts. Wash this combined aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and carefully add a base (e.g., concentrated ammonium hydroxide or 6 M NaOH) until the pH is approximately 9-10. This deprotonates the alkaloids, causing them to precipitate or become soluble in organic solvents.
-
Back Extraction: Extract the basified aqueous solution 3-4 times with a fresh organic solvent (e.g., DCM). The free-base alkaloids will now move back into the organic phase.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the enriched total alkaloid mixture.
Protocol 2: Purification by Flash Column Chromatography (Normal Phase)
This protocol outlines the separation of a this compound analog from impurities using silica gel.
-
Column Packing: Prepare a glass column packed with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the enriched alkaloid mixture from Protocol 1 in a minimal amount of the chromatography solvent or a slightly more polar solvent. Adsorb this mixture onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the packed column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane).
-
Gradient Introduction: Gradually increase the polarity of the mobile phase by slowly adding a more polar solvent like ethyl acetate or acetone.[2] A typical gradient might run from 0% to 50% ethyl acetate in hexane.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Monitor the fractions using TLC or HPLC to identify which ones contain the purified target analog.[2]
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Visualizations
Workflow and Decision Diagrams
Caption: A typical experimental workflow for purifying synthetic this compound analogs.
Caption: A decision tree for troubleshooting poor HPLC peak resolution.
Caption: Exploiting pKa differences for selective alkaloid separation.
References
- 1. jocpr.com [jocpr.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Loss of this compound in the purification of visceral extracts with concentrated sulphuric acid - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. unifr.ch [unifr.ch]
- 8. CN103159774A - Extraction, separation and purification method for strychnos total alkaloid - Google Patents [patents.google.com]
- 9. Alkaloid Isolation & Purification - Video | Study.com [study.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] A New High Performance Liquid Chromatography (HPLC) Method for the Quantitation of this compound in Urine and Tissue Extracts | Semantic Scholar [semanticscholar.org]
Strategies to prevent degradation of strychnine during sample preparation
This technical support center provides guidance and answers frequently asked questions regarding the preservation of strychnine integrity during sample preparation for analysis. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can lead to the degradation of this compound during sample preparation?
A1: this compound is a relatively stable alkaloid.[1][2] However, degradation can occur under certain conditions. The primary factors to consider are:
-
pH: this compound is most stable in a pH range of 5 to 9.[2] Strong acidic or alkaline conditions should be avoided during extraction and storage to prevent hydrolysis.
-
Oxidizing Agents: Strong oxidizing agents can degrade this compound.[1] It is crucial to avoid contact with these substances during the entire sample preparation process.
-
Microbial Contamination: Although chemically stable, this compound can be susceptible to microbial degradation, especially in biological samples that are not properly stored.
-
High Temperatures: While this compound has a high melting and boiling point, prolonged exposure to high temperatures during extraction steps should be minimized to prevent potential degradation. The use of a rota-evaporator at 45-50 °C for concentrating extracts is a common practice that appears to be safe.[3]
Q2: What is the recommended pH for storing sample extracts containing this compound?
A2: To ensure the stability of this compound, it is recommended to store sample extracts within a pH range of 5 to 9, where it is known to be stable and does not readily hydrolyze.[2]
Q3: Is this compound sensitive to light? Do I need to take special precautions to protect my samples from light?
A3: this compound is considered to be photostable, meaning it is not significantly degraded by light.[2] Therefore, while general good laboratory practice of storing samples in a cool, dark place is always recommended, extraordinary measures to protect samples from light are not typically necessary.
Q4: How can I prevent microbial degradation of this compound in my biological samples?
A4: To prevent microbial degradation, especially in biological samples such as blood, urine, or tissue homogenates, the following practices are recommended:
-
Prompt Analysis: Analyze samples as quickly as possible after collection.
-
Proper Storage: If immediate analysis is not possible, store samples at low temperatures. Refrigeration at 4°C is suitable for short-term storage, while freezing at -20°C or below is recommended for long-term storage.
-
Aseptic Techniques: Employ aseptic handling techniques during sample collection and preparation to minimize the introduction of microorganisms.[4][5] This includes using sterile containers and equipment.
-
Use of Preservatives: In some cases, the addition of a chemical preservative may be considered, but its compatibility with the analytical method must be verified.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low recovery of this compound | Degradation due to improper pH: The pH of the extraction solvent or the sample itself may be outside the optimal stability range (pH 5-9). | - Verify and adjust the pH of all solutions used in the extraction process to be within the 5-9 range. - For biological samples, consider buffering the sample prior to extraction. |
| Degradation by oxidizing agents: Contamination of solvents or glassware with oxidizing agents. | - Use high-purity solvents and thoroughly clean all glassware. - Avoid using reagents that are known to be strong oxidizers. | |
| Microbial degradation: Improper storage of biological samples. | - Ensure samples are stored at appropriate low temperatures (4°C for short-term, -20°C for long-term). - If possible, re-extract a freshly collected or properly stored sample. | |
| Inconsistent results between replicate samples | Non-homogeneous sample: The this compound may not be evenly distributed throughout the sample matrix, particularly in solid samples like tissues or plant material. | - Ensure thorough homogenization of the sample before taking an aliquot for extraction. - For plant materials, fine grinding is essential.[6] |
| Incomplete extraction: The extraction procedure may not be efficient enough to consistently recover all the this compound. | - Optimize the extraction parameters, such as solvent-to-sample ratio, extraction time, and number of extraction cycles. - Consider using a different extraction technique (e.g., solid-phase extraction instead of liquid-liquid extraction). | |
| Presence of interfering peaks in the chromatogram | Co-extraction of matrix components: The sample cleanup step may not be effective in removing all interfering substances from the sample matrix. | - Optimize the cleanup step. For liquid-liquid extraction, this may involve adjusting the pH of the washing solutions. - For solid-phase extraction, try a different sorbent material or a more selective wash solvent. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Biological Tissues
This protocol is adapted from a method used for the determination of this compound in tissues by GC-MS.[7]
-
Sample Homogenization:
-
Weigh 2 g of the tissue sample and cut it into very small pieces.
-
Add a known amount of an internal standard (e.g., papaverine).
-
Add a saturated solution of sodium bicarbonate to alkalize the sample.
-
Homogenize the tissue sample using an ultrasound homogenizer (e.g., 600 W for 10 minutes).
-
-
Extraction:
-
Add 8 mL of a toluene-n-heptane-isoamyl alcohol (67:20:4 v/v/v) solvent mixture to the homogenate.
-
Vortex the mixture vigorously for 1 minute and then centrifuge.
-
Transfer the organic layer to a clean tube.
-
Repeat the extraction process with a fresh portion of the solvent mixture.
-
Combine the organic layers.
-
-
Cleanup:
-
Purify the combined organic extract by performing a back-extraction into an acidic solution. Add 4 mL of 4 N hydrochloric acid, vortex, and separate the layers.
-
Repeat the acidic extraction.
-
Combine the acidic aqueous layers and discard the organic layer.
-
Make the combined acidic solution alkaline with a suitable base (e.g., sodium hydroxide).
-
Re-extract the this compound into a fresh portion of the organic solvent mixture (toluene-n-heptane-isoamyl alcohol). Repeat this extraction twice.
-
Combine the organic layers.
-
-
Concentration:
-
Evaporate the final organic extract to dryness at 40°C under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., methanol) for analysis by GC-MS or HPLC.
-
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Whole Blood
This protocol is based on a method for the determination of this compound in human blood using GC-MS.[8][9][10]
-
Sample Pre-treatment:
-
To 0.5 mL of whole blood, add an internal standard (e.g., papaverine).
-
Dilute the sample with 2 mL of deionized water.
-
Vortex mix for 30 seconds and then centrifuge at 3000 rpm for 5 minutes.
-
-
SPE Cartridge Conditioning:
-
Use a suitable SPE cartridge (e.g., Oasis® HLB).
-
Condition the cartridge by sequentially passing 1 mL of methanol, 1 mL of deionized water, and 1 mL of 0.1 M carbonate buffer (pH 10.8).[8]
-
-
Sample Loading:
-
Apply the supernatant from the pre-treated sample to the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge to remove interfering substances. A typical wash sequence might involve passing deionized water followed by a weak organic solvent.
-
-
Elution:
-
Elute the this compound from the cartridge using a suitable solvent. The choice of solvent will depend on the specific SPE sorbent used.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in an appropriate solvent for the analytical instrument.
-
Quantitative Data Summary
Table 1: Recovery of this compound from Biological Samples using LLE-GC/MS [7]
| Sample Matrix | Spiked Concentration (µg/mL or µg/g) | Mean Recovery (%) | Coefficient of Variation (%) |
| Blood | 0.1 | 85.0 | 6.1 |
| Liver | 0.1 | 98.7 | 7.2 |
| Kidney | 0.1 | 95.3 | 5.8 |
| Heart | 0.1 | 88.2 | 8.5 |
| Lung | 0.1 | 75.0 | 10.5 |
| Urine | 0.1 | 92.5 | 4.8 |
Table 2: Validation Parameters for SPE-GC/MS Method for this compound in Blood [9]
| Parameter | Value |
| Linearity Range | 0.10 - 2.5 µg/mL |
| Correlation Coefficient (r²) | 0.9994 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantitation (LOQ) | 0.10 µg/mL |
| Mean Recovery | 90.7% |
| Intraday Precision (CV) | 5.63 - 8.50% |
| Interday Precision (CV) | 5.63 - 8.50% |
Visualizations
Caption: Liquid-Liquid Extraction Workflow for this compound.
Caption: Solid-Phase Extraction Workflow for this compound.
Caption: Key Strategies for Preventing this compound Degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C21H22N2O2 | CID 441071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. industrialpharmacist.com [industrialpharmacist.com]
- 5. blog.omni-inc.com [blog.omni-inc.com]
- 6. quora.com [quora.com]
- 7. Analytical method for the determination of this compound in tissues by gas chromatography/mass spectrometry: two case reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of this compound in human blood using solid-phase extraction and GC-EI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Determination of this compound in human blood using solid-phase extraction and GC-EI-MS. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Mitigating Strychnine-Induced Cytotoxicity in Long-Term Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for mitigating strychnine-induced cytotoxicity in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound is a potent neurotoxin that primarily acts as a competitive antagonist of inhibitory glycine receptors (GlyRs), which are predominantly found in the spinal cord and brainstem.[1][2][3][4] By blocking these receptors, this compound prevents the influx of chloride ions that would normally hyperpolarize the neuron, leading to uncontrolled neuronal excitation, severe muscle spasms, and ultimately, cell death through excitotoxicity.[1][2][3] Death in vivo is typically caused by respiratory failure due to paralysis of the respiratory muscles.[1][4] this compound can also act as an antagonist of acetylcholine receptors.[1][4]
Q2: How does this compound induce apoptosis in cultured cells?
A2: this compound-induced cytotoxicity is often mediated by apoptosis. The excessive neuronal excitation caused by glycine receptor blockade can lead to an influx of calcium ions, triggering downstream apoptotic pathways. This can involve the activation of caspases, such as caspase-9 and caspase-3, which are key executioners of programmed cell death.[5][6] Furthermore, this excitotoxicity can lead to mitochondrial dysfunction and the generation of reactive oxygen species (ROS), which can also initiate and amplify the apoptotic cascade.[7][8]
Q3: What are the typical signs of this compound-induced cytotoxicity in cell culture?
A3: Signs of this compound cytotoxicity in cell culture can include:
-
Morphological changes: Neuronal cell bodies may shrink, and neurites may degenerate and fragment. Cells may detach from the culture surface.
-
Decreased cell viability: A reduction in the number of viable cells can be quantified using assays such as MTT, MTS, or trypan blue exclusion.
-
Increased apoptosis: The presence of apoptotic bodies, DNA fragmentation (laddering), and positive staining with apoptosis markers like Annexin V can be observed.
-
Biochemical changes: Increased lactate dehydrogenase (LDH) release into the culture medium indicates loss of membrane integrity.[9] Increased caspase activity and ROS production can also be measured.
Q4: How can I maintain a stable concentration of this compound in my long-term cell culture experiments?
A4: Maintaining a stable concentration of a compound in long-term culture is crucial. For this compound, which is a stable small molecule, the primary concern is its potential degradation or metabolism by the cells. To ensure a consistent concentration:
-
Regular media changes: For multi-day or week-long experiments, it is advisable to perform partial or complete media changes with freshly prepared this compound-containing medium at regular intervals (e.g., every 48-72 hours).
-
Stability testing: The stability of this compound in your specific cell culture medium at 37°C can be assessed by collecting media samples at different time points and analyzing the this compound concentration using methods like high-performance liquid chromatography (HPLC).
-
Use of bioreactors: For very long-term cultures, perfusion bioreactors can provide a continuous supply of fresh medium and maintain a stable compound concentration.
Troubleshooting Guides
Problem 1: High variability in cell viability data between experiments.
| Possible Cause | Suggested Solution |
| Inconsistent this compound stock solution | Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO or water), aliquot it into single-use vials, and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Uneven cell seeding | Ensure a single-cell suspension before seeding and use appropriate techniques to achieve a uniform cell density across all wells of the culture plate. |
| Edge effects in multi-well plates | To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile water or PBS. |
| Fluctuations in incubator conditions | Regularly calibrate and monitor the incubator's temperature, CO2, and humidity levels to ensure a stable culture environment. |
Problem 2: Gradual cell death observed even at low this compound concentrations over a long period.
| Possible Cause | Suggested Solution |
| Cumulative excitotoxicity | Even low levels of continuous glycine receptor antagonism can lead to a gradual build-up of excitotoxic stress. Consider intermittent dosing schedules (e.g., 24 hours on, 24 hours off) to allow for cellular recovery. |
| Nutrient depletion and waste accumulation | In long-term cultures, nutrient depletion and the accumulation of metabolic byproducts can exacerbate cytotoxicity. Increase the frequency of media changes. |
| Secondary effects of this compound | Long-term exposure may lead to unforeseen secondary effects. It is important to include appropriate time-course experiments to characterize the progression of cytotoxicity. |
Problem 3: Difficulty in distinguishing between cytotoxic and cytostatic effects.
| Possible Cause | Suggested Solution |
| Reliance on a single viability assay | Assays like MTT measure metabolic activity, which can decrease due to either cell death or a halt in proliferation (cytostasis). |
| Lack of direct cell death markers | Use assays that directly measure cell death, such as LDH release (necrosis) or caspase activation/Annexin V staining (apoptosis), in conjunction with proliferation assays (e.g., BrdU incorporation or cell counting). |
Data Presentation
Table 1: this compound IC50 Values in Various Cell Lines
| Cell Line | Cell Type | Assay | Incubation Time (h) | IC50 Value |
| Primary rat neocortical neurons | Neuronal | Current Inhibition | Not specified | 40 nM (for glycine-evoked currents)[2] |
| Muscle α1β1γδ AcChoRs (in oocytes) | Muscle (receptor expressing) | Current Inhibition | Not specified | 7.28 ± 0.42 µM[10] |
| Neuronal α2β4 AcChoRs (in oocytes) | Neuronal (receptor expressing) | Current Inhibition | Not specified | 13.71 ± 1.81 µM[10] |
| Neuronal α2β2 AcChoRs (in oocytes) | Neuronal (receptor expressing) | Current Inhibition | Not specified | 30.62 ± 3.31 µM[10] |
| Bovine adrenal chromaffin cells | Neuroendocrine | Catecholamine Release | Not specified | ~30 µM (for nicotine-induced release)[11] |
Table 2: Efficacy of Mitigating Agents Against this compound-Induced Effects
| Mitigating Agent | Mechanism of Action | Effective Concentration (in vitro) | Observed Effect |
| Glycine | Glycine receptor agonist | 100 µM - 1 mM | Neuroprotective against excitotoxicity, but can be toxic at high concentrations.[12][13][14] |
| Taurine | Glycine receptor agonist | Optimal concentration range required | Neuroprotective against metabolic stress.[12] |
| Ivermectin | Glycine receptor agonist | Not specified in vitro, effective at 2 mg/kg in vivo | Protects against this compound-induced pathological changes and improves memory and learning in vivo.[7][8][15] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
Objective: To quantify the dose- and time-dependent cytotoxic effects of this compound.
Materials:
-
Neuronal cell line of choice (e.g., SH-SY5Y, PC12)
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used for this compound).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
At each time point, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Measurement of Apoptosis using Caspase-3/7 Activity Assay
Objective: To determine if this compound induces apoptosis by measuring the activity of executioner caspases.
Materials:
-
Cells cultured in a 96-well white-walled plate
-
This compound solution
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Seed cells and treat with various concentrations of this compound as described in the MTT assay protocol. Include a positive control for apoptosis (e.g., staurosporine).
-
At the desired time point, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
Express the results as relative luminescence units (RLU) or as a fold-change compared to the vehicle control.
Detection of Mitochondrial Reactive Oxygen Species (ROS)
Objective: To assess the involvement of oxidative stress in this compound-induced cytotoxicity.
Materials:
-
Cells cultured on glass-bottom dishes or in black-walled 96-well plates
-
This compound solution
-
MitoSOX™ Red mitochondrial superoxide indicator (or equivalent)
-
Live-cell imaging medium (e.g., HBSS)
-
Fluorescence microscope or microplate reader
Procedure:
-
Seed cells and treat with this compound for the desired duration. Include a positive control for ROS production (e.g., Antimycin A).
-
Remove the treatment medium and wash the cells twice with warm live-cell imaging medium.
-
Load the cells with 5 µM MitoSOX™ Red in imaging medium and incubate for 10-30 minutes at 37°C, protected from light.
-
Wash the cells three times with warm imaging medium to remove excess probe.
-
Image the cells using a fluorescence microscope with the appropriate filter set (e.g., excitation/emission ~510/580 nm) or measure the fluorescence intensity using a microplate reader.
-
Quantify the fluorescence intensity and express it as a fold-change relative to the vehicle control.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced cytotoxicity.
Caption: General experimental workflow for assessing this compound cytotoxicity.
Caption: Overview of potential strategies to mitigate this compound cytotoxicity.
References
- 1. Mitochondrial ROS Analysis [protocols.io]
- 2. This compound-sensitive glycine receptors in cultured primary neurons from rat neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Mechanism of Oxidative Stress in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of ivermectin on Alzheimer's model induced by streptozotocin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound protection against excitotoxic cell death in primary cultures of rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Inhibitory effect of this compound on acetylcholine receptor activation in bovine adrenal medullary chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Glycine, the smallest amino acid, confers neuroprotection against d-galactose-induced neurodegeneration and memory impairment by regulating c-Jun N-terminal kinase in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glycine-induced neurotoxicity in organotypic hippocampal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuroprotective effects of ivermectin against transient cerebral ischemia-reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Strychnine-Induced Seizure Models for Epilepsy Research
For decades, the study of epilepsy has relied on animal models that replicate the complex neuronal processes underlying seizures. Among the earliest and most well-characterized of these is the strychnine-induced seizure model. This guide provides an in-depth validation of this model, comparing it with other widely used alternatives in epilepsy research. By presenting objective experimental data, detailed protocols, and clear visualizations, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions about the most suitable models for their specific research questions.
Introduction to Seizure Models in Epilepsy Research
Epilepsy is a neurological disorder characterized by recurrent, unprovoked seizures. To understand the pathophysiology of epilepsy and to develop novel antiepileptic drugs (AEDs), researchers utilize various animal models that mimic different aspects of the human condition. These models can be broadly categorized into those that induce acute seizures in otherwise healthy animals and those that lead to a chronic epileptic state with spontaneous recurrent seizures. The choice of model is critical and depends on the specific research goals, such as screening for anticonvulsant activity, investigating mechanisms of epileptogenesis, or studying drug-resistant epilepsy.
The this compound-induced seizure model is a classic example of an acute seizure model. This compound, a potent convulsant, induces seizures by a well-defined mechanism of action, making it a valuable tool for studying specific inhibitory neurotransmitter pathways. However, with the development of other models that may better represent the complexities of human epilepsy, a thorough comparison is warranted.
The this compound-Induced Seizure Model: Mechanism of Action
This compound is a highly toxic alkaloid that acts as a competitive antagonist of the glycine receptor.[1][2] Glycine is a major inhibitory neurotransmitter, particularly in the spinal cord and brainstem.[1][3] The glycine receptor is a ligand-gated ion channel that, upon binding to glycine, allows the influx of chloride ions (Cl-) into the neuron.[2][3] This influx of negatively charged ions hyperpolarizes the postsynaptic membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.
This compound competitively binds to the glycine binding site on the receptor, preventing glycine from exerting its inhibitory effect.[1][2] This disinhibition leads to an increase in neuronal excitability, resulting in generalized muscle spasms and convulsions.[1] The seizures induced by this compound are often characterized by tonic-clonic convulsions while the animal remains conscious, a phenomenon sometimes referred to as an "awake" seizure.[1]
Signaling Pathway of Glycine Receptor Inhibition by this compound
The following diagram illustrates the inhibitory signaling pathway of the glycine receptor and its antagonism by this compound.
Experimental Protocol for this compound-Induced Seizures
The following is a generalized protocol for inducing seizures in rodents using this compound. Specific parameters such as drug dosage and route of administration may vary depending on the animal species, strain, and the specific research question.
Materials:
-
This compound sulfate
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for injection
-
Animal observation cages
-
Timer
Procedure:
-
Animal Preparation: Acclimatize animals to the laboratory environment for at least one week before the experiment. House them in a temperature- and humidity-controlled room with a 12-hour light/dark cycle and free access to food and water.
-
Drug Preparation: Dissolve this compound sulfate in sterile saline to the desired concentration. The typical dose range for inducing convulsions in rats is 2-3 mg/kg subcutaneously (sub-Q) and for mice is around 2 mg/kg intraperitoneally (i.p.).[3][4]
-
Administration: Inject the prepared this compound solution via the desired route (e.g., intraperitoneal, subcutaneous).
-
Observation: Immediately after injection, place the animal in an individual observation cage and start a timer. Observe the animal continuously for the onset of seizure activity.
-
Data Collection: Record the following parameters:
-
Latency to first convulsion: The time from injection to the first observable generalized tonic-clonic seizure.
-
Duration of convulsions: The length of the seizure episode.
-
Seizure severity: Often scored using a standardized scale (e.g., Racine scale, although this was originally developed for kindling models, modified versions are used).
-
Mortality: Record the number of animals that do not survive within a specified timeframe (e.g., 24 hours).
-
Experimental Workflow
The general workflow for conducting a study using a chemically-induced seizure model is depicted below.
Comparison with Alternative Seizure Models
While the this compound model is valuable for its specific mechanism of action, several other models are more commonly used in contemporary epilepsy research. The following sections compare the this compound model with four prominent alternatives: Pentylenetetrazole (PTZ), Maximal Electroshock (MES), Kainic Acid, and Pilocarpine models.
Pentylenetetrazole (PTZ)-Induced Seizure Model
The PTZ model is another widely used chemical convulsant model that induces generalized seizures. PTZ is a non-competitive antagonist of the GABA-A receptor, the primary inhibitory receptor in the brain. By blocking GABAergic inhibition, PTZ leads to widespread neuronal excitation and seizures. This model is considered a good predictor of drugs effective against absence and myoclonic seizures.[5]
Maximal Electroshock (MES) Seizure Model
The MES model is an electrically induced seizure model that produces generalized tonic-clonic seizures. A brief electrical stimulus is delivered through corneal or auricular electrodes, causing a characteristic seizure pattern. The MES test is highly predictive of drugs effective against generalized tonic-clonic seizures in humans.[6]
Kainic Acid-Induced Seizure Model
Kainic acid is a potent neurotoxin and an analog of the excitatory neurotransmitter glutamate. It acts as an agonist at kainate receptors, a subtype of ionotropic glutamate receptors. Administration of kainic acid leads to prolonged seizures (status epilepticus) and subsequent neuronal damage, particularly in the hippocampus. This model is often used to study temporal lobe epilepsy, the most common form of focal epilepsy in adults.[7][8]
Pilocarpine-Induced Seizure Model
Pilocarpine is a muscarinic cholinergic agonist that, when administered systemically, induces status epilepticus. Similar to the kainic acid model, the pilocarpine model is used to study temporal lobe epilepsy and is characterized by a latent period following the initial insult, after which spontaneous recurrent seizures develop.
Quantitative Comparison of Seizure Models
The following tables summarize key quantitative parameters for the this compound-induced seizure model and its alternatives. Data has been compiled from various sources to provide a comparative overview. It is important to note that direct comparative studies are limited, and experimental conditions can significantly influence the results.
Table 1: Comparison of Seizure Characteristics in Rodent Models
| Model | Seizure Type | Typical Latency to Seizure | Typical Seizure Duration |
| This compound | Tonic-Clonic | 5-15 minutes[1] | 1-2 minutes per convulsion |
| PTZ (s.c.) | Clonic, Tonic-Clonic | 2-10 minutes | 1-5 minutes |
| MES | Tonic-Clonic | Seconds | ~20 seconds[6] |
| Kainic Acid | Status Epilepticus | 15-30 minutes[8] | Hours[8] |
| Pilocarpine | Status Epilepticus | 20-60 minutes | Hours |
Table 2: Comparison of Mortality Rates in Rodent Seizure Models
| Model | Typical Dose | Mortality Rate | Notes |
| This compound | 2-3 mg/kg (rats) | High (can be 100% without intervention)[4] | Mortality is dose-dependent and rapid. |
| PTZ (s.c.) | 80-100 mg/kg (mice) | Moderate to High | Dose-dependent; can be reduced with supportive care. |
| MES | N/A (electrical) | Low | Generally low if proper technique is used. |
| Kainic Acid | 10-30 mg/kg (mice) | Variable (can be high)[7][8] | Strain and dose-dependent; often requires intervention to terminate status epilepticus. |
| Pilocarpine | 300-380 mg/kg (rats) | High | Often used with a pre-treatment (e.g., lithium) to reduce dose and mortality. |
Table 3: Efficacy of Standard Antiepileptic Drugs (AEDs) in Different Seizure Models
| Antiepileptic Drug | This compound Model | PTZ Model | MES Model | Kainic Acid/Pilocarpine Models |
| Diazepam | Effective[9][10] | Effective[11] | Ineffective[12] | Effective (for status epilepticus) |
| Phenytoin | Ineffective | Ineffective[12] | Effective[6][13] | Partially Effective |
| Valproic Acid | Partially Effective | Effective[14][15] | Effective[14] | Effective |
Discussion and Conclusion
The this compound-induced seizure model remains a valuable tool in epilepsy research, primarily due to its well-defined and specific mechanism of action targeting the inhibitory glycine receptor. This makes it particularly useful for studying the role of glycinergic neurotransmission in seizure generation and for screening compounds that may act on this pathway.
However, for broader screening of potential antiepileptic drugs or for studying the complex mechanisms of epileptogenesis and chronic epilepsy, other models may be more appropriate. The PTZ and MES models are considered the gold standard for predicting efficacy against generalized seizures. The kainic acid and pilocarpine models, while more complex and associated with higher mortality, are indispensable for studying temporal lobe epilepsy and the transition from an acute insult to chronic, spontaneous seizures.
The choice of an appropriate animal model is a critical step in epilepsy research. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to select the model that best aligns with their scientific objectives. The this compound model, with its unique mechanism of action, continues to hold a relevant place in the diverse toolkit of experimental seizure models.
References
- 1. Inhibitory Glycine Receptors: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycine receptor - Wikipedia [en.wikipedia.org]
- 3. Glycine Receptors [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. Mouse strain differences in kainic acid sensitivity, seizure behavior, mortality, and hippocampal pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of the Anticonvulsant and Anxiolytic Potentials of Methyl Jasmonate in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phenytoin's effect on the spread of seizure activity in the amygdala kindling model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative evaluation of anticonvulsant and toxic potencies of valproic acid and 2-en-valproic acid in different animal models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. applications.emro.who.int [applications.emro.who.int]
A Comparative Guide to Strychnine and Other Glycine Receptor Antagonists in Neuropharmacology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of strychnine and other prominent glycine receptor (GlyR) antagonists used in neuropharmacological research. By presenting key performance data, experimental methodologies, and illustrating relevant biological pathways and workflows, this document aims to be an objective resource for selecting the appropriate antagonist for your research needs.
Introduction to Glycine Receptor Antagonism
Glycine is a major inhibitory neurotransmitter in the central nervous system (CNS), particularly in the spinal cord and brainstem, where it plays a crucial role in motor control and sensory processing.[1] Glycine receptors are ligand-gated chloride ion channels that, upon activation, lead to hyperpolarization of the postsynaptic membrane and neuronal inhibition.[1] Antagonists of these receptors are invaluable tools for studying glycinergic neurotransmission and are being investigated for their therapeutic potential in various neurological disorders. This compound, a potent and selective competitive antagonist, is the classical benchmark against which other GlyR antagonists are compared.[1]
Comparative Performance of Glycine Receptor Antagonists
The following tables summarize the quantitative data for this compound and other commonly used glycine receptor antagonists, providing a basis for objective comparison of their potency and selectivity.
Table 1: Competitive Glycine Receptor Antagonists
| Antagonist | Receptor/Tissue Source | Assay Type | K_i / IC_50 | Reference |
| This compound | Rat Spinal Cord Synaptic Membranes | [³H]this compound Binding | 12 nM (K_D) | [2] |
| Rat Hippocampal CA1 Neurons | Electrophysiology | 28 nM (IC_50) | [3] | |
| Bicuculline | Rat Hippocampal CA1 Neurons | Electrophysiology | 100 µM (IC_50) | [3] |
| Human α2 Glycine Receptor (expressed in Xenopus oocytes) | Electrophysiology | 169.40 ± 1.73 µM (IC_50) | [3][4] | |
| Gelsemine | Rat Spinal Cord Homogenates | [³H]this compound Displacement | 21.9 µM (K_i) | [5] |
Table 2: Non-competitive and Other Glycine Receptor Antagonists
| Antagonist | Receptor/Tissue Source | Assay Type | K_D / IC_50 | Reference |
| Picrotoxin | Human α2 Glycine Receptor | Electrophysiology | 2.3 µM (IC_50) | [5] |
| Rat α2 Homomeric Glycine Receptor (expressed in CHO cells) | Electrophysiology | 2.4 µM (IC_50) | [6] | |
| Picrotin | α1 Glycine Receptor (expressed in HEK293 cells) | Electrophysiology | 37.3 µM (K_D) | [7] |
| α2 Glycine Receptor (expressed in HEK293 cells) | Electrophysiology | 13.2 µM (K_D) | [7] |
Key Signaling Pathways
The activation of glycine receptors triggers a cascade of intracellular events. The following diagram illustrates the canonical signaling pathway initiated by glycine binding and its subsequent downstream effects.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Competitive Radioligand Binding Assay ([³H]this compound)
This protocol describes a method to determine the binding affinity of a test compound for the glycine receptor by measuring its ability to displace [³H]this compound from synaptic membranes.
1. Membrane Preparation:
-
Homogenize rat spinal cord tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the synaptic membranes.
-
Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4) to a final protein concentration of 1-2 mg/mL.
2. Binding Assay:
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer.
-
50 µL of various concentrations of the unlabeled test compound (or buffer for total binding, or a saturating concentration of unlabeled this compound for non-specific binding).
-
50 µL of [³H]this compound (final concentration ~1-2 nM).
-
100 µL of the prepared membrane suspension.
-
-
Incubate the plate at 4°C for 60 minutes.
3. Separation and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine.
-
Wash the filters three times with 4 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC_50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]this compound).
-
Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_D), where [L] is the concentration of [³H]this compound and K_D is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
This protocol details the procedure for recording glycine-evoked currents from cultured neurons to assess the effects of glycine receptor antagonists.
1. Cell Preparation:
-
Culture primary neurons (e.g., from rat hippocampus or spinal cord) on glass coverslips.
-
Use neurons for recording 7-14 days after plating.
2. Recording Setup:
-
Place a coverslip with cultured neurons in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose (pH 7.4).
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with an internal solution containing (in mM): 140 CsCl, 1 CaCl₂, 10 EGTA, 10 HEPES, and 2 Mg-ATP (pH 7.2).
3. Recording Procedure:
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Clamp the membrane potential at -60 mV.
-
Apply glycine (e.g., 100 µM) to the neuron using a rapid application system to evoke an inward chloride current.
-
After establishing a stable baseline response to glycine, co-apply the glycine receptor antagonist at various concentrations with glycine to determine its inhibitory effect.
4. Data Analysis:
-
Measure the peak amplitude of the glycine-evoked currents in the absence and presence of the antagonist.
-
Plot the percentage of inhibition of the glycine response as a function of the antagonist concentration to generate a dose-response curve.
-
Fit the curve with the Hill equation to determine the IC_50 value of the antagonist.
Experimental Workflow for Antagonist Characterization
The following diagram outlines a typical workflow for the characterization of a novel glycine receptor antagonist.
References
- 1. Interactions of glycine and this compound with their receptor recognition sites in mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The binding of this compound and this compound analogs to synaptic membranes of rat brainstem and spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bicuculline antagonizes 5-HT(3A) and alpha2 glycine receptors expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. picrotoxin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. picrotoxinin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Glycine receptor subunit composition alters the action of GABA antagonists | Visual Neuroscience | Cambridge Core [cambridge.org]
Comparative analysis of strychnine binding affinity to different glycine receptor subunits
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the differential binding of strychnine to various glycine receptor (GlyR) subunit compositions, supported by experimental data and detailed protocols.
This compound, a potent convulsant alkaloid, has been an invaluable pharmacological tool for elucidating the structure and function of the inhibitory glycine receptor (GlyR). Its high affinity and specificity have enabled detailed characterization of this critical component of the central nervous system. Glycine receptors are pentameric ligand-gated ion channels that mediate fast inhibitory neurotransmission, primarily in the spinal cord and brainstem. They are composed of various combinations of four alpha (α1, α2, α3, α4) and one beta (β) subunits. The specific subunit composition of the receptor significantly influences its pharmacological properties, including its sensitivity to this compound. This guide provides a comparative analysis of this compound's binding affinity to different GlyR subunits, presenting quantitative data, experimental methodologies, and visual representations of key pathways and workflows.
Quantitative Comparison of this compound Binding Affinity
The binding affinity of this compound to different GlyR subunit combinations is typically determined using radioligand binding assays with [³H]this compound. The resulting data are often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher binding affinity.
While all α subunits can form functional homomeric receptors that are sensitive to this compound, the presence of the β subunit in heteromeric receptors can modulate this affinity. The β subunit itself does not form functional homomeric receptors and does not possess a high-affinity this compound binding site.[1] The following table summarizes available quantitative data for this compound's binding affinity to various GlyR subunit compositions.
| Receptor Subunit Composition | Ligand | Parameter | Value (nM) | Species | Experimental System | Reference(s) |
| Native GlyRs (mixed subtypes) | This compound | Ki | 30 | Rat | Spinal cord synaptic membranes | [2] |
| Native GlyRs (mixed subtypes) | This compound | IC50 | 60 | Rat | Nucleus accumbens neurons (voltage-clamp) | [2] |
| α1 Homomer | This compound | Kd | 98 | Human | Purified α1 GlyR (scintillation-proximity assay) | [3] |
| α1, α2, α3, β Complex | This compound | Ki | 4.69 | Rat | DrugMatrix in vitro pharmacology data | [4] |
| α1, α2, α3, β Complex | This compound | IC50 | 8.29 | Rat | DrugMatrix in vitro pharmacology data | [4] |
It is important to note that direct comparative studies across all subunit combinations under identical experimental conditions are limited. The data presented here are compiled from various sources and should be interpreted with consideration of the different experimental systems used.
Experimental Protocols
The determination of this compound's binding affinity to GlyR subunits predominantly relies on competitive radioligand binding assays and electrophysiological techniques.
Radioligand Binding Assay: [³H]this compound Displacement
This method measures the ability of unlabeled this compound (or other competing ligands) to displace radiolabeled [³H]this compound from its binding site on the GlyR.
Objective: To determine the Ki of this compound for a specific GlyR subunit composition.
Methodology:
-
Membrane Preparation:
-
Cells (e.g., HEK293) transiently or stably expressing the desired GlyR subunit combination (e.g., α1, α2, α1β) are harvested.
-
Alternatively, synaptic membranes from tissues rich in GlyRs, such as the spinal cord, can be prepared.[2]
-
The cells or tissues are homogenized in a suitable buffer and subjected to centrifugation to isolate the membrane fraction containing the receptors.
-
-
Binding Assay:
-
A constant concentration of [³H]this compound is incubated with the prepared membranes.
-
Increasing concentrations of unlabeled this compound are added to compete for binding to the receptors.
-
The incubation is carried out at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while allowing the unbound radioligand to pass through.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific [³H]this compound binding versus the concentration of unlabeled this compound.
-
The IC50 value is determined from the resulting competition curve.
-
The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Key Processes
To better understand the context of this compound binding and its experimental determination, the following diagrams illustrate the GlyR signaling pathway and a typical experimental workflow.
Caption: Glycine Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
Navigating the Blockade: A Comparative Guide to Alternatives for Strychnine in Glycinergic Inhibition Research
For researchers, scientists, and drug development professionals seeking to modulate inhibitory neurotransmission, the selective blockade of glycine receptors (GlyRs) is a critical experimental tool. For decades, strychnine has been the gold-standard antagonist for this purpose. However, its limitations, including off-target effects and toxicity, have spurred the search for viable alternatives. This guide provides an objective comparison of this compound and its key alternatives, supported by experimental data, detailed protocols, and visual pathway representations to inform your selection of the most appropriate tool for your research needs.
At a Glance: Comparing the Alternatives
The ideal this compound alternative would exhibit high potency and selectivity for glycine receptors over other ligand-gated ion channels, particularly GABA-A receptors (GABA-A Rs), which also mediate inhibitory neurotransmission. The following table summarizes the quantitative data for this compound and four prominent alternatives, providing a snapshot of their performance in blocking glycinergic currents.
| Compound | Target Receptor Subunit(s) | IC50 / pA2 | Mechanism of Action | Selectivity Notes | Reference(s) |
| This compound | GlyR α1, α2, α1β | IC50: ~28 nM (native GlyRs) | Competitive Antagonist | Highly potent and selective for GlyRs over GABA-A Rs. | [1][2] |
| GlyR α2A | IC50: 36 ± 10 nM | [3] | |||
| GlyR α2B | IC50: 27 ± 1 nM | [3] | |||
| PMBA | This compound-sensitive GlyRs | pA2: 5.30 ± 0.23 | Competitive Antagonist | ~60 times less potent than this compound. High selectivity for GlyRs over NMDA receptors. Depresses GABA responses at high concentrations (pA2: 3.57). | [4][5] |
| [3H]-strychnine binding | IC50: 8 ± 2 µM | [4] | |||
| Ginkgolide B | GlyR α1 | IC50: 0.61 ± 0.1 µM | Non-competitive Channel Blocker | Potency is increased in heteromeric (α/β) GlyRs. | [6] |
| GlyR α1β | IC50 in nanomolar range | [6] | |||
| Picrotoxin | GlyR α1 | IC50: 37.3 µM | Non-competitive Channel Blocker | More potent on homomeric GlyRs than heteromeric ones. Also a potent GABA-A R antagonist. | [7] |
| GlyR α2 | IC50: 12.6 µM | [7] | |||
| GlyR α3 | IC50: 0.9 µM | [7] | |||
| GlyR α1β | IC50: 11.8 µM | [7] | |||
| Bicuculline | GlyR (native) | IC50: >100 µM | Competitive Antagonist | Significantly more potent as a GABA-A R antagonist (IC50: ~2 µM). Poor selectivity. | [1][8] |
| GlyR α2 | IC50: 169.40 ± 1.73 µM | More effective at α2-containing GlyRs than α1. | [1] |
Delving into the Mechanisms: How They Work
The alternatives to this compound employ distinct mechanisms to block glycinergic signaling. Understanding these differences is crucial for interpreting experimental results.
This compound and PMBA act as competitive antagonists. They bind to the same site on the glycine receptor as glycine itself, thereby preventing the neurotransmitter from activating the receptor and opening the chloride channel. This type of inhibition can be overcome by increasing the concentration of glycine.
Ginkgolide B and Picrotoxin are non-competitive antagonists that function as channel blockers. They are thought to bind within the pore of the glycine receptor's chloride channel, physically obstructing the flow of ions. This inhibition is not dependent on the concentration of glycine.
Bicuculline , while primarily known as a GABA-A receptor antagonist, also acts as a competitive antagonist at glycine receptors, albeit with much lower potency.[1][8]
Experimental Corner: Protocols for Evaluation
Accurate and reproducible data are the bedrock of scientific advancement. Here, we outline a standard experimental protocol for determining the IC50 of a glycine receptor antagonist using whole-cell patch-clamp electrophysiology on HEK293 cells expressing recombinant glycine receptors.
Objective: To determine the concentration of an antagonist that inhibits 50% of the maximal glycine-induced current (IC50).
Materials:
-
HEK293 cells transiently or stably expressing the desired glycine receptor subunit combination (e.g., α1 homomers).
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).
-
Internal solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH 7.2).
-
Glycine stock solution.
-
Antagonist stock solution.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette pulling.
Protocol:
-
Cell Culture and Transfection: Culture HEK293 cells under standard conditions. For transient transfection, introduce the plasmid DNA encoding the glycine receptor subunit(s) 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Whole-Cell Recording:
-
Obtain a giga-ohm seal on a transfected HEK293 cell.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Glycine Application:
-
Apply a saturating concentration of glycine (e.g., 1 mM) to elicit a maximal current response (Imax).
-
Wash out the glycine and allow the cell to recover.
-
-
Antagonist Application and IC50 Determination:
-
Pre-apply the antagonist at a specific concentration for a set duration (e.g., 30 seconds).
-
Co-apply the same concentration of antagonist with the saturating concentration of glycine and record the inhibited current (Iinh).
-
Wash out both the antagonist and glycine.
-
Repeat this process for a range of antagonist concentrations.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each antagonist concentration: % Inhibition = (1 - (Iinh / Imax)) * 100.
-
Plot the % Inhibition against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Concluding Remarks
While this compound remains a potent and valuable tool, the availability of alternatives with differing mechanisms of action, potencies, and selectivity profiles provides researchers with a more nuanced toolkit for dissecting the complexities of glycinergic neurotransmission. For studies requiring high potency and selectivity for glycine receptors, this compound is still a primary choice. PMBA offers a less potent but highly selective competitive alternative. For investigations where a non-competitive, channel-blocking mechanism is desired, Ginkgolide B, particularly for heteromeric receptors, presents a compelling option. Picrotoxin, due to its significant activity at GABA-A receptors, should be used with caution and appropriate controls when studying glycinergic inhibition. Bicuculline is generally not recommended for selective glycine receptor blockade due to its much higher affinity for GABA-A receptors. The selection of an appropriate antagonist will ultimately depend on the specific experimental question, the glycine receptor subtypes being studied, and the need to avoid confounding effects on other neurotransmitter systems.
References
- 1. Glycine receptor subunit composition alters the action of GABA antagonists | Visual Neuroscience | Cambridge Core [cambridge.org]
- 2. Effects of this compound, bicuculline, and picrotoxin on inhibition of hypoglossal motoneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 4. Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitory Glycine Receptors: An Update - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Analytical Methods for Strychnine Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of strychnine is critical due to its extreme toxicity and narrow therapeutic index in any potential, albeit rare, therapeutic application. The selection of an appropriate analytical method is paramount for reliable results in forensic toxicology, pharmacokinetic studies, and quality control of traditional medicines. This guide provides a comparative overview of the most common analytical methods for this compound quantification, with a focus on their performance characteristics and the principles of cross-validation to ensure data integrity.
This publication outlines the key performance indicators of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Additionally, it briefly covers Capillary Electrophoresis (CE) and UV-Vis Spectrophotometry. The guide also details experimental protocols and presents a logical workflow for the cross-validation of these methods.
Comparative Analysis of Analytical Methods
The choice of an analytical method for this compound quantification depends on several factors, including the required sensitivity, selectivity, sample matrix, and the available instrumentation. The following table summarizes the performance of various analytical techniques based on published validation data.
| Method | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Accuracy/Recovery (%) | Precision (RSD %) |
| HPLC-UV/DAD | 1 - 6[1] | 0.126[1] | 0.383[1] | ~99-102% | < 2%[1] |
| GC-MS | 0.10 - 2.5 | 0.03 | 0.10 | 90.7% (mean recovery) | 5.63 - 8.50% |
| LC-MS/MS | 0.001 - 0.1 | Not explicitly stated, but sub-ng/mL | 0.0005 - 0.005 | 89.4 - 113%[2] | < 14.9%[2] |
| Capillary Electrophoresis | 0.008 - 0.256 | 0.002 | Not explicitly stated | 79.6 - 105.1% | < 4.9% |
| UV-Vis Spectrophotometry | 10 - 50[3] | Not explicitly stated | Not explicitly stated | Not explicitly stated | 0.52%[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the most common techniques used for this compound quantification.
High-Performance Liquid Chromatography (HPLC) with UV Detection
-
Sample Preparation: A liquid-liquid extraction is commonly employed. For instance, a sample can be made alkaline and extracted with an organic solvent like chloroform. The organic layer is then evaporated, and the residue is reconstituted in the mobile phase.
-
Instrumentation: A standard HPLC system equipped with a C18 column and a UV detector is typically used.
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., pH 3.6) is often used in an isocratic elution.[1]
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection is commonly performed at 254 nm.
-
Internal Standard: Brucine can be used as an internal standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction can be used. For blood samples, SPE with Oasis HLB cartridges has been shown to be effective. The eluate is then evaporated and reconstituted in a suitable solvent like methanol.
-
Instrumentation: A GC system coupled with a mass spectrometer.
-
Chromatographic and Spectrometric Conditions:
-
Column: A capillary column such as a DB-5MS is commonly used.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Temperature Program: A temperature gradient is employed to ensure good separation. For example, an initial temperature of 150°C held for 1 minute, followed by a ramp to 280°C.
-
Ionization Mode: Electron ionization (EI) is standard.
-
Mass Analysis: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: A simple protein precipitation with a solvent like methanol is often sufficient for plasma samples.[2] For more complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary.
-
Instrumentation: An LC system coupled to a tandem mass spectrometer.
-
Chromatographic and Spectrometric Conditions:
-
Column: A C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., ammonium formate buffer) and an organic phase (e.g., methanol or acetonitrile) is typical.[2]
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally used for this compound.
-
Mass Analysis: Multiple reaction monitoring (MRM) is employed for quantification, which provides high specificity and sensitivity.[2]
-
Cross-Validation Workflow
Cross-validation is a critical process to ensure that an analytical method is robust and transferable. It is particularly important when comparing results from different methods or laboratories. The following diagram illustrates a logical workflow for the cross-validation of analytical methods for this compound quantification.
Conclusion
The quantification of this compound can be reliably achieved using several analytical techniques. LC-MS/MS stands out for its superior sensitivity and specificity, making it the method of choice for trace-level analysis in complex biological matrices. HPLC-UV offers a robust and more accessible alternative for applications where the expected concentrations are higher. GC-MS provides excellent selectivity but may require derivatization for certain applications.
Ultimately, the selection of a method should be based on the specific requirements of the study. A thorough cross-validation, as outlined in this guide, is essential when comparing data across different methodologies or laboratories to ensure the reliability and comparability of the results. This rigorous approach to method validation is a cornerstone of good scientific practice in the fields of toxicology, pharmacology, and drug development.
References
- 1. [PDF] DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR this compound IN NUX VOMICA CONTAINING FORMULATIONS | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. [LC-MS/MS analysis of determination of this compound and brucine in formaldehyde fixed tissue] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In-Vivo Effects of Strychnine and Other Convulsant Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in-vivo effects of strychnine with three other widely used convulsant agents: picrotoxin, bicuculline, and pentylenetetrazol. The information presented herein is intended to assist researchers in selecting the appropriate agent for their experimental models of seizures and epilepsy. This document summarizes quantitative data, details experimental protocols, and visualizes the underlying signaling pathways.
Executive Summary
This compound, a potent convulsant, exerts its effects through a distinct mechanism compared to picrotoxin, bicuculline, and pentylenetetrazol. While this compound is a competitive antagonist of glycine receptors, the other three agents primarily target the GABA-A receptor complex. These differing mechanisms of action result in varied convulsive phenotypes, latencies to seizure onset, and seizure durations. Understanding these differences is crucial for the accurate modeling of specific seizure types and for the development of novel antiepileptic therapies.
Quantitative Comparison of Convulsant Agents
The following tables summarize key quantitative parameters for this compound and its comparators based on in-vivo studies in rodent models. It is important to note that these values can vary depending on the animal species, strain, age, and experimental conditions.
| Agent | Animal Model | Route of Administration | Convulsive Dose Range (mg/kg) | Seizure Latency | Seizure Characteristics |
| This compound | Mice, Rats | Intraperitoneal (i.p.), Subcutaneous (s.c.) | 0.5 - 4 (i.p. in mice)[1] | Rapid onset | Tonic-clonic seizures, opisthotonus, hyperreflexia[2] |
| Picrotoxin | Mice, Rats | Intraperitoneal (i.p.) | 3 - 10 (i.p. in mice)[3] | 8 - 11 minutes (at 6 mg/kg in mice)[4] | Clonic convulsions progressing to tonic-clonic seizures[4] |
| Bicuculline | Rats | Intraperitoneal (i.p.) | 2 - 20 (i.p. in immature rats)[5][6] | Rapid onset | Minimal (clonic) and generalized tonic-clonic seizures[5] |
| Pentylenetetrazol (PTZ) | Mice, Rats | Intraperitoneal (i.p.), Subcutaneous (s.c.) | 40 - 120 (s.c. in rats)[7] | Varies with dose | Myoclonic jerks, clonic, and tonic-clonic seizures[7][8] |
| Agent | Animal Model | Route of Administration | LD50 (mg/kg) |
| This compound | Rat | Oral | 2.35 - 16[9] |
| Mouse | Oral | 2[9] | |
| Picrotoxin | Mouse | Intraperitoneal (i.p.) | 15[10] |
| Bicuculline | - | - | Data not readily available |
| Pentylenetetrazol (PTZ) | - | - | Data not readily available |
Signaling Pathways and Mechanisms of Action
The convulsant effects of these agents stem from their interference with inhibitory neurotransmission in the central nervous system. This compound acts on glycinergic signaling, while picrotoxin, bicuculline, and pentylenetetrazol target GABAergic signaling.
This compound: Antagonism of Glycine Receptors
This compound is a competitive antagonist of the glycine receptor (GlyR), a ligand-gated chloride ion channel.[11][12] Glycine is the primary inhibitory neurotransmitter in the spinal cord and brainstem. By blocking glycine from binding to its receptor, this compound prevents the influx of chloride ions into the neuron. This leads to disinhibition of motor neurons, resulting in exaggerated reflex responses and generalized muscle contractions.[11]
References
- 1. This compound-induced seizures in mice: the role of noradrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the Anticonvulsant and Anxiolytic Potentials of Methyl Jasmonate in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the toxicokinetics of the convulsants picrotoxinin and tetramethylenedisulfotetramine (TETS) in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. Convulsant action of systemically administered glutamate and bicuculline methiodide in immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 7. Pentylenetetrazol-induced seizures in rats: an ontogenetic study [pubmed.ncbi.nlm.nih.gov]
- 8. Pentylenetetrazole kindling-induced epilepsy rat models: Insight on the severity state, a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - IDLH | NIOSH | CDC [cdc.gov]
- 10. sc.edu [sc.edu]
- 11. Glycine receptor - Wikipedia [en.wikipedia.org]
- 12. Glycine receptor | PDF [slideshare.net]
Strychnine's Specificity as a Glycine Receptor Antagonist: A Comparative Analysis
Strychnine has long been considered the classical competitive antagonist for the this compound-sensitive glycine receptor (GlyR), a ligand-gated chloride ion channel crucial for mediating inhibitory neurotransmission, primarily in the spinal cord and brainstem. Its high affinity and potent blockade of glycine-induced currents have made it an invaluable pharmacological tool. However, absolute specificity is rare for any compound, and a thorough validation is critical for the accurate interpretation of experimental results. This guide provides a comparative analysis of this compound's specificity, supported by quantitative data, detailed experimental protocols, and a clear visualization of the underlying molecular and experimental frameworks.
Glycine Receptor Signaling and this compound's Mechanism of Action
Glycine is the primary inhibitory neurotransmitter in the spinal cord. When released from a presynaptic terminal, it binds to postsynaptic GlyRs. This binding event opens the receptor's integral chloride (Cl⁻) channel, leading to an influx of Cl⁻ ions. The resulting hyperpolarization of the postsynaptic membrane makes it more difficult for the neuron to fire an action potential, thus mediating an inhibitory signal. This compound acts as a competitive antagonist at this receptor; it binds to a site that overlaps with the glycine binding site, thereby physically preventing glycine from activating the channel and inhibiting its function.[1][2]
References
A comparative study of the total synthesis routes for strychnine
For Researchers, Scientists, and Drug Development Professionals
The formidable molecular architecture of strychnine, a complex indole alkaloid, has captivated and challenged synthetic chemists for over a century. Its heptacyclic framework, featuring six contiguous stereocenters, has served as a benchmark for the evolution of synthetic strategy and a platform for the development of novel chemical methodologies. This guide provides a comparative overview of several landmark total syntheses of this compound, offering a quantitative analysis of their efficiency and a detailed examination of their key strategic innovations.
Quantitative Comparison of Key Syntheses
The following table summarizes the key quantitative metrics for the total syntheses of this compound discussed in this guide. These metrics provide a snapshot of the evolution of synthetic efficiency over time, reflecting advancements in reaction methodology and strategic planning.
| Lead Researcher(s) | Year Published | Chirality | Longest Linear Sequence (Steps) | Overall Yield (%) | Key Strategic Approach |
| R. B. Woodward | 1954 | Racemic | 29 | < 0.01 | Relay synthesis targeting isothis compound |
| Philip Magnus | 1992 | Enantioselective | 27 | 0.03 | Transannular oxidative cyclization |
| Larry E. Overman | 1993 | Enantioselective | 24 | 3 | Aza-Cope/Mannich cascade |
| Viresh H. Rawal | 1994 | Racemic | 15 | 10 | Intramolecular Diels-Alder/Heck reaction |
| Josep Bonjoch & Daniel Solé | 1997 | Enantioselective | 15 | 0.15 | Reductive Heck cyclization |
| David W. C. MacMillan | 2011 | Enantioselective | 12 | 6 | Organocatalytic cascade |
| Christopher D. Vanderwal | 2011 | Racemic | 6 | 2-3 | Zincke aldehyde cycloaddition |
Strategic Overviews and Key Transformations
The total synthesis of this compound has been a fertile ground for the development and application of powerful synthetic strategies. The following sections detail the key innovations of several prominent routes, accompanied by diagrams illustrating the logical flow of the syntheses.
The Woodward Synthesis: A Landmark Relay Approach
R.B. Woodward's synthesis, a monumental achievement of its time, employed a relay strategy, targeting the known degradation product, isothis compound, which could then be converted to this compound.[1][2] This approach broke down the complex target into more manageable subunits and showcased the power of classical reaction methodology. A key transformation in this synthesis was the construction of the pentacyclic core through a series of carefully orchestrated steps.
The Overman Synthesis: Aza-Cope/Mannich Cascade
Larry Overman's enantioselective synthesis introduced a powerful tandem reaction, the aza-Cope rearrangement followed by a Mannich cyclization, to construct the intricate CDE ring system of this compound with remarkable efficiency and stereocontrol.[3] This approach significantly improved the overall yield and demonstrated the utility of sigmatropic rearrangements in complex molecule synthesis.
The Rawal Synthesis: Diels-Alder and Heck Reactions
Viresh Rawal's concise and high-yielding synthesis utilized a powerful combination of an intramolecular Diels-Alder reaction to construct the ABC ring system and a subsequent intramolecular Heck reaction to forge the challenging D ring.[4] This strategy showcased the power of modern transition-metal catalysis in the efficient assembly of complex polycyclic frameworks.
The Vanderwal Synthesis: A Concise Approach with Zincke Aldehydes
Christopher Vanderwal's remarkably short synthesis is a testament to the power of strategic bond disconnections. The key step involves an intramolecular [4+2] cycloaddition of a tryptamine-derived Zincke aldehyde, which rapidly assembles the tetracyclic core of this compound.[5] A subsequent tandem Brook rearrangement/conjugate addition sequence completes the synthesis of the Wieland-Gumlich aldehyde, a late-stage intermediate.
The MacMillan Synthesis: Organocatalytic Cascade
David MacMillan's enantioselective synthesis features an elegant organocatalytic cascade reaction that constructs the chiral tetracyclic core of this compound in a single step from simple starting materials.[1][6] This approach highlights the power of aminocatalysis to orchestrate complex bond-forming events with high stereoselectivity.
Detailed Experimental Protocols for Key Experiments
Woodward Synthesis: Formation of the Pentacyclic Intermediate (Dieckmann Condensation)
A solution of the diester precursor in dry benzene is added dropwise to a stirred suspension of sodium methoxide in dry benzene at reflux temperature under an atmosphere of dry, oxygen-free nitrogen. The mixture is heated at reflux for several hours, then cooled, and acidified with acetic acid. The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is then purified by chromatography on alumina to afford the pentacyclic β-keto ester.
Overman Synthesis: Aza-Cope/Mannich Cascade
A solution of the amino alcohol precursor and paraformaldehyde in acetonitrile is heated at 80 °C in a sealed tube for 12 hours. The reaction mixture is then cooled to room temperature and concentrated under reduced pressure. The residue is dissolved in dichloromethane and washed with saturated aqueous sodium bicarbonate solution. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography on silica gel to afford the pentacyclic ketone in near quantitative yield and high enantiomeric excess.[3]
Rawal Synthesis: Intramolecular Diels-Alder Reaction
A solution of the diene-carbamate precursor in benzene is heated in a sealed tube at 185-200 °C for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to yield the tetracyclic cycloadduct.
Rawal Synthesis: Intramolecular Heck Reaction
To a solution of the vinyl iodide precursor in DMF are added potassium carbonate, tetrabutylammonium chloride, and palladium(II) acetate. The mixture is heated at 70 °C for 3 hours. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography on silica gel to afford isothis compound.
Vanderwal Synthesis: Intramolecular [4+2] Cycloaddition of Zincke Aldehyde
To a solution of the tryptamine-derived Zincke aldehyde in THF at room temperature is added a solution of potassium tert-butoxide in THF. The resulting mixture is stirred at room temperature for a specified time until the reaction is complete as monitored by TLC. The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel to give the tetracyclic adduct.[7]
MacMillan Synthesis: Organocatalytic Cascade
To a solution of the tryptamine derivative and the enal in a suitable solvent such as toluene at -60 °C is added the imidazolidinone catalyst and a Brønsted acid co-catalyst (e.g., tribromoacetic acid). The reaction mixture is stirred at this temperature for the specified time. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash chromatography on silica gel to afford the chiral tetracyclic product with high enantioselectivity.
Bonjoch & Solé Synthesis: Reductive Heck Cyclization
A mixture of the vinyl iodide precursor, palladium(II) acetate, triphenylphosphine, and silver(I) carbonate in acetonitrile is heated at reflux under an inert atmosphere. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash chromatography on silica gel to yield the cyclized product.
References
- 1. synarchive.com [synarchive.com]
- 2. This compound: From Isolation to Total Synthesis – Part 2 - ChemistryViews [chemistryviews.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. organicchemistrysite.wordpress.com [organicchemistrysite.wordpress.com]
- 6. Collective synthesis of natural products by means of organocascade catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Syntheses of this compound, norfluorocurarine, dehydrodesacetylretuline, and valparicine enabled by intramolecular cycloadditions of Zincke aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Nuances: A Functional Comparison of Strychnine and Brucine
For researchers, scientists, and professionals in drug development, a thorough understanding of the functional distinctions between closely related alkaloids is paramount. This guide provides a detailed comparative analysis of strychnine and brucine, two well-known indole alkaloids extracted from the seeds of the Strychnos nux-vomica tree. By examining their mechanisms of action, potency, and differential biological effects, supported by experimental data, this document aims to be a valuable resource for informed research and development.
Core Functional Differences: A Tale of Two Alkaloids
This compound and brucine share a common chemical scaffold, yet subtle structural variations translate into significant functional disparities. The primary functional difference lies in their potency as antagonists of the glycine receptor, a key inhibitory neurotransmitter receptor in the central nervous system. This compound is a highly potent antagonist, while brucine exhibits considerably weaker antagonistic activity. This fundamental difference in potency underpins their varying toxicological profiles and has implications for their use as pharmacological tools.
Beyond their interaction with glycine receptors, both alkaloids have been shown to interact with other receptor systems, including nicotinic acetylcholine receptors (nAChRs), and to influence the activity of drug-metabolizing enzymes. However, the affinity and nature of these interactions differ between the two compounds.
Quantitative Comparison of Biological Activity
To facilitate a clear understanding of the functional differences, the following tables summarize key quantitative data from various experimental studies.
Table 1: Comparative Potency at Glycine Receptors
| Compound | Receptor Subtype | Assay Type | Value | Units | Reference |
| This compound | Glycine Receptor (rat spinal cord) | [³H]this compound binding | Ki = 2.6 - 9.8 | nM | [1] |
| Brucine | Glycine Receptor (rat spinal cord) | [³H]this compound binding | Ki = 68 - 280 | nM | [1] |
| This compound | α1 Glycine Receptor | Electrophysiology | IC₅₀ = 32 | nM | [1] |
| Brucine | α1 Glycine Receptor | Electrophysiology | IC₅₀ = 460 | nM | [1] |
| This compound | α1β Glycine Receptor | Electrophysiology | IC₅₀ = 28 | nM | [1] |
| Brucine | α1β Glycine Receptor | Electrophysiology | IC₅₀ = 620 | nM | [1] |
Table 2: Comparative Cytotoxicity
| Compound | Cell Line/Animal Model | Assay Type | Value | Units | Reference |
| This compound | Vero Cells (72h) | MTT Assay | IC₅₀ ≈ 0.5 | mM | [2] |
| Brucine | Vero Cells (72h) | MTT Assay | IC₅₀ ≈ 1.5 | mM | [2] |
| This compound | Mouse (oral) | LD₅₀ | 2 | mg/kg | [3] |
| Brucine | Mouse (oral) | LD₅₀ | 150 | mg/kg | [3] |
| This compound | Rat (oral) | LD₅₀ | 16 | mg/kg | [3] |
| Brucine | Rat (oral) | LD₅₀ | 250 | mg/kg | [3] |
Table 3: Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
| Compound | Receptor Subtype | Effect | Potency | Reference |
| This compound | Muscle (α1β1γδ) | Non-competitive Antagonist | IC₅₀ ≈ 1.6 µM | [4] |
| This compound | Neuronal (α4β2) | Non-competitive Antagonist | IC₅₀ ≈ 20 µM | [4] |
| Brucine | - | Generally weaker interaction than this compound | - | [1] |
Key Experimental Methodologies
A critical evaluation of the functional differences between this compound and brucine relies on robust experimental protocols. Below are detailed methodologies for two key assays cited in this guide.
[³H]this compound Competition Binding Assay
This assay is fundamental for determining the binding affinity of unlabelled compounds, such as brucine, to the glycine receptor by measuring their ability to displace radiolabeled this compound.
Protocol:
-
Membrane Preparation: Homogenize rat spinal cord tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove debris, and then centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation.
-
Binding Reaction: In a final volume of 250 µL, incubate the prepared membranes with a fixed concentration of [³H]this compound (e.g., 1-2 nM) and varying concentrations of the competitor compound (e.g., brucine).
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B). Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the competitor that inhibits 50% of the specific [³H]this compound binding (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds like this compound and brucine.
Protocol:
-
Cell Seeding: Seed cells (e.g., Vero cells) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and brucine in cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds).
-
Incubation: Incubate the cells with the compounds for a specific duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the concentration of the compound that causes a 50% reduction in cell viability (IC₅₀).
Visualizing the Mechanisms
To further elucidate the functional relationships, the following diagrams created using the DOT language illustrate key pathways and experimental workflows.
Caption: Glycine receptor signaling and antagonist action of this compound and brucine.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Induction of Drug-Metabolizing Enzymes
Interestingly, both this compound and brucine have been shown to induce the expression of certain cytochrome P450 enzymes, specifically CYP2B1 and CYP2B2, in a manner similar to phenobarbital. This suggests that both compounds can influence the metabolism of other drugs. Studies indicate that brucine can achieve a comparable induction of these enzymes with less toxicity than this compound.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity and DNA interaction of brucine and this compound-Two alkaloids of semen strychni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Toxicity (LD50) | AAT Bioquest [aatbio.com]
- 4. Modulation of nicotinic acetylcholine receptors by this compound - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Labyrinth of Strychnine Disposal: A Guide for the Modern Laboratory
For researchers, scientists, and drug development professionals, the proper disposal of strychnine, a highly toxic alkaloid, is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information to ensure the safe handling and disposal of this hazardous substance.
This compound and its salts are potent central nervous system stimulants that can be fatal if ingested, inhaled, or absorbed through the skin.[1][2] Due to its extreme toxicity, the disposal of this compound is strictly regulated, and in-laboratory chemical neutralization is not recommended without specific institutional approval and validated protocols. The primary and universally accepted method of disposal is through a licensed hazardous waste management service.
Immediate Safety and Handling Protocols
Before any handling or disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. All personnel must be thoroughly trained on the specific hazards and emergency procedures related to this compound.[1]
Personal Protective Equipment (PPE):
-
Gloves: Double-gloving with nitrile gloves is recommended. Gloves should be inspected for tears or punctures before and during use.[1]
-
Eye Protection: Chemical safety goggles or a face shield must be worn.
-
Lab Coat: A fully buttoned lab coat is mandatory. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[1]
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, a properly fitted respirator approved for toxic dusts must be used.[1]
Work Area:
-
All work with this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[1]
-
The work surface should be covered with absorbent, disposable liners to contain any potential spills.
-
An emergency eyewash station and safety shower must be readily accessible.[1]
This compound Waste: Classification and Collection
This compound waste is classified as acutely toxic hazardous waste.[1] This includes:
-
Pure, unused this compound
-
Contaminated labware (e.g., glassware, pipette tips)
-
Contaminated PPE
-
Solutions containing this compound
-
Spill cleanup materials
Waste Collection Procedure:
-
Container Selection: Use a designated, leak-proof, and sealable hazardous waste container. The container must be compatible with this compound and clearly labeled.
-
Labeling: The container must be marked with the words "HAZARDOUS WASTE" and "Acutely Toxic." The full chemical name, "this compound," and the approximate concentration and quantity must be clearly written on the label.
-
Segregation: this compound waste should be segregated from other chemical waste streams to prevent accidental reactions. It is incompatible with strong oxidizing agents, alkalis, and other substances.[1][3]
-
Storage: Store the sealed waste container in a designated, secure satellite accumulation area within the laboratory, away from heat and direct sunlight.[1]
Spill and Emergency Procedures
In the event of a this compound spill, the following steps should be taken immediately:
-
Evacuate: Alert others in the immediate area and evacuate non-essential personnel.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Cleanup (for trained personnel only):
-
For small powder spills, gently cover with a damp paper towel to avoid raising dust, then carefully wipe up.
-
For liquid spills, use an absorbent material to soak up the spill.
-
All cleanup materials must be placed in the designated this compound hazardous waste container.
-
The spill area should be decontaminated with a suitable cleaning agent (e.g., soap and water) and wiped clean.
-
-
Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
In case of personal exposure, seek immediate medical attention. For skin contact, flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] For eye contact, flush with water for at least 15 minutes at an eyewash station.
Quantitative Data and Hazard Summary
For quick reference, the following table summarizes key quantitative data and hazard information for this compound.
| Property | Value |
| Chemical Formula | C₂₁H₂₂N₂O₂ |
| CAS Number | 57-24-9 |
| Molar Mass | 334.41 g/mol |
| Appearance | Colorless to white, odorless crystalline solid |
| Solubility in Water | 160 mg/L at 25°C |
| Permissible Exposure Limit (PEL) | 0.15 mg/m³ (OSHA)[1] |
| Lethal Dose | Probable oral lethal dose in humans is less than 5 mg/kg[4] |
| Incompatibilities | Strong oxidizing agents, alkalis, alkali carbonates, benzoates, bromides, iodides, tannic and picric acids, salicylates, borax, gold chloride.[2][3] |
Experimental Protocols for Chemical Degradation (for informational purposes only)
While not recommended as a routine disposal method, chemical degradation of this compound has been documented in scientific literature, primarily for detoxification or analytical purposes. These methods require significant expertise and should only be attempted by trained professionals with institutional approval and a thorough risk assessment.
Oxidation with Potassium Permanganate: Potassium permanganate has been used to oxidize this compound. The reaction involves the degradation of the this compound molecule, reducing its toxicity. However, a standardized protocol for laboratory waste disposal is not established. The reaction conditions, such as pH, temperature, and concentration, would need to be carefully controlled to ensure complete degradation and to manage any hazardous byproducts.
Alkaline Hydrolysis: Alkaline hydrolysis is a process that uses a strong base (like sodium hydroxide or potassium hydroxide) at elevated temperatures to break down organic materials. While effective for biological waste, its application for the disposal of pure chemical waste like this compound is not well-documented and would require significant validation to ensure complete destruction and safe handling of the resulting hydrolysate.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and the overall workflow for the proper disposal of this compound.
Caption: Decision-making flowchart for this compound waste disposal.
Caption: Step-by-step workflow for this compound waste management.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
